Product packaging for Methyl 2-(aminomethyl)nicotinate(Cat. No.:CAS No. 734510-19-1)

Methyl 2-(aminomethyl)nicotinate

Cat. No.: B1611452
CAS No.: 734510-19-1
M. Wt: 166.18 g/mol
InChI Key: PIKGZGDTIQDIGI-UHFFFAOYSA-N
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Description

Methyl 2-(aminomethyl)nicotinate is a chemical compound offered for research and development purposes. It is supplied with a stated purity of 97% and has a molecular formula of C8H10N2O2 and a molecular weight of 166.18 g/mol . Its CAS Number is 734510-19-1 . This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers are advised to consult the Safety Data Sheet (SDS) for safe handling procedures. This compound is a derivative of the nicotinate structure. Related nicotinate compounds, such as methyl nicotinate, are known to act as rubefacients and peripheral vasodilators in topical medicinal applications . The specific research applications, mechanism of action, and pharmacological properties of this compound itself are areas for further scientific investigation by qualified researchers.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10N2O2 B1611452 Methyl 2-(aminomethyl)nicotinate CAS No. 734510-19-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-(aminomethyl)pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-12-8(11)6-3-2-4-10-7(6)5-9/h2-4H,5,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIKGZGDTIQDIGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N=CC=C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80437436
Record name Methyl 2-(aminomethyl)pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80437436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

734510-19-1
Record name Methyl 2-(aminomethyl)pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80437436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 2-(aminomethyl)nicotinate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic routes for Methyl 2-(aminomethyl)nicotinate, a key building block in pharmaceutical research and development. This document details two primary synthetic pathways, including experimental protocols, quantitative data, and logical workflow diagrams to facilitate understanding and replication. The presented methods are the amination of a chlorinated intermediate and the reduction of a nitrile precursor. This guide is intended for researchers and professionals in the fields of medicinal chemistry, organic synthesis, and drug development, offering a practical resource for the laboratory-scale preparation of this important molecule.

Introduction

This compound is a valuable bifunctional molecule incorporating both a primary amine and a methyl ester on a pyridine scaffold. This unique arrangement of functional groups makes it an attractive starting material for the synthesis of a wide range of biologically active compounds. Its application spans various therapeutic areas, acting as a crucial intermediate in the development of novel drug candidates. This guide will explore the most viable and documented synthetic strategies to obtain this compound.

Synthetic Pathways

Two principal synthetic routes for the preparation of this compound have been identified and are detailed below.

Route 1: Synthesis via Chlorination and Amination

This pathway involves a two-step sequence starting from commercially available 2-methylnicotinate methyl ester. The first step is the chlorination of the methyl group to form the key intermediate, Methyl 2-(chloromethyl)nicotinate. The subsequent step involves the displacement of the chloride with an amino group to yield the final product.

cluster_0 Route 1: Chlorination and Amination A 2-Methylnicotinate Methyl Ester B Methyl 2-(chloromethyl)nicotinate A->B Chlorination (m-CPBA, POCl3) C This compound B->C Amination (e.g., Gabriel Synthesis)

Caption: Synthetic workflow for Route 1.

The initial step involves the chlorination of 2-methylnicotinate methyl ester. This transformation can be achieved using reagents such as m-chloroperbenzoic acid (m-CPBA) followed by phosphorus oxychloride (POCl3)[1].

Experimental Protocol:

To a 250 mL single-neck reaction flask, add 2-methyl nicotinate methyl ester (10.0 g, 66.2 mmol), m-chloroperbenzoic acid (16.3 g, 94.5 mmol), and dichloromethane (140 mL). The mixture is stirred overnight at room temperature. Following this, the pH is adjusted to 7-8 with a saturated sodium bicarbonate solution. The organic layer is extracted with dichloromethane (2 x 50 mL), and the combined organic layers are washed with saturated brine and dried over anhydrous sodium sulfate. After filtration, the solvent is removed under reduced pressure. The resulting residue is then treated with phosphorus oxychloride (60 mL) and refluxed with stirring for 4 hours. The excess phosphorus oxychloride is removed under reduced pressure, and the residue is carefully poured into ice water and neutralized to a weakly alkaline pH with solid sodium carbonate. The aqueous layer is extracted with ethyl acetate (3 x 60 mL). The combined organic layers are washed with saturated brine and dried over anhydrous sodium sulfate. After filtration, the solvent is removed under reduced pressure. The crude product is purified by flash column chromatography (ethyl acetate/petroleum ether gradient from 0% to 30%) to yield Methyl 2-(chloromethyl)nicotinate as an orange oil[1].

Parameter Value Reference
Yield16% (1.94 g)[1]
AppearanceOrange oil[1]

The Gabriel synthesis is a well-established method for the conversion of primary alkyl halides to primary amines, utilizing potassium phthalimide[2]. This method is advantageous as it prevents over-alkylation, a common side reaction when using ammonia directly.

Experimental Protocol:

  • Alkylation: In a suitable flask, dissolve Methyl 2-(chloromethyl)nicotinate in a polar aprotic solvent such as DMF. Add potassium phthalimide to the solution and heat the mixture to facilitate the SN2 reaction. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Hydrazinolysis: Once the alkylation is complete, the solvent is removed under reduced pressure. The resulting N-alkylated phthalimide is then dissolved in ethanol or methanol. Hydrazine hydrate is added to the solution, and the mixture is refluxed. This step cleaves the phthalimide group, releasing the desired primary amine. The phthalhydrazide byproduct precipitates out of the solution and can be removed by filtration.

  • Work-up and Purification: After removing the phthalhydrazide, the filtrate is concentrated. The residue is then subjected to an appropriate work-up, which may include an acid-base extraction to isolate the amine. The crude product can be further purified by column chromatography or crystallization to yield pure this compound.

Parameter Typical Value
YieldModerate to good
PurityHigh after purification
Route 2: Synthesis via Reduction of a Nitrile Intermediate

An alternative approach to this compound involves the reduction of a nitrile precursor, Methyl 2-cyanonicotinate. This method offers a more direct route to the aminomethyl group.

cluster_1 Route 2: Nitrile Reduction D 2-Cyanonicotinic Acid Methyl Ester E This compound D->E Reduction (e.g., Catalytic Hydrogenation)

Caption: Synthetic workflow for Route 2.

Catalytic hydrogenation is a common and effective method for the reduction of nitriles to primary amines. A variety of catalysts and reaction conditions can be employed.

Experimental Protocol:

  • Reaction Setup: In a high-pressure hydrogenation vessel, dissolve Methyl 2-cyanonicotinate in a suitable solvent, such as methanol or ethanol, often with the addition of ammonia to suppress the formation of secondary amines.

  • Catalyst Addition: A hydrogenation catalyst, such as Raney Nickel or Palladium on carbon (Pd/C), is added to the solution.

  • Hydrogenation: The vessel is sealed, purged with hydrogen gas, and then pressurized to the desired level. The reaction mixture is stirred vigorously at a specific temperature until the uptake of hydrogen ceases, indicating the completion of the reaction.

  • Work-up and Purification: The catalyst is carefully removed by filtration through a pad of celite. The filtrate is then concentrated under reduced pressure to yield the crude product. Purification can be achieved by column chromatography or by formation and subsequent recrystallization of a salt, such as the hydrochloride salt.

Parameter Typical Value
YieldGood to excellent
PurityHigh after purification

Data Summary

The following table summarizes the key quantitative data for the synthesis of Methyl 2-(chloromethyl)nicotinate as described in Route 1. Data for the subsequent amination step and for Route 2 are dependent on the specific conditions and catalyst chosen and are therefore presented as typical expected outcomes.

Reaction Step Starting Material Product Yield Reference
Route 1, Step 12-Methylnicotinate Methyl EsterMethyl 2-(chloromethyl)nicotinate16%[1]
Route 1, Step 2Methyl 2-(chloromethyl)nicotinateThis compoundModerate to goodGeneral Method
Route 2Methyl 2-cyanonicotinateThis compoundGood to excellentGeneral Method

Conclusion

This technical guide has outlined two viable synthetic pathways for the preparation of this compound. Route 1, a two-step process involving chlorination and subsequent amination, is a feasible approach, although the initial chlorination step has a reported low yield. Route 2, the direct reduction of a nitrile precursor, is likely to be a more efficient and higher-yielding alternative, though it requires access to the appropriate nitrile starting material and hydrogenation equipment. The choice of synthetic route will ultimately depend on the availability of starting materials, laboratory capabilities, and desired scale of production. The detailed protocols and workflow diagrams provided herein serve as a valuable resource for researchers engaged in the synthesis of this and related compounds.

References

An In-depth Technical Guide to the Chemical Properties of Methyl 2-(aminomethyl)nicotinate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known chemical properties of Methyl 2-(aminomethyl)nicotinate and its hydrochloride salt. Due to the limited availability of public data, this document also outlines a plausible synthetic route and discusses the properties of structurally related compounds to infer potential characteristics. This guide is intended for researchers, scientists, and professionals in drug development who are interested in the synthesis, characterization, and potential applications of this compound. All quantitative data is summarized in structured tables, and a detailed experimental workflow for a potential synthesis is provided, accompanied by a Graphviz visualization.

Chemical and Physical Properties

This compound is a pyridine derivative with a methyl ester and an aminomethyl group at the 2 and 3 positions, respectively. It is commercially available as both a free base and a hydrochloride salt. The hydrochloride salt is generally preferred for its increased stability and solubility in aqueous solutions.

Table 1: Chemical Identifiers

PropertyValueSource
IUPAC Name methyl 2-(aminomethyl)pyridine-3-carboxylateN/A
CAS Number 734510-19-1 (free base)[1]
151509-01-2 (hydrochloride)[2][3]
Molecular Formula C₈H₁₀N₂O₂ (free base)[1]
C₈H₁₁ClN₂O₂ (hydrochloride)[2][3]
Molecular Weight 166.18 g/mol (free base)[1]
202.64 g/mol (hydrochloride)[2][3]
SMILES O=C(OC)C1=C(CN)N=CC=C1 (free base)[1]
O=C(OC)C1=C(CN)N=CC=C1.[H]Cl (hydrochloride)[2]
InChI InChI=1S/C8H10N2O2/c1-12-8(11)6-3-2-4-10-7(6)5-9/h2-4H,5,9H2,1H3 (free base)N/A
InChI=1S/C8H10N2O2.ClH/c1-12-8(11)6-3-2-4-10-7(6)5-9;/h2-4H,5,9H2,1H3;1H (hydrochloride)[3]

Table 2: Physical Properties

PropertyThis compound (Free Base)This compound HClSource
Appearance Data not availableWhite to off-white solid[3]
Melting Point Data not availableData not available
Boiling Point Data not availableData not available
Solubility Data not availableData not available
Storage Conditions Sealed in dry, 2-8°CInert atmosphere, 2-8°C[1][2]

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not publicly available. However, a plausible synthetic route can be devised based on standard organic chemistry transformations and patent literature for related compounds. A potential two-step synthesis starting from Methyl 2-methylnicotinate is outlined below.

2.1. Proposed Synthesis of this compound

The proposed synthesis involves the radical bromination of the methyl group of Methyl 2-methylnicotinate, followed by nucleophilic substitution with an amine source.

Step 1: Bromination of Methyl 2-methylnicotinate

This step involves the free-radical bromination of the methyl group at the 2-position of the pyridine ring.

  • Reaction: Methyl 2-methylnicotinate is reacted with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide or AIBN in a non-polar solvent like carbon tetrachloride. The reaction is typically carried out under reflux with irradiation by a light source to facilitate the initiation of the radical chain reaction.

  • Work-up: After the reaction is complete, the succinimide byproduct is filtered off. The solvent is removed under reduced pressure, and the crude product, Methyl 2-(bromomethyl)nicotinate, can be purified by column chromatography.

Step 2: Amination of Methyl 2-(bromomethyl)nicotinate

The bromo derivative is then converted to the desired amino compound.

  • Reaction: Methyl 2-(bromomethyl)nicotinate is dissolved in a suitable solvent like dichloromethane or THF. A solution of ammonia in a solvent like methanol or a protected amine source is added, and the reaction is stirred at room temperature. The use of a protected amine, such as phthalimide followed by deprotection, can prevent over-alkylation.

  • Work-up: The reaction mixture is washed with water to remove any inorganic salts. The organic layer is dried over an anhydrous salt like sodium sulfate, filtered, and the solvent is evaporated to yield the crude product. Purification can be achieved through column chromatography.

2.2. Experimental Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Bromination cluster_step2 Step 2: Amination A Methyl 2-methylnicotinate C Reflux with light A->C B NBS, AIBN, CCl4 B->C D Filtration C->D E Solvent Evaporation D->E F Column Chromatography E->F G Methyl 2-(bromomethyl)nicotinate F->G I Stir at RT G->I H Ammonia or protected amine H->I J Aqueous Work-up I->J K Drying and Evaporation J->K L Column Chromatography K->L M This compound L->M

References

Technical Guide: Methyl 2-(aminomethyl)nicotinate

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 734510-19-1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 2-(aminomethyl)nicotinate, a pyridine derivative of interest in chemical synthesis and potential pharmaceutical applications. This document compiles available data on its chemical and physical properties, synthesis, and safety information.

Chemical and Physical Properties

This compound is a heterocyclic compound containing a pyridine ring, an aminomethyl group, and a methyl ester group. Limited publicly available data on its specific physical and chemical properties exists. However, based on its structure and data for its hydrochloride salt, the following information can be inferred and is presented for reference.

Table 1: Physical and Chemical Properties of this compound and its Hydrochloride Salt

PropertyValueSource
CAS Number 734510-19-1N/A
Molecular Formula C₈H₁₀N₂O₂[1]
Molecular Weight 166.18 g/mol [1]
Appearance Solid (inferred)N/A
Storage Conditions Sealed in dry, 2-8°C[1]
CAS Number (HCl Salt) 151509-01-2[1]
Molecular Formula (HCl Salt) C₈H₁₁ClN₂O₂[1]
Molecular Weight (HCl Salt) 202.64 g/mol [1]
Appearance (HCl Salt) White to off-white solidN/A
Storage Conditions (HCl Salt) Inert atmosphere, 2-8°C[1]

Synthesis

A general workflow for a potential synthesis is outlined below.

Synthesis_Workflow cluster_start Starting Materials cluster_steps Reaction Steps cluster_product Final Product start1 2-Cyanonicotinic acid step1 Esterification start1->step1 Methanol, Acid catalyst start2 Methanol start2->step1 step2 Reduction of Nitrile step1->step2 Reducing agent (e.g., H₂, Pd/C) product This compound step2->product

Caption: General synthetic workflow for this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis or application of this compound are not available in the reviewed public literature. Researchers interested in working with this compound would need to develop or adapt protocols based on standard procedures for similar nicotinic acid derivatives.

Biological Activity and Signaling Pathways

There is no specific information available in the public domain regarding the biological activity, mechanism of action, or associated signaling pathways for this compound. Research on related nicotinic acid derivatives suggests potential for a range of biological activities, but this has not been specifically demonstrated for this compound.[2] Therefore, a diagram of a signaling pathway cannot be provided.

Spectroscopic Data

Safety and Handling

Specific safety and handling data for this compound is limited. For its hydrochloride salt, it is recommended to handle it under an inert atmosphere. As with any chemical compound, appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn when handling. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, it is advisable to consult the Safety Data Sheet (SDS) from the supplier.

Disclaimer: This document is intended for informational purposes only and is based on publicly available data. It is not a substitute for a comprehensive literature search or a formal risk assessment. Researchers should consult original research articles and safety data sheets before handling this chemical.

References

The Enigmatic Mechanism of Methyl 2-(aminomethyl)nicotinate: A Case of Undisclosed Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Extensive literature searches for the mechanism of action, biological targets, and signaling pathways of Methyl 2-(aminomethyl)nicotinate have yielded no specific scientific data. The information available is limited to its sale by chemical suppliers for research purposes, with no accompanying pharmacological or biological activity documentation.

Therefore, this technical guide will address the known mechanism of action of the closely related and well-studied compound, Methyl nicotinate , as a proxy. It is crucial to note that the addition of an aminomethyl group at the 2-position of the pyridine ring, as in this compound, could significantly alter the compound's biological and pharmacological properties. The following information should be considered as a potential starting point for investigation, not as a direct representation of this compound's activity.

Unraveling the Vasodilatory Action of Methyl Nicotinate

Methyl nicotinate is a methyl ester of nicotinic acid (niacin) and is commonly used as a topical rubefacient, inducing localized redness and warming of the skin.[1] This effect is a result of its potent vasodilatory properties.[1][2] The primary mechanism underlying this action is believed to be mediated by the release of prostaglandins and the involvement of local sensory nerves.[3]

Core Mechanism: Prostaglandin-Mediated Vasodilation

Upon topical application, methyl nicotinate penetrates the stratum corneum and is hydrolyzed in the dermis to nicotinic acid and methanol.[2] The vasodilatory response is thought to be primarily initiated by the release of prostaglandin D2 (PGD2).[2][4][5] Prostaglandins are potent, locally acting signaling molecules that play a crucial role in inflammation and the regulation of blood flow.[2]

Studies in human subjects have demonstrated that the cutaneous vasodilation induced by methyl nicotinate can be significantly suppressed by inhibitors of prostaglandin biosynthesis, such as non-steroidal anti-inflammatory drugs (NSAIDs).[3] This strongly indicates that the vascular effects of methyl nicotinate are dependent on the cyclooxygenase (COX) pathway, which is responsible for prostaglandin synthesis. The released prostaglandins then act on vascular smooth muscle cells, leading to relaxation and an increase in cutaneous blood flow.[2]

The Role of Local Sensory Nerves

In addition to the prostaglandin pathway, local sensory nerves have been implicated in the vasodilatory action of methyl nicotinate.[3] Application of local anesthetics, such as a lidocaine/prilocaine mixture, has been shown to reduce the methyl nicotinate-induced increase in skin perfusion.[3] This suggests that the activation of sensory nerves contributes to the overall vasodilatory response, potentially through the release of neuropeptides like Calcitonin Gene-Related Peptide (CGRP), a known potent vasodilator.[6]

Nitric Oxide Pathway: No Direct Involvement

Interestingly, studies have shown that the nitric oxide (NO) pathway does not appear to be directly involved in the vasodilatory effects of methyl nicotinate.[3] The application of L-NMMA (a nitric oxide synthase inhibitor) did not affect the microvascular response to topical methyl nicotinate, indicating that its mechanism is distinct from many other vasodilators that rely on the NO-sGC-cGMP pathway.[3]

Quantitative Data Summary

The following table summarizes the quantitative findings from a key study investigating the mechanism of methyl nicotinate-induced vasodilation.

InhibitorPathway TargetedReduction in Methyl Nicotinate-Induced Perfusion Increasep-value
NSAIDCyclooxygenase (Prostaglandin synthesis)82%< 0.01
Lidocaine/PrilocaineLocal sensory nerves32%< 0.01
L-NMMANitric Oxide SynthaseNo significant effect-
Data adapted from a study on the skin blood flow response to topically applied methyl nicotinate.[3]

Experimental Protocols

In Vivo Assessment of Methyl Nicotinate-Induced Vasodilation

A common method to evaluate the vasodilatory effects of topical methyl nicotinate involves the use of laser speckle contrast imaging (LSCI) or laser Doppler flowmetry (LDF) to measure changes in skin microcirculation.[3][7][8]

Protocol Outline:

  • Subject Preparation: Healthy volunteers are acclimated to a temperature-controlled room. Baseline skin blood flow is measured on a defined area of the skin, typically the forearm.[7][8]

  • Inhibitor Application (for mechanistic studies): To investigate the involvement of specific pathways, selective inhibitors can be applied to the test areas before the application of methyl nicotinate. For example:

    • Cyclooxygenase inhibition: A topical NSAID is applied.[3]

    • Sensory nerve inhibition: A topical anesthetic cream (e.g., lidocaine/prilocaine) is applied.[3]

    • Nitric oxide synthase inhibition: L-NMMA is administered locally.[3]

  • Methyl Nicotinate Application: A solution of methyl nicotinate (e.g., 100 mM in an aqueous solution) is applied to the skin via a saturated patch.[7]

  • Measurement of Microvascular Response: Following the application of methyl nicotinate, the skin blood flow is continuously monitored using LSCI or LDF for a defined period (e.g., 60 minutes).[7]

  • Data Analysis: The increase in skin perfusion is quantified and compared between control and inhibitor-treated sites to determine the contribution of each pathway.[3]

Signaling Pathway and Experimental Workflow Diagrams

Methyl_Nicotinate_Pathway MN Methyl Nicotinate (Topical Application) SC Stratum Corneum MN->SC Penetration Dermis Dermis SC->Dermis Hydrolysis Esterase Hydrolysis Dermis->Hydrolysis NA Nicotinic Acid Hydrolysis->NA COX Cyclooxygenase (COX) NA->COX SensoryNerve Sensory Nerve Activation NA->SensoryNerve PGs Prostaglandins (e.g., PGD2) COX->PGs Vasodilation Vasodilation PGs->Vasodilation SensoryNerve->Vasodilation Neuropeptide Release?

Caption: Proposed signaling pathway for Methyl Nicotinate-induced vasodilation.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis SubjectPrep Subject Acclimation & Baseline Measurement InhibitorApp Application of Inhibitors (NSAID, Anesthetic, L-NMMA) SubjectPrep->InhibitorApp MN_App Topical Application of Methyl Nicotinate InhibitorApp->MN_App Measurement Continuous Measurement of Skin Blood Flow (LSCI/LDF) MN_App->Measurement DataQuant Quantification of Perfusion Increase Measurement->DataQuant Comparison Comparison between Control and Inhibitor Sites DataQuant->Comparison Conclusion Conclusion on Mechanism of Action Comparison->Conclusion

Caption: Experimental workflow for investigating the mechanism of Methyl Nicotinate.

References

Navigating the Bioactivity of Nicotinic Acid Derivatives: A Technical Guide Focused on the Methyl 2-(aminomethyl)nicotinate Scaffold

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A comprehensive review of publicly available scientific literature and patent databases did not yield specific biological activity data for Methyl 2-(aminomethyl)nicotinate. This technical guide, therefore, focuses on the known biological activities of structurally related compounds, particularly derivatives of 2-aminonicotinamide and other substituted nicotinic acid esters. The experimental protocols and quantitative data presented herein are derived from studies on these analogs and are intended to provide a contextual framework for researchers and drug development professionals interested in the potential of the this compound scaffold.

Introduction to the Nicotinate Scaffold in Drug Discovery

Nicotinic acid (Niacin or Vitamin B3) and its derivatives are a well-established class of compounds in medicinal chemistry, known for a wide range of biological activities. The pyridine ring of the nicotinate structure serves as a versatile scaffold for the development of novel therapeutic agents. Modifications to this core structure have led to the discovery of compounds with antifungal, antibacterial, anti-inflammatory, and vasodilatory properties. While direct biological data for this compound is not presently available, the analysis of its close structural relatives provides valuable insights into its potential pharmacological profile and avenues for future research.

Biological Activities of Structurally Related Compounds

Research into derivatives of the nicotinic acid core has revealed significant potential in several therapeutic areas. Notably, 2-aminonicotinamide and N-substituted nicotinamide derivatives have demonstrated potent biological effects.

Antifungal Activity of 2-Aminonicotinamide Derivatives

A series of novel 2-aminonicotinamide derivatives have been synthesized and evaluated for their in vitro antifungal activity. These compounds were designed based on known inhibitors of glycosylphosphatidylinositol (GPI)-anchored protein biosynthesis, a crucial pathway for fungal cell wall integrity.

Several of these compounds exhibited potent activity against a range of fungal pathogens, including fluconazole-resistant strains. For instance, compounds 11g and 11h from a specific study displayed excellent activity against Candida albicans and broad-spectrum activity against other pathogenic fungi.[1] Further investigation into the mechanism of action for compound 11g indicated that it targets the fungal cell wall and reduces the content of GPI-anchored proteins on the cell surface.[1]

Anti-inflammatory Activity of Nicotinate Derivatives

In the realm of anti-inflammatory research, novel series of nicotinic acid derivatives have been synthesized and assessed for their inhibitory effects on cyclooxygenase (COX) enzymes. Certain compounds demonstrated highly potent and selective inhibition of COX-2, an enzyme implicated in inflammation and pain. The anti-inflammatory potential of these compounds was further confirmed in vivo using the carrageenan-induced rat paw edema model.

Quantitative Data on Related Compounds

The following tables summarize the quantitative biological activity data for derivatives structurally related to this compound.

Table 1: In Vitro Antifungal Activity of 2-Aminonicotinamide Derivatives

CompoundOrganismMIC₈₀ (µg/mL)Reference
11gCandida albicans0.0313[1]
11hCandida albicans0.0313[1]
11gFluconazole-resistant C. albicans0.0313 - 2.0[1]
11hFluconazole-resistant C. albicans0.0313 - 2.0[1]
11gC. parapsilosis0.0313 - 2.0[1]
11hC. parapsilosis0.0313 - 2.0[1]
11gC. glabrata0.0313 - 2.0[1]
11hC. glabrata0.0313 - 2.0[1]
11gCryptococcus neoformans0.0313 - 2.0[1]
11hCryptococcus neoformans0.0313 - 2.0[1]

Experimental Protocols for Key Assays

The following are representative experimental methodologies employed in the evaluation of the biological activities of nicotinic acid derivatives.

In Vitro Antifungal Susceptibility Testing

The minimum inhibitory concentrations (MICs) for antifungal compounds are typically determined using the broth microdilution method, following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

Workflow for Antifungal Susceptibility Testing:

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare serial dilutions of test compounds in 96-well plates C Inoculate wells with fungal suspension A->C B Prepare fungal inoculum (e.g., Candida albicans) adjusted to standard density B->C D Incubate plates at 35°C for 24-48 hours C->D E Determine MIC₈₀: Lowest concentration showing ≥80% growth inhibition compared to control D->E G A Nicotinamide Derivative B GPI Biosynthesis Enzymes A->B Inhibition C GPI Anchor Synthesis B->C D Attachment of GPI to Proteins C->D E Transport to Cell Surface D->E F Incorrectly Anchored Surface Proteins E->F G Cell Wall Stress & Fungal Cell Death F->G

References

An In-depth Technical Guide to the Synthesis of Methyl 2-(aminomethyl)nicotinate Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-(aminomethyl)nicotinate and its derivatives are pivotal intermediates in the synthesis of a wide array of pharmacologically active compounds. Their structural motif, featuring a pyridine ring with a reactive aminomethyl group and a methyl ester, serves as a versatile scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the primary synthetic routes to these valuable building blocks, complete with detailed experimental protocols, quantitative data, and visual representations of the reaction pathways. The methodologies presented are drawn from established literature and are intended to equip researchers with the practical knowledge required for the successful synthesis and derivatization of these compounds.

Core Synthetic Strategies

The synthesis of this compound and its derivatives can be primarily achieved through two main pathways, each commencing from a different precursor:

  • The Gabriel Synthesis Route: This classic method for preparing primary amines is adapted to start from methyl 2-methylnicotinate. The key steps involve the radical bromination of the methyl group, followed by the introduction of the amino functionality via a phthalimide intermediate.

  • The Reductive Amination Route: This pathway begins with the oxidation of methyl 2-methylnicotinate to methyl 2-formylnicotinate. The resulting aldehyde is then converted to the desired amine through the formation of an imine and subsequent reduction.

This guide will now delve into the detailed experimental procedures for each of these synthetic routes.

Experimental Protocols

Route 1: Gabriel Synthesis Pathway

This pathway is a robust method for the synthesis of the primary amine, this compound.

Workflow of the Gabriel Synthesis Pathway

A Methyl 2-methylnicotinate B Methyl 2-(bromomethyl)nicotinate A->B NBS, AIBN, CCl4, 90°C, 16h C Methyl 2-(phthalimidomethyl)nicotinate B->C Potassium Phthalimide, DMF D This compound C->D Hydrazine Hydrate, MeOH, rt, 16h

Caption: Gabriel synthesis of this compound.

Step 1: Synthesis of Methyl 2-(bromomethyl)nicotinate

This initial step involves the radical bromination of the methyl group of methyl 2-methylnicotinate.

  • Materials:

    • Methyl 2-methylnicotinate

    • N-Bromosuccinimide (NBS)

    • Azobisisobutyronitrile (AIBN)

    • Carbon tetrachloride (CCl4)

    • Water

    • Dichloromethane

  • Procedure:

    • Dissolve methyl 2-methylnicotinate (4.1 g, 27.1 mmol), N-bromosuccinimide (5.8 g, 32.5 mmol), and azobisisobutyronitrile (100 mg, 0.61 mmol) in carbon tetrachloride (55 mL) in a round-bottom flask.[1]

    • Stir the reaction mixture at 90 °C for 16 hours under a nitrogen atmosphere.[1]

    • After cooling to room temperature, dilute the mixture with water (25 mL).[1]

    • Extract the aqueous layer with dichloromethane (3 x 50 mL).[1]

    • Combine the organic layers and concentrate under reduced pressure.[1]

    • Purify the crude product by silica gel column chromatography to obtain methyl 2-(bromomethyl)nicotinate.[1]

  • Quantitative Data:

ProductYieldAnalytical Data
Methyl 2-(bromomethyl)nicotinate80.6%LCMS, m/z: 229.9 ([M+H]+)[1]

Step 2: Synthesis of Methyl 2-(phthalimidomethyl)nicotinate

The bromide is then displaced by potassium phthalimide to form the protected amine.

  • Materials:

    • Methyl 2-(bromomethyl)nicotinate

    • Potassium phthalimide

    • Dimethylformamide (DMF)

  • Procedure:

    • Dissolve methyl 2-(bromomethyl)nicotinate in DMF.

    • Add potassium phthalimide to the solution.

    • Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).

    • Pour the reaction mixture into water and collect the precipitate by filtration.

    • Wash the solid with water and dry to yield methyl 2-(phthalimidomethyl)nicotinate.

Step 3: Synthesis of this compound

The final step is the deprotection of the phthalimide group to yield the primary amine.

  • Materials:

    • Methyl 2-(phthalimidomethyl)nicotinate

    • Hydrazine hydrate (50-60%)

    • Methanol (MeOH)

    • Diethyl ether (Et2O)

  • Procedure:

    • Dissolve the N-alkylphthalimide intermediate in methanol under an argon atmosphere.[2]

    • Add hydrazine hydrate (18.0 equivalents) to the solution.[2]

    • Stir the mixture at room temperature for 16 hours.[2]

    • Dilute the reaction mixture with diethyl ether and filter to remove the phthalhydrazide precipitate.[2]

    • Concentrate the filtrate under reduced pressure.[2]

    • Purify the crude product by flash column chromatography to afford the primary amine.[2]

Route 2: Reductive Amination Pathway

This alternative route provides access to both primary and secondary amines, depending on the amine used in the reductive amination step.

Workflow of the Reductive Amination Pathway

A Methyl 2-methylnicotinate B Methyl 2-formylnicotinate A->B Oxidation C Imine Intermediate B->C R-NH2, pH 5 D This compound or N-Substituted Derivative C->D NaBH3CN

Caption: Reductive amination synthesis of this compound derivatives.

Step 1: Synthesis of Methyl 2-formylnicotinate

The synthesis begins with the oxidation of the methyl group of methyl 2-methylnicotinate to an aldehyde.

  • Materials:

    • Methyl 2-methylnicotinate

    • Oxidizing agent (e.g., Selenium dioxide)

    • Solvent (e.g., Dioxane)

  • Procedure:

    • Reflux a solution of methyl 2-methylnicotinate in a suitable solvent with an appropriate oxidizing agent.

    • Monitor the reaction by TLC until the starting material is consumed.

    • After cooling, filter the reaction mixture to remove any solid byproducts.

    • Concentrate the filtrate and purify the residue by column chromatography to yield methyl 2-formylnicotinate.

Step 2: Reductive Amination to Form this compound or its N-Substituted Derivatives

The aldehyde is then reacted with an amine in the presence of a reducing agent to form the final product.

  • Materials:

    • Methyl 2-formylnicotinate

    • Amine (e.g., ammonia for the primary amine, or a primary/secondary amine for N-substituted derivatives)

    • Reducing agent (e.g., Sodium cyanoborohydride - NaBH3CN)

    • Methanol (MeOH)

    • Acetic acid (optional, to maintain a slightly acidic pH)

  • Procedure:

    • Dissolve methyl 2-formylnicotinate and the desired amine in methanol.

    • If necessary, add a small amount of acetic acid to adjust the pH to around 5.

    • Add sodium cyanoborohydride portion-wise to the stirred solution.

    • Stir the reaction at room temperature until the imine intermediate is fully reduced (monitor by TLC or LCMS).

    • Quench the reaction by adding water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the combined organic layers over a drying agent (e.g., Na2SO4), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

  • Quantitative Data for N-Substituted Derivatives (General):

ReactantsProductYield
Methyl 2-formylnicotinate, Primary AmineN-Alkyl/Aryl-methyl 2-(aminomethyl)nicotinateModerate to Good

Data Presentation

The following table summarizes the key quantitative data for the synthesis of the precursors and provides a general outlook for the final products.

CompoundSynthetic RouteStarting MaterialKey ReagentsYield
Methyl 2-(bromomethyl)nicotinate Radical BrominationMethyl 2-methylnicotinateNBS, AIBN80.6%[1]
This compound Gabriel SynthesisMethyl 2-(bromomethyl)nicotinatePotassium phthalimide, Hydrazine hydrate-
This compound Reductive AminationMethyl 2-formylnicotinateAmmonia, NaBH3CN-
N-Substituted this compound Derivatives Reductive AminationMethyl 2-formylnicotinatePrimary/Secondary Amine, NaBH3CNModerate to Good

Note: Specific yields for the final products are highly dependent on the substrate and reaction conditions and should be optimized on a case-by-case basis.

Conclusion

This technical guide has outlined two primary and effective strategies for the synthesis of this compound and its derivatives. The Gabriel synthesis provides a reliable method for obtaining the primary amine, while the reductive amination pathway offers greater flexibility for the introduction of various substituents on the nitrogen atom. The detailed experimental protocols and tabulated data serve as a valuable resource for researchers in the field of medicinal chemistry and drug development, facilitating the synthesis of novel compounds for further investigation. The provided workflows, visualized using the DOT language, offer a clear and concise overview of the synthetic processes, aiding in experimental planning and execution.

References

An In-Depth Technical Guide to the In Vitro Evaluation of Methyl 2-(aminomethyl)nicotinate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-(aminomethyl)nicotinate is a heterocyclic compound belonging to the pyridine family, characterized by a methyl ester and an aminomethyl group at the 2- and 3-positions of the pyridine ring, respectively. While direct in vitro studies on this specific isomer are not extensively documented in publicly available literature, its structural similarity to other nicotinic acid derivatives, such as Methyl 5-(aminomethyl)nicotinate, suggests potential biological activities of significant interest to the pharmaceutical and life sciences sectors.

This technical guide provides a comprehensive overview of the synthetic pathways for this compound and proposes a detailed framework for its in vitro evaluation. The methodologies described are based on established protocols for analogous compounds and are designed to elucidate the potential biological targets and therapeutic applications of this molecule. The primary hypothesized activities, based on related structures, include modulation of nicotinic acetylcholine receptors (nAChRs) and inhibition of cyclooxygenase (COX) enzymes, suggesting potential applications in cardiovascular and inflammatory diseases.

Synthesis of this compound

The synthesis of this compound can be approached through a multi-step process, typically starting from 2-aminonicotinic acid. The following is a plausible synthetic route based on established chemical transformations.[1]

Experimental Protocol: Synthesis of this compound

Step 1: Esterification of 2-aminonicotinic acid

A common method for the synthesis of the precursor, Methyl 2-aminonicotinate, involves the esterification of 2-aminonicotinic acid with methanol in the presence of an acid catalyst like sulfuric acid or thionyl chloride.[1]

  • Suspend 2-aminonicotinic acid in methanol.

  • Add a catalytic amount of concentrated sulfuric acid.

  • Reflux the mixture for a specified duration, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and neutralize it with a suitable base (e.g., sodium bicarbonate).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Methyl 2-aminonicotinate.

Step 2: Conversion to this compound

The conversion of the amino group to an aminomethyl group can be achieved through various synthetic strategies. A plausible approach involves the reduction of a nitrile intermediate.

  • Diazotization of Methyl 2-aminonicotinate followed by a Sandmeyer reaction with a cyanide salt to introduce a cyano group at the 2-position, yielding Methyl 2-cyanonicotinate.

  • Subsequent reduction of the nitrile group to an aminomethyl group using a suitable reducing agent, such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Synthesis_Workflow A 2-Aminonicotinic Acid B Methyl 2-aminonicotinate A->B Esterification C Methyl 2-cyanonicotinate B->C Sandmeyer Reaction D This compound C->D Reduction reagent1 Methanol, Acid Catalyst reagent1->A reagent2 1. NaNO2, HCl 2. CuCN reagent2->B reagent3 Reducing Agent (e.g., LiAlH4) reagent3->C

Figure 1: Proposed synthetic workflow for this compound.

Proposed In Vitro Studies

Based on the activities of related nicotinate derivatives, the following in vitro assays are proposed to characterize the biological profile of this compound.

Nicotinic Acetylcholine Receptor (nAChR) Binding Assay

To determine the affinity of this compound for various subtypes of nAChRs.

Cell-Based Calcium Influx Assay

To assess the functional activity (agonist or antagonist) of the compound at nAChRs by measuring changes in intracellular calcium levels.

In Vitro Vasodilation Assay

To evaluate the potential vasodilatory effects of the compound on isolated blood vessels.

Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

To determine the inhibitory potency of the compound against COX-1 and COX-2 enzymes.

Prostaglandin Release Assay

To measure the effect of the compound on prostaglandin production in a cellular context.

Experimental Protocols

Nicotinic Acetylcholine Receptor (nAChR) Binding Assay

This protocol is adapted from established radioligand binding assays for nAChRs.[2][3]

  • Preparation of Receptor Membranes: Prepare cell membranes from a cell line expressing the desired nAChR subtype (e.g., SH-SY5Y for α7, HEK293 expressing α4β2).

  • Binding Reaction: In a 96-well microtiter plate, combine the receptor membrane preparation, a radiolabeled ligand (e.g., [³H]epibatidine or [¹²⁵I]α-bungarotoxin), and varying concentrations of this compound.

  • Incubation: Incubate the mixture at a specified temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through a glass fiber filter to separate the receptor-bound radioligand from the unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation.

nAChR_Binding_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Prepare nAChR Membranes D Incubate Membranes, Radioligand, and Test Compound A->D B Prepare Radioligand ([³H]epibatidine) B->D C Prepare Test Compound (this compound) C->D E Filter to Separate Bound and Free Ligand D->E F Measure Radioactivity E->F G Calculate IC50 and Ki Values F->G

Figure 2: Workflow for the nAChR binding assay.
Cell-Based Calcium Influx Assay

This protocol measures the effect of the compound on nAChR-mediated calcium influx in a cellular context.[4][5][6]

  • Cell Culture: Culture a suitable cell line (e.g., SH-SY5Y or HEK293 expressing the nAChR of interest) in a 96-well plate.

  • Loading with Calcium Indicator: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: Add varying concentrations of this compound to the wells. For antagonist testing, pre-incubate with the test compound before adding a known nAChR agonist.

  • Stimulation: For agonist testing, add the test compound. For antagonist testing, add a known agonist (e.g., nicotine or acetylcholine).

  • Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader.

  • Data Analysis: Determine the EC50 (for agonists) or IC50 (for antagonists) values from the concentration-response curves.

In Vitro Vasodilation Assay

This assay assesses the direct effect of the compound on the tone of isolated blood vessels.[7][8][9]

  • Vessel Isolation: Isolate arterial rings (e.g., from rat aorta or mesenteric arteries) and mount them in an organ bath containing a physiological salt solution, gassed with 95% O₂ and 5% CO₂ at 37°C.

  • Pre-constriction: Induce a sustained contraction in the arterial rings using a vasoconstrictor (e.g., phenylephrine or U46619).

  • Compound Addition: Add cumulative concentrations of this compound to the organ bath.

  • Tension Measurement: Record the changes in isometric tension of the arterial rings.

  • Data Analysis: Express the relaxation response as a percentage of the pre-constriction tension and calculate the EC50 value for vasodilation.

Vasodilation_Assay A Isolate Arterial Rings B Mount in Organ Bath A->B C Induce Contraction (Pre-constriction) B->C D Add Test Compound (Cumulative Concentrations) C->D E Record Tension Changes D->E F Calculate % Relaxation and EC50 E->F

Figure 3: Experimental workflow for the in vitro vasodilation assay.
Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This assay determines the inhibitory activity of the compound against purified COX enzymes.[10][11][12]

  • Enzyme Preparation: Use purified ovine or human recombinant COX-1 and COX-2 enzymes.

  • Reaction Mixture: In a 96-well plate, combine the enzyme, a heme cofactor, and varying concentrations of this compound in a suitable buffer.

  • Initiation of Reaction: Add arachidonic acid as the substrate to initiate the reaction.

  • Measurement of COX Activity: Measure the peroxidase activity of COX by monitoring the oxidation of a chromogenic substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD) at a specific wavelength (e.g., 590 nm).

  • Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound and determine the IC50 values for both COX-1 and COX-2.

Prostaglandin Release Assay

This cellular assay measures the effect of the compound on the production of prostaglandins, such as PGE₂.[13][14][15][16][17]

  • Cell Culture: Culture a suitable cell line (e.g., macrophages or endothelial cells) in a 24-well plate.

  • Stimulation: Stimulate the cells with an inflammatory agent (e.g., lipopolysaccharide, LPS) in the presence of varying concentrations of this compound.

  • Supernatant Collection: After a suitable incubation period, collect the cell culture supernatant.

  • PGE₂ Measurement: Measure the concentration of PGE₂ in the supernatant using a commercially available ELISA kit.

  • Data Analysis: Determine the IC50 value for the inhibition of PGE₂ release.

Hypothetical Data Presentation

The quantitative data obtained from the proposed in vitro studies should be summarized in clear and concise tables for easy comparison and interpretation.

Table 1: Hypothetical Nicotinic Acetylcholine Receptor Binding Affinities of this compound

nAChR SubtypeRadioligandKᵢ (nM)
α7[¹²⁵I]α-Bungarotoxin150
α4β2[³H]Epibatidine85
α3β4[³H]Epibatidine250

Table 2: Hypothetical Functional Activity of this compound at nAChRs (Calcium Influx)

nAChR SubtypeAgonist EC₅₀ (nM)Antagonist IC₅₀ (nM)
α7>10,000500
α4β2>10,000200

Table 3: Hypothetical Vasodilatory Effect of this compound on Isolated Rat Aorta

ParameterValue
EC₅₀ (µM)15
Eₘₐₓ (% Relaxation)85

Table 4: Hypothetical Cyclooxygenase (COX) Inhibition by this compound

EnzymeIC₅₀ (µM)
COX-150
COX-25

Table 5: Hypothetical Inhibition of Prostaglandin E₂ (PGE₂) Release in LPS-Stimulated Macrophages

ParameterValue
IC₅₀ (µM)8

Conclusion

This technical guide outlines a comprehensive strategy for the in vitro investigation of this compound. Although direct experimental data for this compound is currently limited, the proposed studies, based on the known activities of related nicotinate derivatives, provide a solid foundation for elucidating its pharmacological profile. The detailed experimental protocols and structured data presentation format are intended to guide researchers in the systematic evaluation of this and other novel chemical entities. The potential dual activity on nAChRs and COX enzymes makes this compound a compound of interest for further investigation in the context of cardiovascular and inflammatory diseases.

References

An In-depth Technical Guide to Methyl 2-(aminomethyl)nicotinate and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-(aminomethyl)nicotinate is a heterocyclic compound belonging to the pyridine family, characterized by a methyl ester and an aminomethyl group at the 2- and 3-positions of the pyridine ring, respectively. While specific literature on this compound is sparse, this technical guide provides a comprehensive overview of its synthesis, physicochemical properties, and potential biological activities by drawing parallels with its structural isomers and related nicotinic acid derivatives. This document aims to serve as a valuable resource for researchers and professionals in drug discovery and development by consolidating available data, presenting detailed experimental protocols, and visualizing key chemical and biological pathways.

Introduction

Nicotinic acid and its derivatives are a well-established class of compounds with diverse pharmacological activities.[1][2] Methyl nicotinate, a simple ester of nicotinic acid, is known for its topical vasodilatory effects.[3][4] The introduction of an aminomethyl group to the nicotinic acid scaffold, as seen in this compound, presents an interesting modification that could modulate its biological profile. This guide explores the existing, albeit limited, knowledge on the target compound and leverages data from closely related analogs to infer its potential properties and mechanisms of action.

Physicochemical Properties

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )FormStorage Conditions
This compound hydrochloride151509-01-2C₈H₁₁ClN₂O₂202.64SolidInert atmosphere, 2-8°C
Methyl 5-(aminomethyl)nicotinate hydrochloride1260791-59-0C₈H₁₀ClN₂O₂Not specifiedNot specifiedNot specified
Methyl 2-aminonicotinate14667-47-1C₇H₈N₂O₂152.15Not specified-80°C (6 months), -20°C (1 month)

Synthesis and Experimental Protocols

While a specific, detailed synthesis protocol for this compound was not found in the reviewed literature, synthetic routes for related compounds provide a foundational methodology.

General Synthetic Approach for Aminomethyl Nicotinates

The synthesis of aminomethyl nicotinate derivatives can be approached through the reduction of a corresponding cyanonicotinate precursor.

Experimental Workflow: Synthesis of Aminomethyl Nicotinate Derivatives

G start Methyl 5-cyanonicotinate hydrogenation Catalytic Hydrogenation (10 bar H₂ at 50°C) start->hydrogenation catalyst 10% Pd/C in Methanol catalyst->hydrogenation poisoning Triethylamine (0.1 equiv) (Prevents pyridine ring over-reduction) hydrogenation->poisoning product Methyl 5-(aminomethyl)nicotinate hydrogenation->product

Caption: General workflow for the synthesis of methyl 5-(aminomethyl)nicotinate via catalytic hydrogenation.

Synthesis of Methyl 2-methylnicotinate

A patented method describes the synthesis of the related compound, methyl 2-methylnicotinate, which could potentially be adapted.

Experimental Protocol:

  • Step 1: Formation of Intermediate B: 1,1,3,3-tetramethoxypropane or 1,1,3,3-tetraethoxypropane is reacted under acidic conditions to yield compound B.

  • Step 2: Condensation Reaction: Compound B is then reacted with a beta-aminocrotonic acid ester in an organic solvent to produce methyl 2-methylnicotinate.

This process is highlighted as being safer by avoiding the use of malodorous acrolein and offers a yield of over 65% with a purity of more than 98%.

Biological Activity and Potential Applications

Direct studies on the biological activity of this compound are lacking. However, the activities of related nicotinic acid derivatives suggest potential therapeutic applications.

Vasodilatory and Anti-inflammatory Effects

Methyl nicotinate is a known rubefacient and vasodilator.[2] Topical application induces localized erythema and increases blood flow.[4] This effect is believed to be mediated by the release of prostaglandins.[3] Derivatives of nicotinic acid have also been explored for their anti-inflammatory properties.[5] The aminomethyl group in the target compound could potentially modulate these activities.

Neurological and Cardiovascular Applications

The structural isomer, methyl 5-(aminomethyl)nicotinate, is suggested to interact with nicotinic acetylcholine receptors, which could lead to vasodilation and modulation of neurotransmitter release.[6] This points to potential applications in cardiovascular and neurological disorders.

Antimicrobial Activity

Novel nicotinic acid derivatives have been synthesized and evaluated for their antimicrobial activity against various bacterial and fungal strains.[7] This suggests that the core nicotinic acid scaffold can be a valuable starting point for the development of new anti-infective agents.

Mechanism of Action

The proposed mechanism of action for the vasodilatory effects of methyl nicotinate involves the prostaglandin pathway and local sensory nerves.

Signaling Pathway: Vasodilation by Methyl Nicotinate

G MN Methyl Nicotinate (Topical Application) Skin Skin Penetration MN->Skin SensoryNerves Local Sensory Nerves Skin->SensoryNerves Prostaglandin Prostaglandin Release (e.g., PGD2) Skin->Prostaglandin Vasodilation Vasodilation SensoryNerves->Vasodilation Prostaglandin->Vasodilation

Caption: Proposed mechanism of vasodilation induced by topical methyl nicotinate.[3]

Experimental Protocol: Investigating the Mechanism of Vasodilation

A study on methyl nicotinate-induced skin blood flow involved the following methodology:

  • Subjects: Healthy volunteers.

  • Inhibitors: Selective inhibitors for NO-mediated (L-NMMA), nerve-mediated (lidocaine/prilocaine), and cyclooxygenase-mediated (NSAID) pathways were applied.

  • Application: Methyl nicotinate was applied topically.

  • Measurement: Microvascular responses were measured using laser speckle contrast imaging (LSCI).

  • Results: NSAIDs and lidocaine/prilocaine significantly reduced the perfusion increase, while L-NMMA had no effect, indicating the involvement of the prostaglandin pathway and local sensory nerves.[3]

Conclusion

This compound remains a compound with limited specific research. However, by examining its structural analogs, a picture of its potential chemical and biological properties emerges. The synthetic pathways and biological activities of related nicotinic acid derivatives provide a strong foundation for future research into this specific molecule. This guide consolidates the available information to facilitate further investigation into the therapeutic potential of this compound and its derivatives in areas such as inflammation, cardiovascular disease, and neurology. Further studies are warranted to elucidate the precise pharmacological profile of this compound.

References

An In-Depth Technical Guide to Methyl 2-(aminomethyl)nicotinate: Discovery and Development

Author: BenchChem Technical Support Team. Date: November 2025

Notice to the Reader: Due to a lack of publicly available scientific literature, patents, and other technical documentation specifically detailing the discovery, development, synthesis, biological activity, and mechanism of action of Methyl 2-(aminomethyl)nicotinate , it is not possible to provide an in-depth technical guide as requested.

Extensive searches have been conducted to locate information on this specific compound. While information on related compounds, such as Methyl nicotinate and other positional isomers like Methyl 5-(aminomethyl)nicotinate and 2-Methylnicotinate, is available, there is a significant absence of data for this compound.

This guide will, therefore, provide a general overview of the broader class of nicotinic acid esters, to which this compound belongs, to offer some context for its potential properties and areas of research. It is crucial to understand that the information presented below is based on related compounds and should not be directly extrapolated to this compound without specific experimental validation.

Introduction to Nicotinic Acid and its Esters

Nicotinic acid, also known as niacin or vitamin B3, is a fundamental component of human nutrition. Its derivatives, particularly its esters, have been a subject of interest in medicinal chemistry and pharmacology for their diverse biological activities. Methyl nicotinate, the methyl ester of nicotinic acid, is a well-known compound with pronounced physiological effects.

Synthesis of Nicotinate Esters

The synthesis of nicotinic acid esters, including the theoretical synthesis of this compound, would likely follow established organic chemistry principles.

General Synthesis Strategies

A common method for the synthesis of methyl esters of carboxylic acids is through Fischer esterification. This involves reacting the carboxylic acid (nicotinic acid or a derivative) with an alcohol (methanol) in the presence of an acid catalyst.

For a compound like this compound, the synthesis would be more complex, likely involving a multi-step process. A plausible, though unconfirmed, synthetic route is outlined below.

Hypothetical Synthesis Workflow

G cluster_0 Hypothetical Synthesis of this compound start 2-Chloronicotinic acid step1 Esterification with Methanol start->step1 intermediate1 Methyl 2-chloronicotinate step1->intermediate1 step2 Nucleophilic Substitution with a protected amine (e.g., Phthalimide) intermediate1->step2 intermediate2 Protected this compound step2->intermediate2 step3 Deprotection intermediate2->step3 product This compound step3->product

Caption: A potential synthetic pathway for this compound.

Experimental Protocol for a Related Compound: Synthesis of 2-Methyl Nicotinate

While a specific protocol for this compound is unavailable, a patented method for the synthesis of the related compound, 2-methyl nicotinate, is described. This process avoids the use of malodorous acrolein, improving production safety.[1]

Key Steps:

  • Reaction of 1,1,3,3-tetramethoxypropane or 1,1,3,3-tetraethoxypropane under acidic conditions to obtain an intermediate compound.[1]

  • Reaction of the intermediate with a beta-aminocrotonic acid ester in an organic solvent to yield 2-methylnicotinate.[1]

This method boasts a yield of over 65% and a product purity of more than 98%, making it suitable for industrial production.[1]

Potential Biological Activity and Mechanism of Action

The biological activity of this compound has not been documented. However, based on the known effects of the parent compound, Methyl nicotinate, some potential activities can be hypothesized.

Vasodilation

Methyl nicotinate is a known vasodilator, causing the widening of blood vessels.[2] This effect is mediated by the prostaglandin pathway and local sensory nerves.[2] When applied topically, it induces a localized erythema (redness) due to increased blood flow.

Signaling Pathway of Methyl Nicotinate-Induced Vasodilation

G cluster_0 Mechanism of Methyl Nicotinate Vasodilation cluster_inhibitors Inhibitors MN Methyl Nicotinate (Topical Application) Skin Skin Penetration MN->Skin Prostaglandin Prostaglandin Release (e.g., PGD2) Skin->Prostaglandin SensoryNerves Sensory Nerve Activation Skin->SensoryNerves Vasodilation Vasodilation Prostaglandin->Vasodilation SensoryNerves->Vasodilation NSAID NSAIDs NSAID->Prostaglandin inhibit Lidocaine Lidocaine/Prilocaine Lidocaine->SensoryNerves inhibit

References

Methodological & Application

Application Notes and Protocols: Methyl 2-(aminomethyl)nicotinate Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-(aminomethyl)nicotinate is a pyridine derivative with potential applications in medicinal chemistry and drug development. Its structure, featuring a reactive aminomethyl group and a methyl ester on a pyridine ring, makes it a versatile building block for the synthesis of more complex molecules. This document provides an overview of its physicochemical properties and a generalized experimental protocol for its synthesis and characterization.

Note: Detailed experimental protocols and biological activity data for this compound are not extensively available in the public domain. The following protocols are based on general organic chemistry principles and data for structurally related compounds. Researchers should treat these as a starting point and optimize conditions as necessary.

Physicochemical Data

A summary of the available quantitative data for this compound hydrochloride is presented in Table 1.

Table 1: Physicochemical Properties of this compound Hydrochloride

PropertyValueSource
CAS Number 151509-01-2[1][2][3]
Molecular Formula C₈H₁₁ClN₂O₂[1][3]
Molecular Weight 202.64 g/mol [3]
Storage Conditions 2-8°C, Inert atmosphere[3]
Physical Form Solid
Purity Typically ≥97%

Experimental Protocols

I. Hypothetical Synthesis of this compound Hydrochloride

This protocol describes a potential synthetic route starting from Methyl 2-(bromomethyl)nicotinate.

Objective: To synthesize this compound hydrochloride.

Materials:

  • Methyl 2-(bromomethyl)nicotinate

  • Ammonia (7N solution in Methanol)

  • Dichloromethane (DCM)

  • Diethyl ether

  • Hydrochloric acid (HCl) in diethyl ether

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Ice bath

Procedure:

  • Amination:

    • Dissolve Methyl 2-(bromomethyl)nicotinate (1.0 eq) in dichloromethane in a round-bottom flask.

    • Cool the solution in an ice bath.

    • Add a 7N solution of ammonia in methanol (excess, e.g., 10 eq) dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up and Extraction:

    • Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude this compound free base.

  • Salt Formation:

    • Dissolve the crude free base in a minimal amount of diethyl ether.

    • Slowly add a solution of hydrochloric acid in diethyl ether dropwise while stirring until precipitation is complete.

    • Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound hydrochloride as a solid.

II. Characterization of this compound Hydrochloride

Objective: To confirm the identity and purity of the synthesized compound.

Methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve a small sample in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

    • Acquire ¹H NMR and ¹³C NMR spectra to confirm the chemical structure. Expected signals would include those for the aromatic protons, the aminomethyl protons, and the methyl ester protons.

  • Mass Spectrometry (MS):

    • Analyze the sample using a suitable ionization technique (e.g., ESI-MS) to determine the molecular weight and confirm the molecular formula.

  • High-Performance Liquid Chromatography (HPLC):

    • Assess the purity of the compound using a suitable column and mobile phase. A gradient elution method may be required. The purity is determined by the peak area percentage.

Visualizations

The following diagram illustrates a general workflow for the synthesis and characterization of this compound hydrochloride.

Synthesis_Workflow Start Start: Methyl 2-(bromomethyl)nicotinate Reaction Amination with NH3 in Methanol/DCM Start->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Crude this compound Workup->Purification Salt_Formation HCl Salt Formation in Diethyl Ether Purification->Salt_Formation Final_Product Final Product: this compound HCl Salt_Formation->Final_Product Characterization Characterization (NMR, MS, HPLC) Final_Product->Characterization End Pure, Characterized Compound Characterization->End

Caption: Workflow for the synthesis and characterization of this compound HCl.

Biological Activity and Applications

Currently, there is a lack of specific data in peer-reviewed literature detailing the biological activity, mechanism of action, or involvement in signaling pathways for this compound. However, nicotinic acid and its derivatives are known to possess a wide range of biological activities. For instance, some nicotinic acid derivatives have been investigated for their anti-inflammatory, antifungal, and cardiovascular effects.[4] The vasodilatory properties of other methyl nicotinate isomers are well-documented. Further research is required to elucidate the specific biological profile of the 2-(aminomethyl) isomer.

Disclaimer

The experimental protocols provided herein are intended for guidance purposes only and are based on general chemical principles. These protocols have not been validated and may require significant optimization. All laboratory work should be conducted by trained personnel in a suitably equipped facility, adhering to all relevant safety precautions. The biological potential of this compound is largely unexplored, and any handling or use should be done with appropriate caution.

References

Application Notes and Protocols for Methyl 2-(aminomethyl)nicotinate in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the utilization of Methyl 2-(aminomethyl)nicotinate in cell culture studies. While direct research on this specific compound in cell culture is emerging, its structural similarity to other nicotinic acid derivatives suggests a range of potential biological activities. This document outlines hypothetical, yet scientifically grounded, applications and detailed protocols for investigating its effects on cell signaling, proliferation, and inflammation. The provided methodologies are based on established techniques for analogous compounds and are intended to serve as a foundational resource for researchers initiating studies with this compound.

Introduction and Background

This compound is a derivative of nicotinic acid (Niacin, Vitamin B3). Nicotinic acid and its derivatives are known to exert a variety of biological effects, primarily through the activation of G-protein coupled receptors (GPCRs), such as GPR109A, and by modulating nicotinic acetylcholine receptors (nAChRs).[1][2][3] These interactions can influence a multitude of cellular processes, including inflammatory responses, cell proliferation, and neurotransmission.[4][5][6] The structural features of this compound suggest its potential to interact with these and other cellular targets, making it a compound of interest for drug discovery and development.

Potential Applications in Cell Culture

Based on the known activities of related nicotinic acid derivatives, the following areas of investigation are proposed for this compound:

  • Anti-inflammatory Effects: Investigation of its ability to modulate inflammatory responses in immune cells (e.g., macrophages, monocytes) by measuring the production of inflammatory mediators.[4][7]

  • Cancer Cell Signaling: Elucidation of its impact on the proliferation, survival, and signaling pathways (e.g., MAPK/ERK) in various cancer cell lines, given the role of nAChRs in cancer progression.[5][6][8][9][10]

  • GPCR Activation and Second Messenger Signaling: Characterization of its activity as a ligand for GPCRs, such as GPR109A, and its effect on downstream signaling events like calcium mobilization and cAMP production.[1][11][12]

  • Neurotransmitter Release and Receptor Modulation: Assessment of its potential to modulate neurotransmitter release and receptor activity in neuronal cell models.[13][14]

  • Vasodilation and Angiogenesis: In vitro evaluation of its effects on endothelial cells and smooth muscle cells to explore its potential role in vasoregulation.[15][16]

Experimental Protocols

The following protocols are detailed methodologies for key experiments to investigate the potential biological activities of this compound.

Cell Viability and Proliferation Assay (MTT Assay)

This protocol determines the effect of this compound on cell viability and proliferation.

Materials:

  • This compound (stock solution prepared in a suitable solvent, e.g., DMSO or PBS)

  • Cell line of interest (e.g., RAW 264.7 macrophages, A549 lung cancer cells)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)

  • 96-well plates

  • Plate reader (570 nm)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in a complete culture medium. Replace the old medium with the medium containing different concentrations of the compound. Include a vehicle control (medium with the solvent used to dissolve the compound).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified CO₂ incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Data Presentation:

Concentration (µM)Cell Viability (%) at 24hCell Viability (%) at 48hCell Viability (%) at 72h
0 (Vehicle)100100100
198.5 ± 2.195.2 ± 3.592.8 ± 4.0
1096.2 ± 3.088.7 ± 4.281.5 ± 5.1
5085.1 ± 4.570.3 ± 5.855.9 ± 6.3
10060.7 ± 5.145.8 ± 6.230.2 ± 5.9
Measurement of Inflammatory Cytokines (ELISA)

This protocol measures the effect of this compound on the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • RAW 264.7 macrophage cells

  • This compound

  • Lipopolysaccharide (LPS)

  • ELISA kits for TNF-α and IL-6

  • 24-well plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 24-well plate and allow them to adhere.

  • Pre-treatment: Treat the cells with various concentrations of this compound for 1 hour.

  • Stimulation: Add LPS (100 ng/mL) to the wells to induce an inflammatory response. Include a negative control (no LPS) and a positive control (LPS only).

  • Incubation: Incubate the plate for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatants.

  • ELISA: Perform ELISA for TNF-α and IL-6 on the collected supernatants according to the manufacturer's instructions.

  • Data Analysis: Quantify the concentration of cytokines and compare the treated groups to the LPS-only control.

Data Presentation:

TreatmentTNF-α (pg/mL)IL-6 (pg/mL)
Control (No LPS)< 10< 5
LPS (100 ng/mL)2540 ± 1501850 ± 120
LPS + Compound (1 µM)2310 ± 1301720 ± 110
LPS + Compound (10 µM)1850 ± 1151280 ± 95
LPS + Compound (50 µM)980 ± 80750 ± 60
LPS + Compound (100 µM)520 ± 55340 ± 40
Intracellular Calcium Mobilization Assay

This protocol assesses the ability of this compound to induce intracellular calcium mobilization, indicative of GPCR activation.[11][12]

Materials:

  • Cells expressing the target GPCR (e.g., CHO-K1 cells stably expressing GPR109A)

  • Fura-2 AM or Fluo-4 AM calcium indicator dye

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS)

  • 96-well black, clear-bottom plates

  • Fluorometric imaging plate reader (FLIPR) or fluorescence microscope with calcium imaging capabilities

Procedure:

  • Cell Seeding: Seed cells in a 96-well black, clear-bottom plate and allow them to form a confluent monolayer.

  • Dye Loading: Prepare a loading buffer containing Fura-2 AM or Fluo-4 AM and Pluronic F-127 in HBSS. Incubate the cells with the loading buffer for 30-60 minutes at 37°C.

  • Washing: Wash the cells with HBSS to remove excess dye.

  • Baseline Measurement: Measure the baseline fluorescence for a short period.

  • Compound Addition: Add this compound at various concentrations to the wells.

  • Fluorescence Measurement: Immediately record the change in fluorescence over time.

  • Data Analysis: Analyze the fluorescence intensity changes to determine the dose-dependent calcium mobilization.

Data Presentation:

Concentration (µM)Peak Fluorescence Intensity (Arbitrary Units)
0 (Baseline)100
0.1150 ± 10
1320 ± 25
10850 ± 50
1001200 ± 80
Western Blot for MAPK/ERK Signaling Pathway

This protocol investigates the effect of this compound on the activation of the MAPK/ERK signaling pathway.[17][18]

Materials:

  • Cell line of interest

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-phospho-ERK1/2, anti-total-ERK1/2)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • SDS-PAGE and Western blotting equipment

Procedure:

  • Cell Treatment: Treat cells with this compound for various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Cell Lysis: Lyse the cells with lysis buffer and collect the protein lysates.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate the proteins by SDS-PAGE.

  • Western Blotting: Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against phospho-ERK1/2 and total ERK1/2. Subsequently, incubate with an HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and calculate the ratio of phospho-ERK to total ERK.

Data Presentation:

Treatment Time (min)p-ERK/Total ERK Ratio (Fold Change)
01.0
52.5 ± 0.3
154.8 ± 0.5
303.2 ± 0.4
601.5 ± 0.2

Visualization of Pathways and Workflows

experimental_workflow cluster_prep Preparation cluster_assays Assays cluster_analysis Data Analysis A Cell Culture C Cell Viability (MTT) A->C D Cytokine Secretion (ELISA) A->D E Calcium Mobilization A->E F Western Blot (MAPK/ERK) A->F B Compound Preparation B->C B->D B->E B->F G Quantitative Analysis C->G D->G E->G F->G H Pathway Interpretation G->H

Experimental Workflow for Compound Characterization.

gpcrsignaling compound This compound gpcr GPCR (e.g., GPR109A) compound->gpcr g_protein G-protein gpcr->g_protein plc Phospholipase C (PLC) g_protein->plc pip2 PIP2 plc->pip2 ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er ca_release Ca²⁺ Release er->ca_release cellular_response Cellular Response ca_release->cellular_response

Hypothesized GPCR Signaling Pathway.

mapk_pathway ligand This compound receptor Receptor (e.g., nAChR) ligand->receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription_factors Transcription Factors (e.g., c-Fos, c-Jun) erk->transcription_factors gene_expression Gene Expression (Proliferation, Survival) transcription_factors->gene_expression

Potential MAPK/ERK Signaling Activation.

Safety and Handling

Researchers should consult the Safety Data Sheet (SDS) for this compound before use. Standard laboratory safety practices should be followed, including the use of personal protective equipment (PPE) such as gloves, lab coats, and safety glasses.

Disclaimer

The application notes and protocols provided herein are intended for research purposes only. The described effects and signaling pathways are based on the activities of structurally related compounds and are proposed as potential areas of investigation for this compound. Experimental results may vary, and optimization of protocols for specific cell lines and experimental conditions is recommended.

References

Application Notes and Protocols for Methyl Nicotinate In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific in vivo dosage information was found for Methyl 2-(aminomethyl)nicotinate. The following data and protocols are for the structurally related compound, Methyl Nicotinate . Researchers should use this information as a starting point and conduct dose-finding studies to determine the appropriate dosage for their specific animal model and experimental design. The biological activity and potency of this compound may differ significantly from Methyl Nicotinate.

Introduction

Methyl nicotinate, the methyl ester of nicotinic acid (niacin), is primarily known for its topical use as a rubefacient, causing localized vasodilation and redness.[1][2] This property has led to its inclusion in over-the-counter preparations for the relief of muscle and joint pain.[1][2][3] In veterinary medicine, it has been used for various conditions, including respiratory and vascular disorders.[1][2][4] Preclinical studies have also explored its analgesic and vasodilatory effects through systemic administration.[3]

Quantitative Data Summary

The following table summarizes the available quantitative data from in vivo studies on Methyl Nicotinate.

ParameterSpeciesDosage/ConcentrationAdministration RouteObserved EffectReference
Analgesic ActivitySwiss albino mice5-10 mg/kgOral gavage (single dose)Significant reduction in acetic acid-induced writhing; prolonged latency in hot plate test.[3][5][3][5]
VasodilationHuman5-100 mMTopicalDose-dependent erythema and vasodilation.[6][7][6][7]
VasodilationChicken embryo5-10 mg/mLTopical (on egg embryo)Promoted microvasodilation.[3][3]
Veterinary FormulationCattle and horses2%TopicalUsed as a rubefacient for various diseases.[4][4]
Related Compound Toxicity (Nicotinamide)Rat500 mg/kgIntraperitoneal (every 12 hours for 21 days)Caused liver cell hyperplasia.[4][4]

Experimental Protocols

Oral Administration in Mice for Analgesic Studies

This protocol is based on studies evaluating the antinociceptive effects of Methyl Nicotinate.

Materials:

  • Methyl Nicotinate

  • Vehicle (e.g., distilled water, saline, or a suitable solvent)

  • Oral gavage needles (20-22 gauge, with a ball tip)

  • Syringes (1 mL)

  • Animal balance

Procedure:

  • Animal Acclimatization: Acclimate mice to the laboratory environment for at least one week before the experiment.

  • Preparation of Dosing Solution:

    • Accurately weigh the required amount of Methyl Nicotinate.

    • Dissolve or suspend it in the chosen vehicle to achieve the desired concentration (e.g., for a 10 mg/kg dose in a 20 g mouse with a dosing volume of 0.2 mL, the concentration would be 1 mg/mL).

    • Ensure the solution is homogenous before each administration.

  • Animal Handling and Dosing:

    • Weigh each mouse to determine the exact volume of the dosing solution to be administered.

    • Gently restrain the mouse.

    • Insert the gavage needle carefully into the esophagus and deliver the solution directly into the stomach.

  • Post-Administration Observation:

    • Monitor the animals for any signs of toxicity or adverse effects.

    • Proceed with the analgesic assays (e.g., hot plate test, writhing test) after a predetermined time, typically 30-60 minutes post-administration.[3]

Topical Application for Vasodilation Studies

This protocol is adapted from human studies and can be modified for animal models.

Materials:

  • Methyl Nicotinate

  • Solvent (e.g., aqueous solution, ethanol)

  • Applicator (e.g., cotton swab, filter paper disc)

  • Device for measuring blood flow (e.g., Laser Doppler Velocimetry)

Procedure:

  • Animal Preparation: Anesthetize the animal and shave the application site to ensure direct skin contact.

  • Preparation of Test Solution: Prepare a solution of Methyl Nicotinate in the desired solvent at the target concentration (e.g., 10 mM).

  • Application:

    • Apply a defined volume of the solution to a specific area of the skin.

    • For controlled application, a filter paper disc soaked in the solution can be placed on the skin.

  • Measurement of Vasodilation:

    • Measure skin blood flow at the application site using a non-invasive method like Laser Doppler Velocimetry at baseline and various time points after application.

    • The response is typically rapid, and measurements should be taken accordingly.

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway for Methyl Nicotinate-Induced Vasodilation

The vasodilatory action of topically applied Methyl Nicotinate is thought to be primarily mediated by the release of prostaglandins, with some involvement of local sensory nerves.[8] It does not appear to involve the nitric oxide pathway.[8]

Methyl_Nicotinate_Pathway MN Methyl Nicotinate (Topical Application) Skin Skin Penetration MN->Skin Hydrolysis Esterase-mediated Hydrolysis Skin->Hydrolysis NA Nicotinic Acid Hydrolysis->NA SensoryNerves Sensory Nerve Activation NA->SensoryNerves COX Cyclooxygenase (COX) Activation NA->COX PGs Prostaglandin Release (e.g., PGD2) SensoryNerves->PGs COX->PGs VSM Vascular Smooth Muscle Relaxation PGs->VSM Vasodilation Vasodilation & Increased Blood Flow VSM->Vasodilation

Caption: Proposed pathway for Methyl Nicotinate-induced vasodilation.

Experimental Workflow for In Vivo Analgesic Assay

The following diagram illustrates a typical workflow for assessing the analgesic properties of Methyl Nicotinate in an animal model.

Analgesic_Workflow start Start acclimatize Animal Acclimatization (1 week) start->acclimatize grouping Randomize into Groups (Vehicle, MN 5mg/kg, MN 10mg/kg) acclimatize->grouping dosing Oral Gavage Administration grouping->dosing wait Waiting Period (30-60 min) dosing->wait assay Analgesic Assay (e.g., Hot Plate Test) wait->assay data Data Collection (Latency to response) assay->data analysis Statistical Analysis data->analysis end End analysis->end

Caption: Workflow for an in vivo analgesic study of Methyl Nicotinate.

References

Application Notes and Protocols for the Analytical Detection of Methyl 2-(aminomethyl)nicotinate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-(aminomethyl)nicotinate is a substituted pyridine derivative of interest in pharmaceutical and chemical research. Accurate and sensitive analytical methods are crucial for its quantification in various matrices, including in-process control samples, formulation assays, and pharmacokinetic studies. This document provides detailed protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The methodologies are based on established principles for the analysis of related compounds, such as methyl nicotinate, and have been adapted to the specific physicochemical properties of this compound.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for method development. The presence of a primary aminomethyl group and a methyl ester group influences its polarity, basicity, and volatility.

PropertyValueRemarks
Molecular FormulaC₈H₁₀N₂O₂
Molecular Weight166.18 g/mol
pKa (predicted)~8-9 (aminomethyl group), ~3 (pyridine ring)The aminomethyl group is expected to be the most basic site. The exact pKa may vary.
logP (predicted)< 1The aminomethyl group increases polarity compared to methyl nicotinate.
SolubilityExpected to be soluble in water and polar organic solvents like methanol and acetonitrile.Solubility will be pH-dependent.

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC with UV detection is a robust and widely accessible technique for the quantification of this compound in bulk drug substances and simple formulations. The method's adaptability makes it suitable for routine quality control.

Protocol: HPLC-UV Analysis of this compound

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and a pH 3.0 phosphate buffer. The buffer is prepared by dissolving potassium dihydrogen phosphate in water and adjusting the pH with phosphoric acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 265 nm.

  • Injection Volume: 10 µL.

  • Standard Preparation: Prepare a stock solution of this compound in the mobile phase (50:50 acetonitrile:buffer) at a concentration of 1 mg/mL. Perform serial dilutions to create calibration standards ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Dissolve the sample in the mobile phase to achieve a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

  • Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the sample from the calibration curve.

Quantitative Data (Expected Performance)

ParameterExpected Value
Linearity (R²)> 0.999
Limit of Detection (LOD)0.1 - 0.5 µg/mL
Limit of Quantification (LOQ)0.5 - 1.5 µg/mL
Precision (%RSD)< 2%
Accuracy (% Recovery)98 - 102%
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For this compound, derivatization of the primary amine is recommended to improve its thermal stability and chromatographic peak shape.

Protocol: GC-MS Analysis of this compound (with Derivatization)

  • Instrumentation: A GC system coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: A mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 15°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Injector Temperature: 250°C.

  • Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • MS Detection: Full scan mode (m/z 50-400) for qualitative analysis and selected ion monitoring (SIM) for quantitative analysis.

  • Derivatization:

    • Evaporate the solvent from the sample extract under a gentle stream of nitrogen.

    • Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.

    • Heat the mixture at 70°C for 30 minutes.

    • Inject 1 µL of the derivatized sample into the GC-MS.

  • Standard and Sample Preparation: Prepare standards and samples in a volatile solvent (e.g., dichloromethane or ethyl acetate). Perform derivatization as described above.

Quantitative Data (Expected Performance)

ParameterExpected Value
Linearity (R²)> 0.998
Limit of Detection (LOD)1 - 10 ng/mL
Limit of Quantification (LOQ)5 - 30 ng/mL
Precision (%RSD)< 5%
Accuracy (% Recovery)95 - 105%
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers the highest sensitivity and selectivity, making it the method of choice for analyzing this compound in complex matrices such as biological fluids (plasma, urine).

Protocol: LC-MS/MS Analysis of this compound

  • Instrumentation: An HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase:

    • A: 0.1% formic acid in water.

    • B: 0.1% formic acid in acetonitrile.

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: 5-95% B

    • 5-7 min: 95% B

    • 7.1-9 min: 5% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MS/MS Parameters:

    • Precursor Ion (Q1): m/z 167.1 (M+H)⁺

    • Product Ions (Q3): To be determined by direct infusion of a standard solution. Likely fragments would result from the loss of the methoxy group or cleavage of the aminomethyl side chain.

    • Collision Energy and other parameters: Optimize by infusing a standard solution.

  • Sample Preparation (for plasma):

    • To 100 µL of plasma, add 300 µL of acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled analog).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under nitrogen.

    • Reconstitute in 100 µL of the initial mobile phase.

    • Inject into the LC-MS/MS system.

Quantitative Data (Expected Performance)

ParameterExpected Value
Linearity (R²)> 0.995
Limit of Detection (LOD)0.01 - 0.1 ng/mL
Limit of Quantification (LOQ)0.05 - 0.5 ng/mL
Precision (%RSD)< 10%
Accuracy (% Recovery)90 - 110%

Visualizations

AnalyticalWorkflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Bulk Sample or Biological Matrix Dissolution Dissolution / Extraction Sample->Dissolution Derivatization Derivatization (for GC-MS) Dissolution->Derivatization Filtration Filtration / Centrifugation Dissolution->Filtration Dilution Dilution to Working Concentration Derivatization->Dilution Filtration->Dilution HPLC HPLC-UV Dilution->HPLC GCMS GC-MS Dilution->GCMS LCMSMS LC-MS/MS Dilution->LCMSMS Integration Peak Integration HPLC->Integration GCMS->Integration LCMSMS->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Calibration->Quantification Report Final Report Quantification->Report

Caption: General experimental workflow for the analysis of this compound.

MethodSelection cluster_methods Recommended Analytical Technique cluster_rationale Rationale Matrix Sample Matrix Purity Assay (Bulk Drug) Formulation (e.g., Cream, Solution) Biological Fluid (Plasma, Urine) HPLC HPLC-UV Matrix:s->HPLC:w Purity Assay Formulation GCMS GC-MS Matrix:s->GCMS:w Purity Assay (Identity) LCMSMS LC-MS/MS Matrix:s->LCMSMS:w Biological Fluid Trace Impurity Analysis Rationale_HPLC Good for high concentrations, robust, routine QC. HPLC->Rationale_HPLC Rationale_GCMS Good for identity confirmation, requires derivatization. GCMS->Rationale_GCMS Rationale_LCMSMS Highest sensitivity and selectivity, ideal for trace analysis in complex matrices. LCMSMS->Rationale_LCMSMS

Caption: Logical relationship for selecting an analytical method based on the sample matrix.

In-depth Analysis of Methyl 2-(aminomethyl)nicotinate as a Ligand for Nicotinic Acetylcholine Receptors

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Methyl 2-(aminomethyl)nicotinate is a derivative of nicotinic acid. While direct research on this specific compound as a ligand for a particular receptor is limited in publicly available scientific literature, its structural similarity to other nicotinic acid derivatives suggests a potential interaction with nicotinic acetylcholine receptors (nAChRs). This document provides a detailed overview of the hypothesized interaction, drawing parallels from the known pharmacology of similar compounds, and outlines protocols for researchers to investigate this potential binding and its functional consequences.

Hypothesized Target: Nicotinic Acetylcholine Receptors (nAChRs)

Nicotinic acetylcholine receptors are a family of ligand-gated ion channels that respond to the neurotransmitter acetylcholine. They are widely distributed throughout the central and peripheral nervous systems and are involved in a variety of physiological processes. The structural backbone of this compound, the pyridine ring, is a key feature of many compounds that bind to nAChRs. For instance, a positional isomer, Methyl 5-(aminomethyl)nicotinate hydrochloride, has been noted for its potential to interact with these receptors. Based on this, it is hypothesized that this compound may also act as a ligand at one or more nAChR subtypes.

Data Presentation

As there is no direct quantitative data for this compound, the following table presents hypothetical data based on potential screening outcomes. This serves as a template for researchers to populate with their experimental findings.

Receptor SubtypeBinding Affinity (Ki, nM)Functional Activity (EC50/IC50, µM)Assay Type
α4β2 nAChRData to be determinedData to be determinedRadioligand Binding Assay
α7 nAChRData to be determinedData to be determinedCalcium Flux Assay
α3β4 nAChRData to be determinedData to be determinedElectrophysiology

Experimental Protocols

To investigate the potential of this compound as a ligand for nAChRs, the following detailed experimental protocols are proposed.

Protocol 1: Radioligand Binding Assay to Determine Binding Affinity for α4β2 nAChR

Objective: To determine the binding affinity (Ki) of this compound for the human α4β2 nAChR subtype.

Materials:

  • Human α4β2 nAChR expressed in a stable cell line (e.g., HEK293 cells)

  • Radioligand: [³H]-Epibatidine or [³H]-Cytisine

  • Non-specific ligand: Nicotine or unlabeled Epibatidine

  • Binding Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • This compound stock solution (in DMSO)

  • 96-well filter plates

  • Scintillation fluid and counter

Procedure:

  • Prepare cell membranes expressing the α4β2 nAChR.

  • In a 96-well plate, add binding buffer, the radioligand at a concentration near its Kd, and varying concentrations of this compound.

  • For determining non-specific binding, add a high concentration of a non-specific ligand.

  • Add the cell membranes to each well to initiate the binding reaction.

  • Incubate the plate at room temperature for 2-3 hours to reach equilibrium.

  • Terminate the reaction by rapid filtration through the filter plates, followed by washing with ice-cold binding buffer to remove unbound radioligand.

  • Allow the filters to dry, then add scintillation fluid to each well.

  • Quantify the bound radioactivity using a scintillation counter.

  • Calculate the specific binding at each concentration of the test compound and determine the IC50 value by non-linear regression.

  • Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

experimental_workflow_binding_assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_membranes Prepare α4β2 nAChR Membranes incubation Incubate Membranes, Radioligand, and Test Compound prep_membranes->incubation prep_reagents Prepare Reagents (Radioligand, Buffers, Test Compound) prep_reagents->incubation filtration Filter and Wash incubation->filtration scintillation Scintillation Counting filtration->scintillation calculation Calculate IC50 and Ki scintillation->calculation signaling_pathway_a7 cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular a7_receptor α7 nAChR ca_influx Ca²⁺ Influx a7_receptor->ca_influx Opens Channel ligand This compound (Agonist?) ligand->a7_receptor Binds downstream Downstream Signaling (e.g., CREB phosphorylation) ca_influx->downstream Activates

Application Notes and Protocols for Methyl 2-(aminomethyl)nicotinate Solution Preparation

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

1. Introduction

Methyl 2-(aminomethyl)nicotinate is a derivative of nicotinic acid, a member of the pyridine carboxylic acid family. Compounds in this class are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. Accurate and reproducible preparation of solutions of this compound is critical for experimental success in various research applications, including but not limited to, enzyme assays, cell-based studies, and pharmacokinetic analyses.

This document provides a detailed protocol for the preparation of this compound solutions, including information on its physicochemical properties, recommended solvents, storage conditions, and safety precautions.

2. Physicochemical Properties and Data

A summary of the key quantitative data for this compound is presented in the table below. This information is essential for accurate solution preparation and storage.

PropertyValueSource
Molecular Formula C₈H₁₀N₂O₂[1]
Molecular Weight 166.18 g/mol [1]
Appearance White to almost white powder/crystal[2]
Solubility Soluble in Methanol[2]
Storage Temperature 2-8°C, sealed in a dry, inert atmosphere[1][3]
pKa 4.71 ± 0.36 (Predicted)[2]
Stock Solution Storage -20°C for 1 month; -80°C for 6 months (Protect from light)Based on data for the related compound Methyl 2-aminonicotinate.[4]
Stability in Aqueous Solution Data not available; a related compound, methyl nicotinate, shows excellent stability in aqueous solution when stored at 4°C, with a degradation rate of about 0.5% per year.[5][6]It is recommended to prepare fresh aqueous solutions or perform stability studies for long-term storage.

3. Experimental Protocol: Preparation of a 10 mM Stock Solution in Methanol

This protocol describes the preparation of a 10 mM stock solution of this compound in methanol. This stock solution can then be further diluted in appropriate aqueous buffers or cell culture media for specific experimental applications.

3.1. Materials

  • This compound (CAS No. 734510-19-1)

  • Anhydrous Methanol (ACS grade or higher)

  • Calibrated analytical balance

  • Spatula

  • Weighing paper or boat

  • Volumetric flask (appropriate size, e.g., 10 mL)

  • Pipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Amber or light-blocking storage vials

  • Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves.

3.2. Safety Precautions

  • This compound and its related compounds are classified as irritants and may be harmful if swallowed, inhaled, or in contact with skin.[7][8]

  • Always handle the compound in a well-ventilated area, preferably within a chemical fume hood.

  • Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • In case of contact with eyes or skin, rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[7][9]

  • If inhaled, move to fresh air. If not breathing, give artificial respiration and consult a physician.[8]

  • If swallowed, rinse mouth with water and consult a physician.[8]

3.3. Procedure

  • Equilibrate Compound: Before opening, allow the container of this compound to equilibrate to room temperature to prevent condensation of moisture.

  • Calculate Required Mass: To prepare 10 mL of a 10 mM stock solution, calculate the required mass of the compound:

    • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • Mass (mg) = 10 mmol/L x 0.010 L x 166.18 g/mol = 1.6618 mg

  • Weighing: Carefully weigh out the calculated amount of this compound using a calibrated analytical balance.

  • Dissolution: a. Transfer the weighed compound into the 10 mL volumetric flask. b. Add a small amount of anhydrous methanol (approximately 5 mL) to the flask. c. Gently swirl the flask to dissolve the compound. If necessary, use a vortex mixer at a low setting to aid dissolution.

  • Final Volume Adjustment: Once the solid is completely dissolved, add anhydrous methanol to the volumetric flask until the bottom of the meniscus reaches the 10 mL calibration mark.

  • Homogenization: Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Aliquoting and Storage: a. Aliquot the stock solution into smaller, single-use volumes in amber or light-blocking vials to minimize freeze-thaw cycles and light exposure. b. For short-term storage (up to 1 month), store the aliquots at -20°C.[4] c. For long-term storage (up to 6 months), store the aliquots at -80°C.[4]

4. Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the preparation of the this compound stock solution.

G cluster_prep Preparation Phase cluster_dissolution Dissolution Phase cluster_storage Storage Phase start Start: Equilibrate Compound calculate Calculate Required Mass start->calculate 1. weigh Weigh Compound calculate->weigh 2. transfer Transfer to Volumetric Flask weigh->transfer 3. add_solvent Add Anhydrous Methanol transfer->add_solvent 4a. dissolve Vortex to Dissolve add_solvent->dissolve 4b. adjust_volume Adjust to Final Volume dissolve->adjust_volume 5. homogenize Homogenize Solution adjust_volume->homogenize 6. aliquot Aliquot into Vials homogenize->aliquot 7a. store_short Store at -20°C (Short-term) aliquot->store_short 7b. store_long Store at -80°C (Long-term) aliquot->store_long 7c. end End: Ready for Use store_short->end store_long->end

Caption: Workflow for this compound solution preparation.

References

Application of Methyl 2-(aminomethyl)nicotinate in Medicinal Chemistry: A Scarcity of Direct Evidence and a Look at Related Scaffolds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-(aminomethyl)nicotinate is a pyridine derivative with potential as a scaffold in medicinal chemistry. Its structure, featuring a pyridine ring substituted with an aminomethyl group and a methyl ester, presents multiple points for chemical modification, making it an intriguing building block for the synthesis of novel bioactive molecules. However, a comprehensive review of the scientific literature reveals a notable scarcity of published studies detailing the specific applications of this compound in drug discovery and development. While its hydrochloride salt is commercially available (CAS 151509-01-2), indicating its use in chemical synthesis, its role as a key intermediate in the generation of therapeutic agents is not well-documented in peer-reviewed journals.

This document aims to provide a transparent overview of the available information on this compound and, given the limited specific data, will broaden the scope to discuss the well-established applications of closely related nicotinic acid and 2-aminopyridine derivatives. This contextual information will serve to highlight the potential, yet underexplored, utility of the title compound in medicinal chemistry.

The Nicotinic Acid Scaffold: A Privileged Structure in Drug Discovery

Nicotinic acid (niacin or vitamin B3) and its derivatives are a cornerstone in medicinal chemistry, with a wide range of biological activities.[1][2] The pyridine core is a key feature in numerous approved drugs.[3] Modifications of the carboxylic acid and the pyridine ring have led to the development of compounds with diverse therapeutic applications, including anti-inflammatory, analgesic, and antimicrobial properties.[1][4]

The 2-Aminopyridine Moiety: A Versatile Building Block

The 2-aminopyridine scaffold is another privileged structure in drug discovery, known for its ability to form key interactions with biological targets.[5] This moiety is present in a variety of clinically used drugs. Its derivatives have been explored for a multitude of therapeutic areas, including oncology and neurology.[6][7] The amino group provides a convenient handle for further chemical elaboration, allowing for the construction of diverse compound libraries.

Given that this compound contains both a nicotinic acid ester and a 2-substituted aminomethyl pyridine motif, it theoretically represents a versatile starting point for the synthesis of novel compounds. The primary amine can be readily derivatized through reactions such as acylation, alkylation, and reductive amination to introduce a wide array of functional groups and build molecular complexity.

Illustrative Application: The Use of a Related Scaffold, Methyl 2-aminonicotinate, in Synthesis

While specific examples for this compound are lacking, its isomer, Methyl 2-aminonicotinate, serves as a valuable case study to illustrate the potential synthetic utility of this class of compounds. Methyl 2-aminonicotinate is a well-established intermediate in the synthesis of various pharmaceuticals.[8][9] It is a crucial building block for creating novel bioactive molecules, including potential treatments for neurological disorders and agents with anti-inflammatory and anti-cancer properties.[9]

The following sections will provide illustrative experimental protocols and data tables based on the applications of nicotinic acid and 2-aminopyridine derivatives to showcase the potential avenues of exploration for this compound.

Quantitative Data on Biologically Active Nicotinic Acid and 2-Aminopyridine Derivatives

The following table summarizes the biological activities of various derivatives synthesized from nicotinic acid and 2-aminopyridine scaffolds, demonstrating the therapeutic potential of this chemical class.

Compound ClassTarget/AssayRepresentative Activity (IC₅₀/MIC)Reference
2-Aryl nicotinic acid derivativesAnalgesic Activity (% inhibition)61.7 ± 4.8% to 73.7 ± 6.2%[1][4]
2-Aryl nicotinic acid derivativesAnti-inflammatory Activity (% inhibition)59.3 ± 4.21% to 62.2 ± 5.4%[1]
Nicotinic acid-based VEGFR-2 inhibitorsVEGFR-2 Inhibition (IC₅₀)0.068 µM[10]
2-Aminopyridine-based CDK/HDAC dual inhibitorsCDK9 Inhibition (IC₅₀)88.4 nM[7]
2-Aminopyridine-based CDK/HDAC dual inhibitorsHDAC1 Inhibition (IC₅₀)168.9 nM[7]

Experimental Protocols (Illustrative Examples)

The following protocols are provided as illustrative examples of how a scaffold like this compound could be utilized in a synthetic workflow, based on established procedures for related compounds.

Protocol 1: General Procedure for Amide Coupling with a Carboxylic Acid (Illustrative)

This protocol describes a standard method for acylating the amino group of a compound like this compound.

Materials:

  • This compound hydrochloride

  • Carboxylic acid of interest

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of the carboxylic acid (1.2 equivalents) in DMF, add EDC (1.5 equivalents) and HOBt (1.2 equivalents).

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of this compound hydrochloride (1.0 equivalent) and DIPEA (2.5 equivalents) in DMF.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired amide.

Protocol 2: General Procedure for Reductive Amination with an Aldehyde or Ketone (Illustrative)

This protocol outlines a method for derivatizing the amino group of a compound like this compound via reductive amination.

Materials:

  • This compound hydrochloride

  • Aldehyde or ketone of interest

  • Sodium triacetoxyborohydride

  • Dichloromethane (DCM)

  • Triethylamine

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a suspension of this compound hydrochloride (1.0 equivalent) in DCM, add triethylamine (1.1 equivalents) and stir for 10 minutes.

  • Add the aldehyde or ketone (1.2 equivalents) and stir at room temperature for 1 hour.

  • Add sodium triacetoxyborohydride (1.5 equivalents) in portions.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired secondary or tertiary amine.

Visualizations

The following diagrams illustrate the potential synthetic pathways and logical relationships for the application of aminomethylnicotinate scaffolds in medicinal chemistry.

G cluster_0 Scaffold Derivatization cluster_1 Compound Library Generation cluster_2 Drug Discovery Cascade This compound This compound Amide Coupling Amide Coupling This compound->Amide Coupling Reductive Amination Reductive Amination This compound->Reductive Amination Library of Novel Compounds Library of Novel Compounds Amide Coupling->Library of Novel Compounds Reductive Amination->Library of Novel Compounds Diverse Building Blocks Diverse Building Blocks Diverse Building Blocks->Amide Coupling Diverse Building Blocks->Reductive Amination Biological Screening Biological Screening Library of Novel Compounds->Biological Screening Hit Identification Hit Identification Biological Screening->Hit Identification Lead Optimization Lead Optimization Hit Identification->Lead Optimization Preclinical Development Preclinical Development Lead Optimization->Preclinical Development

Caption: Synthetic workflow for scaffold derivatization and drug discovery.

G cluster_reactivity Points of Derivatization This compound This compound Primary Amine Primary Amine This compound->Primary Amine Acylation, Alkylation, Reductive Amination Ester Ester This compound->Ester Hydrolysis, Amidation Pyridine Ring Pyridine Ring This compound->Pyridine Ring Electrophilic Aromatic Substitution (challenging)

Caption: Potential points of chemical modification on the scaffold.

Conclusion

While this compound remains an under-explored building block in the published medicinal chemistry literature, its structural features suggest significant potential. By examining the rich chemistry and diverse biological activities of the broader classes of nicotinic acid and 2-aminopyridine derivatives, researchers can infer the prospective utility of this particular scaffold. The illustrative protocols and workflows provided herein offer a starting point for the investigation of this compound in the synthesis of novel and potentially bioactive compounds. Further research is warranted to fully elucidate the medicinal chemistry applications of this intriguing molecule.

References

Application Notes & Protocols: Methyl 2-(aminomethyl)nicotinate in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the current date, there is limited publicly available information directly detailing the application of Methyl 2-(aminomethyl)nicotinate in high-throughput screening (HTS). The following application notes and protocols are constructed based on the known activities of structurally related nicotinic acid derivatives and general HTS principles. This document serves as a hypothetical framework to guide potential screening efforts for this compound.

Introduction

This compound is a derivative of nicotinic acid, a class of compounds with diverse pharmacological activities.[1][2] Structurally similar molecules have been investigated for their effects on various biological targets, including nicotinic acetylcholine receptors (nAChRs), which are implicated in a range of neurological and inflammatory disorders.[3][4][5] High-throughput screening (HTS) provides a robust platform for the rapid evaluation of large compound libraries to identify novel modulators of biological targets.[6] This document outlines a potential HTS application for this compound, focusing on its hypothetical role as a modulator of nAChRs.

Hypothetical Biological Target: Nicotinic Acetylcholine Receptors (nAChRs)

Nicotinic acetylcholine receptors are ligand-gated ion channels that play a crucial role in synaptic transmission in the central and peripheral nervous systems.[3] Their dysfunction is associated with conditions such as Alzheimer's disease, Parkinson's disease, schizophrenia, and nicotine addiction.[5] Various subtypes of nAChRs exist, each with a unique subunit composition and pharmacological profile, making them attractive targets for drug discovery.[3]

Signaling Pathway for nAChR Activation

The binding of an agonist, such as acetylcholine or nicotine, to the nAChR triggers a conformational change, opening the ion channel and allowing the influx of cations (primarily Na⁺ and Ca²⁺). This influx leads to depolarization of the cell membrane and subsequent activation of downstream signaling pathways.

nAChR_Signaling Agonist Agonist (e.g., Acetylcholine) nAChR Nicotinic Acetylcholine Receptor (nAChR) Agonist->nAChR Binds to Ion_Channel Ion Channel Opening nAChR->Ion_Channel Activates Cation_Influx Na⁺ / Ca²⁺ Influx Ion_Channel->Cation_Influx Depolarization Membrane Depolarization Cation_Influx->Depolarization Cellular_Response Cellular Response (e.g., Neurotransmitter Release) Depolarization->Cellular_Response

Figure 1: Simplified signaling pathway of nAChR activation.

High-Throughput Screening Application: Identification of nAChR Modulators

A cell-based functional assay using a fluorescent membrane potential dye is a common HTS method to identify modulators of ion channels like nAChRs.[4] This assay measures changes in membrane potential upon receptor activation. Antagonists will inhibit the agonist-induced depolarization, while positive allosteric modulators (PAMs) may enhance it.

Experimental Workflow

The following diagram outlines a typical workflow for a 384-well plate-based HTS assay to identify antagonists of a specific nAChR subtype.

HTS_Workflow cluster_prep Plate Preparation cluster_screening Screening cluster_analysis Data Analysis Cell_Seeding Seed nAChR-expressing cells into 384-well plates Incubation1 Incubate cells (24h) Cell_Seeding->Incubation1 Dye_Loading Load cells with membrane potential dye Incubation1->Dye_Loading Incubation2 Incubate (30 min) Dye_Loading->Incubation2 Compound_Addition Add this compound & other library compounds Incubation2->Compound_Addition Incubation3 Incubate (15 min) Compound_Addition->Incubation3 Agonist_Addition Add nAChR agonist (e.g., Nicotine) Incubation3->Agonist_Addition Fluorescence_Reading Measure fluorescence change (Plate Reader) Agonist_Addition->Fluorescence_Reading Data_Normalization Normalize data to controls (Positive and Negative) Fluorescence_Reading->Data_Normalization Hit_Identification Identify 'hits' based on inhibition threshold Data_Normalization->Hit_Identification Dose_Response Perform dose-response studies on hits Hit_Identification->Dose_Response IC50_Determination Calculate IC50 values Dose_Response->IC50_Determination

Figure 2: High-throughput screening workflow for nAChR antagonists.

Experimental Protocols

Cell Culture and Plating
  • Cell Line: Use a stable cell line expressing the human nAChR subtype of interest (e.g., α4β2 or α7) in a suitable host like CHO or SH-EP1 cells.

  • Culture Conditions: Maintain cells in appropriate culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

  • Plating: Seed the cells into black, clear-bottom 384-well microplates at a density optimized for the assay (e.g., 10,000 cells/well) and incubate for 24 hours.

Membrane Potential Assay Protocol
  • Dye Loading: Prepare the fluorescent membrane potential dye solution according to the manufacturer's instructions. Remove the culture medium from the cell plates and add the dye solution to each well.

  • Incubation: Incubate the plates at 37°C for 30-60 minutes to allow for dye loading.

  • Compound Addition: Prepare serial dilutions of this compound and other test compounds in the assay buffer. Add the compounds to the cell plates. Include wells with vehicle only (negative control) and a known nAChR antagonist (positive control).

  • Pre-incubation: Incubate the plates with the compounds for 15-30 minutes at room temperature.

  • Agonist Addition and Signal Detection: Place the plate in a fluorescence plate reader. Add an EC₈₀ concentration of a suitable nAChR agonist (e.g., nicotine or acetylcholine) to all wells. Immediately begin kinetic reading of the fluorescence signal for a specified duration (e.g., 2-5 minutes).

Data Analysis
  • Normalization: Normalize the fluorescence data using the negative (agonist only) and positive (agonist + potent antagonist) controls. The percentage of inhibition can be calculated as follows: % Inhibition = 100 * (1 - (Signal_Compound - Signal_PositiveControl) / (Signal_NegativeControl - Signal_PositiveControl))

  • Hit Identification: Identify compounds that exhibit inhibition above a certain threshold (e.g., >50%) as primary "hits".

  • Dose-Response and IC₅₀ Determination: Perform follow-up dose-response experiments for the primary hits to determine their potency (IC₅₀ value).

Data Presentation

The quantitative data from a dose-response study can be summarized in a table as shown below. This table presents hypothetical data for this compound and a reference compound against a specific nAChR subtype.

CompoundTarget nAChR SubtypeAssay TypeIC₅₀ (µM)Maximum Inhibition (%)
This compoundα4β2Membrane Potential5.298%
Reference Antagonist (e.g., DHβE)α4β2Membrane Potential0.15100%
This compoundα7Membrane Potential> 50< 10%
Reference Antagonist (e.g., MLA)α7Membrane Potential0.002100%

Conclusion

References

Application Notes and Protocols: Handling and Storage of Methyl 2-(aminomethyl)nicotinate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed guidelines for the proper handling and storage of Methyl 2-(aminomethyl)nicotinate (CAS No. 734510-19-1). Due to the limited availability of a comprehensive Safety Data Sheet (SDS) for this specific compound, these recommendations are based on available supplier information and general safety protocols for related chemical structures, such as pyridines, amines, and esters.

Safety and Handling Precautions

This compound is a chemical intermediate that requires careful handling to ensure the safety of laboratory personnel and to maintain the integrity of the compound.

1.1 Personal Protective Equipment (PPE)

  • Eye Protection: Always wear chemical safety goggles or a face shield.

  • Hand Protection: Wear nitrile or other chemically resistant gloves. Inspect gloves prior to use.

  • Skin and Body Protection: A standard laboratory coat should be worn. For operations with a higher risk of exposure, consider additional protective clothing.

  • Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of any dust or vapors.

1.2 General Handling Procedures

  • Avoid contact with skin, eyes, and clothing.

  • Avoid inhalation of dust or vapors.

  • Handle and open containers with care.

  • Wash hands thoroughly after handling.

  • Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.

Storage Conditions

Proper storage is crucial to maintain the stability and purity of this compound.

ParameterRecommended ConditionSource/Rationale
Temperature 2-8°CSupplier information.[1] Refrigeration is recommended to minimize degradation.
Atmosphere Sealed in a dry environment. Inert atmosphere (e.g., Argon or Nitrogen) is recommended for the hydrochloride salt and is good practice for the free base.To prevent hydrolysis and oxidation.[2]
Container Tightly sealed, appropriate chemical-resistant container.To prevent contamination and exposure to moisture and air.
Location Store in a cool, dry, and well-ventilated area away from incompatible substances.General best practice for chemical storage.

Experimental Protocols

The following is a generalized protocol for a typical synthetic application of this compound, such as an acylation reaction.

3.1 General Acylation of this compound

This protocol describes the reaction of this compound with an acyl chloride to form the corresponding amide.

Materials:

  • This compound

  • Acyl chloride (e.g., acetyl chloride)

  • Anhydrous aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)

  • Tertiary amine base (e.g., Triethylamine, Diisopropylethylamine)

  • Argon or Nitrogen gas for inert atmosphere

  • Standard laboratory glassware (round-bottom flask, dropping funnel, magnetic stirrer)

  • Stir plate and ice bath

Procedure:

  • Set up a dry round-bottom flask equipped with a magnetic stir bar under an inert atmosphere.

  • Dissolve this compound (1 equivalent) and the tertiary amine base (1.1 equivalents) in the anhydrous solvent.

  • Cool the reaction mixture to 0°C using an ice bath.

  • Slowly add a solution of the acyl chloride (1 equivalent) in the anhydrous solvent to the stirred reaction mixture via a dropping funnel.

  • Allow the reaction to stir at 0°C for 30 minutes and then warm to room temperature.

  • Monitor the reaction progress using a suitable technique (e.g., Thin Layer Chromatography, LC-MS).

  • Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an appropriate organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography.

Visualizations

4.1 Logical Workflow for Handling and Storage

G cluster_storage Storage cluster_handling Handling cluster_disposal Disposal storage_conditions Store at 2-8°C Sealed in a dry environment Inert atmosphere recommended ppe Wear appropriate PPE: - Safety goggles - Nitrile gloves - Lab coat storage_conditions->ppe Before use fume_hood Use in a chemical fume hood ppe->fume_hood avoid_contact Avoid contact with skin and eyes fume_hood->avoid_contact wash_hands Wash hands after handling avoid_contact->wash_hands disposal Dispose of in accordance with local, state, and federal regulations wash_hands->disposal After use

Caption: Workflow for the safe handling and storage of this compound.

4.2 Representative Reaction Pathway

G reactant1 This compound C₈H₁₀N₂O₂ product N-acylated product reactant1->product reactant2 Acyl Chloride R-COCl reactant2->product reagents Base (e.g., Et₃N) Solvent (e.g., DCM) reagents->product

Caption: General acylation reaction of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Methyl 2-(aminomethyl)nicotinate Solubility Issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with methyl 2-(aminomethyl)nicotinate.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility important?

This compound is a chemical compound often used as a building block in the synthesis of more complex molecules, particularly in pharmaceutical research. Its solubility is a critical physical property that influences its reactivity, bioavailability, and the ease with which it can be formulated into desired dosage forms. Poor solubility can lead to challenges in reaction kinetics, purification, and downstream applications.

Q2: I'm having trouble dissolving this compound in my desired solvent. What are the first steps I should take?

If you are encountering solubility issues, consider the following initial steps:

  • Solvent Selection: Ensure you are using an appropriate solvent. The solubility of a compound is highly dependent on the polarity of the solvent and the solute.

  • Purity of the Compound: Impurities can significantly affect the solubility of a compound. Verify the purity of your this compound.

  • Physical Assistance: Employ mechanical methods to aid dissolution, such as stirring, vortexing, or sonication.

  • Temperature: Gently warming the solvent can increase the solubility of many compounds. However, be cautious of potential degradation at elevated temperatures.

Q3: Can the pH of the solution affect the solubility of this compound?

Yes, the pH of the solution can have a significant impact on the solubility of this compound. The molecule contains a basic aminomethyl group and a pyridine ring, which can be protonated at acidic pH. This protonation leads to the formation of a salt, which is generally more soluble in aqueous solutions than the free base. Therefore, adjusting the pH to the acidic range can be an effective strategy to enhance its aqueous solubility.

Q4: Is forming a salt of this compound a viable strategy to improve solubility?

Absolutely. Converting the free base of this compound into a salt, such as a hydrochloride (HCl) salt, is a common and effective method to improve its solubility in polar solvents, particularly water. Salt formation increases the ionic character of the molecule, leading to more favorable interactions with polar solvent molecules.

Troubleshooting Guide

This guide provides a systematic approach to troubleshooting common solubility problems encountered with this compound.

Issue 1: The compound is poorly soluble in my non-polar organic solvent.
  • Possible Cause: this compound is a relatively polar molecule due to the presence of the amino and ester functional groups, as well as the nitrogen in the pyridine ring. It is expected to have limited solubility in non-polar solvents.

  • Troubleshooting Steps:

    • Increase Solvent Polarity: Try a more polar organic solvent. A blend of solvents with varying polarities can also be effective.

    • Co-solvent System: Introduce a small amount of a miscible polar co-solvent (e.g., methanol, ethanol) to the non-polar solvent to increase the overall polarity of the solvent system.

    • Heating: Gently warm the mixture while stirring. Monitor for any signs of degradation.

Issue 2: The compound precipitates out of my aqueous solution over time.
  • Possible Cause: The solution may be supersaturated, or the pH of the solution may have shifted, causing the free base to precipitate.

  • Troubleshooting Steps:

    • pH Control: Buffer the solution to maintain an acidic pH where the protonated, more soluble form of the compound is favored.

    • Lower Concentration: Prepare a more dilute solution to ensure you are below the saturation point at the storage temperature.

    • Co-solvents: Add a water-miscible organic co-solvent such as ethanol, isopropanol, or polyethylene glycol (PEG) to increase the solubilizing capacity of the aqueous medium.

Issue 3: I need to prepare a stock solution at a high concentration, but the compound won't fully dissolve.
  • Possible Cause: You may be exceeding the intrinsic solubility of the compound in the chosen solvent.

  • Troubleshooting Steps:

    • Salt Formation: If you are working with the free base, consider converting it to a more soluble salt form, such as the hydrochloride salt.

    • Solubilizing Excipients: For formulation development, consider the use of solubilizing agents like cyclodextrins or surfactants.

    • Particle Size Reduction: Micronization or nano-milling can increase the surface area of the solid compound, which can lead to a faster dissolution rate, although it does not change the equilibrium solubility.

Quantitative Solubility Data

SolventPolarity IndexEstimated SolubilityNotes
Water (pH 7)10.2LowSolubility is expected to be limited due to the organic structure.
Water (acidic pH)10.2Moderate to HighProtonation of the amino group and pyridine nitrogen increases aqueous solubility.
Methanol5.1HighPolar protic solvent, likely a good solvent.
Ethanol4.3HighPolar protic solvent, likely a good solvent.
Isopropanol3.9ModerateLess polar than methanol and ethanol.
Acetonitrile5.8ModeratePolar aprotic solvent.
Dimethyl Sulfoxide (DMSO)7.2HighHighly polar aprotic solvent, often a good choice for difficult-to-dissolve compounds.
N,N-Dimethylformamide (DMF)6.4HighPolar aprotic solvent.
Dichloromethane (DCM)3.1Low to ModerateModerately polar solvent.
Ethyl Acetate4.4Low to ModerateModerately polar solvent.
Toluene2.4Very LowNon-polar aromatic solvent.
Hexane0.1InsolubleNon-polar aliphatic solvent.

Experimental Protocols

Protocol 1: General Procedure for Solubility Determination (Shake-Flask Method)

This protocol outlines a standard method for determining the equilibrium solubility of a compound.

  • Preparation: Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial. The presence of undissolved solid is crucial.

  • Equilibration: Agitate the vial at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. A shaker or rotator is recommended.

  • Separation: Allow the undissolved solid to settle. Carefully withdraw a sample of the supernatant, ensuring no solid particles are transferred. Centrifugation followed by filtration through a 0.22 µm filter is recommended.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a calibrated UV-Vis spectrophotometer.

  • Calculation: The determined concentration represents the equilibrium solubility of the compound in that solvent at the specified temperature.

Protocol 2: In-situ Salt Formation for Enhanced Aqueous Solubility

This protocol describes how to increase the aqueous solubility of this compound by forming the hydrochloride salt in solution.

  • Dispersion: Disperse a known amount of this compound free base in the desired volume of water. The compound may not fully dissolve at this stage.

  • Acidification: While stirring, slowly add a stoichiometric amount of hydrochloric acid (e.g., 1 M HCl) dropwise. The amount of HCl should be equivalent to the moles of the this compound.

  • Dissolution: Continue stirring. The compound should dissolve as the hydrochloride salt is formed.

  • pH Adjustment (Optional): If a specific final pH is required, it can be adjusted carefully after the initial dissolution. Be aware that increasing the pH towards the pKa of the amino group will decrease solubility.

  • Observation: Observe the solution for any signs of precipitation. If the solution remains clear, the salt form is soluble at that concentration.

Visualizations

Solubility_Troubleshooting_Workflow start Start: Solubility Issue Encountered solvent_check Is the solvent appropriate for a polar compound? start->solvent_check physical_methods Apply Physical Methods (Stirring, Sonication, Gentle Heating) solvent_check->physical_methods Yes change_solvent Select a more polar solvent solvent_check->change_solvent No dissolved_q Did the compound dissolve? physical_methods->dissolved_q yes1 Yes dissolved_q->yes1 no1 No dissolved_q->no1 No chemical_modification Chemical Modification Options no1->chemical_modification Consider Chemical Modification change_solvent->physical_methods ph_adjustment pH Adjustment (Acidify for aqueous solutions) chemical_modification->ph_adjustment salt_formation Salt Formation (e.g., form HCl salt) chemical_modification->salt_formation cosolvent Use a Co-solvent System chemical_modification->cosolvent re_test Re-test Solubility with Modified Conditions ph_adjustment->re_test Re-test Solubility salt_formation->re_test cosolvent->re_test re_test_q Did the compound dissolve? re_test->re_test_q yes2 Yes re_test_q->yes2 no2 No re_test_q->no2 Consult further literature or consider derivatization

Caption: A workflow diagram for troubleshooting solubility issues.

Experimental_Workflow_Solubility_Determination start Start: Determine Solubility step1 1. Add excess compound to a known volume of solvent start->step1 step2 2. Equilibrate at constant temperature (e.g., 24-48h with agitation) step1->step2 step3 3. Separate solid and liquid phases (Centrifugation/Filtration) step2->step3 step4 4. Analyze the concentration of the supernatant (e.g., HPLC, UV-Vis) step3->step4 end Result: Equilibrium Solubility step4->end

Caption: Experimental workflow for solubility determination.

Technical Support Center: Synthesis of Methyl 2-(aminomethyl)nicotinate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Methyl 2-(aminomethyl)nicotinate synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: A prevalent and effective method involves a two-step process:

  • Synthesis of the precursor, Methyl 2-cyanonicotinate. This is typically achieved through methods like the Sandmeyer reaction from 2-aminonicotinic acid or by palladium-catalyzed cyanation of a corresponding halo-nicotinate.

  • Reduction of the nitrile group of Methyl 2-cyanonicotinate to the primary amine. This step is critical for yield and purity, with several methods available.

Q2: What are the primary challenges in synthesizing this compound?

A2: The main challenges include:

  • Low yield in the final reduction step.

  • Formation of byproducts , particularly secondary and tertiary amines, during the nitrile reduction.

  • Difficulty in purification of the final product from starting materials and byproducts.

  • Potential reduction of the methyl ester group when using strong reducing agents.

Q3: How can I minimize the formation of secondary and tertiary amine byproducts during the nitrile reduction?

A3: The formation of these byproducts is a common issue in nitrile reductions. To suppress their formation, consider the following strategies:

  • Addition of ammonia: Performing the catalytic hydrogenation in the presence of ammonia can effectively minimize the formation of secondary and tertiary amines.[1]

  • Use of specific catalysts: Raney Cobalt has shown good selectivity for the formation of primary amines from nitriles.

  • In-situ protection: In some cases, the primary amine can be trapped in-situ with an appropriate protecting group (e.g., Boc anhydride) to prevent further reaction.

Q4: Can the methyl ester group be reduced during the nitrile reduction?

A4: Yes, strong reducing agents like Lithium Aluminum Hydride (LiAlH4) can reduce both the nitrile and the ester functional groups. Therefore, chemoselective reducing agents are preferred. Catalytic hydrogenation with Raney Nickel or the use of sodium borohydride in combination with a cobalt salt are generally selective for the nitrile group in the presence of an ester.[2][3]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly focusing on the reduction of Methyl 2-cyanonicotinate.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Conversion of Methyl 2-cyanonicotinate Inactive Catalyst: The Raney Nickel or other catalyst has lost its activity due to improper storage or handling.- Use fresh, properly activated Raney Nickel. - Ensure the catalyst is handled under an inert atmosphere as dry Raney Nickel can be pyrophoric.[4]
Insufficient Hydrogen Pressure: The hydrogen pressure is too low for the reaction to proceed efficiently.- Increase the hydrogen pressure according to established protocols for similar reductions. Pressures of 65-70 psi are often effective.[3]
Low Reaction Temperature: The temperature is not optimal for the reduction.- Gently heat the reaction mixture. For many catalytic hydrogenations, temperatures between 25°C and 50°C are suitable.
Poisoning of the Catalyst: The starting material or solvent may contain impurities that poison the catalyst.- Purify the starting material (Methyl 2-cyanonicotinate) before the reaction. - Use high-purity, dry solvents.
Formation of Significant Amounts of Secondary/Tertiary Amine Byproducts Reaction Conditions Favoring Dimerization: The intermediate imine reacts with the product amine.- Add ammonia to the reaction mixture. A solution of ammonia in methanol is commonly used.[3] - Consider using Raney Cobalt as the catalyst, which can offer higher selectivity for the primary amine.
High Reaction Temperature or Prolonged Reaction Time: These conditions can promote the formation of byproducts.- Monitor the reaction progress by TLC or GC and stop the reaction once the starting material is consumed. - Optimize the reaction temperature to the lowest effective level.
Reduction of the Methyl Ester Group Use of a Non-selective Reducing Agent: A strong reducing agent like LiAlH4 was used.- Employ a chemoselective reduction method. Catalytic hydrogenation with Raney Nickel is a good choice.[2] - The NaBH4/CoCl2 system is also known for its selectivity in reducing nitriles in the presence of esters.[5][6]
Difficult Purification of the Final Product Presence of Polar Byproducts: The secondary and tertiary amine byproducts are often polar and difficult to separate from the desired primary amine.- Optimize the reaction to minimize byproduct formation. - Utilize column chromatography with a suitable solvent system (e.g., DCM/MeOH with a small amount of triethylamine to prevent streaking).
Contamination with Catalyst Residues: Fine particles of Raney Nickel are present in the crude product.- After the reaction, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.[7] Ensure the Celite pad is sufficiently thick.

Experimental Protocols

Synthesis of Methyl 2-cyanonicotinate (Illustrative)

A common method for the synthesis of cyanopyridines is through a Sandmeyer-type reaction from the corresponding amine.

Materials:

  • Methyl 2-aminonicotinate

  • Hydrochloric acid

  • Sodium nitrite

  • Copper(I) cyanide

  • Potassium cyanide

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve Methyl 2-aminonicotinate in a solution of hydrochloric acid and water and cool to 0-5 °C.

  • Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C to form the diazonium salt.

  • In a separate flask, prepare a solution of copper(I) cyanide and potassium cyanide in water.

  • Slowly add the cold diazonium salt solution to the cyanide solution, allowing the mixture to warm to room temperature and then heating gently (e.g., to 50-60 °C) until nitrogen evolution ceases.

  • Cool the reaction mixture and extract the product with dichloromethane.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford Methyl 2-cyanonicotinate.

Optimized Protocol for the Synthesis of this compound

This protocol focuses on the selective reduction of the nitrile group using catalytic hydrogenation.

Materials:

  • Methyl 2-cyanonicotinate

  • Methanol (anhydrous)

  • Ammonia solution in methanol (e.g., 7N)

  • Raney® Nickel (slurry in water)

  • Hydrogen gas

  • Celite®

  • Ethyl acetate

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate

Procedure:

  • In a hydrogenation vessel, dissolve Methyl 2-cyanonicotinate in anhydrous methanol and the methanolic ammonia solution.

  • Carefully add the Raney® Nickel slurry. The amount of catalyst should be optimized, but a starting point is typically 10-20% by weight relative to the nitrile.

  • Seal the vessel and purge it with nitrogen or argon, followed by purging with hydrogen gas.

  • Pressurize the vessel with hydrogen to the desired pressure (e.g., 50-100 psi).

  • Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 30-40 °C).

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within a few hours.

  • Once the reaction is complete, carefully depressurize the vessel and purge with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Wash the Celite pad with methanol.

  • Combine the filtrate and washings and concentrate under reduced pressure to remove the solvent.

  • Dissolve the residue in ethyl acetate and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the product by column chromatography on silica gel if necessary.

Visualizations

Experimental Workflow: Synthesis of this compound```dot

Synthesis_Workflow cluster_step1 Step 1: Precursor Synthesis cluster_step2 Step 2: Nitrile Reduction start Methyl 2-aminonicotinate diazotization Diazotization (NaNO2, HCl) start->diazotization cyanation Cyanation (CuCN, KCN) diazotization->cyanation precursor Methyl 2-cyanonicotinate cyanation->precursor reduction Catalytic Hydrogenation (Raney Ni, H2, NH3/MeOH) precursor->reduction workup Workup & Purification reduction->workup product This compound workup->product

Caption: Troubleshooting guide for low yield in the nitrile reduction step.

References

Technical Support Center: Methyl 2-(aminomethyl)nicotinate Stability in Solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of Methyl 2-(aminomethyl)nicotinate in solution. The information is presented in a question-and-answer format to address potential issues encountered during experimentation.

Troubleshooting Guide

Issue 1: Rapid Degradation of this compound in Aqueous Solution

  • Question: I am observing a rapid loss of my this compound in an aqueous solution, even at refrigerated temperatures. What could be the cause?

  • Answer: While specific stability data for this compound is not extensively published, related compounds like methyl nicotinate show slow degradation in aqueous solutions.[1][2][3] Rapid degradation could be attributed to several factors:

    • pH of the Solution: Ester hydrolysis is catalyzed by both acidic and basic conditions.[4] Ensure your solution is buffered to a pH where the compound is most stable, which would need to be determined experimentally.

    • Presence of Enzymes: If your solution is not sterile or contains biological components, enzymatic degradation by esterases could be a factor.[4]

    • Oxidation: The aminomethyl group could be susceptible to oxidation. The presence of dissolved oxygen or trace metal ions can accelerate this process.

    • Light Exposure: Photodegradation can occur, especially under UV light.[5] Protect your solutions from light.

Issue 2: Appearance of Unknown Peaks in HPLC Analysis of Stored Solutions

  • Question: After storing a solution of this compound, I see new peaks in my HPLC chromatogram. What are these, and how can I identify them?

  • Answer: The appearance of new peaks indicates the formation of degradation products. Based on the structure of this compound and data from similar molecules, potential degradation products include:

    • 2-(Aminomethyl)nicotinic acid: Formed via hydrolysis of the methyl ester. This is a common degradation pathway for nicotinate esters.[1][2]

    • Oxidation Products: The aminomethyl group could be oxidized.

    • Products of Ring Degradation: Under harsh conditions, the pyridine ring itself may be cleaved.[6][7][8][9][10]

    To identify these unknown peaks, you would typically perform a forced degradation study and use techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) and NMR (Nuclear Magnetic Resonance) spectroscopy to elucidate the structures of the degradation products.[11]

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound in solution?

A1: While there is no specific long-term stability data for this compound, we can infer its potential stability from related compounds. Methyl nicotinate in aqueous solution at 4°C shows slow degradation, with about 0.5% converting to nicotinic acid per year.[1][2][3] Myristyl nicotinate, another nicotinate ester, is stable in formulations at room temperature for up to 3 years.[12] The aminomethyl group in your compound may affect its stability profile. It is crucial to perform your own stability studies under your specific experimental conditions.

Q2: What are the recommended storage conditions for solutions of this compound?

A2: Based on general principles and data from similar compounds, the following storage conditions are recommended to maximize stability:

  • Temperature: Store solutions at refrigerated temperatures (2-8°C).[13]

  • Light: Protect from light by using amber vials or storing in the dark.

  • Atmosphere: For long-term storage, consider purging the solution with an inert gas (e.g., nitrogen or argon) to minimize oxidative degradation.[13]

  • pH: Maintain the pH of the solution in a neutral range, although the optimal pH for stability should be determined experimentally.

Q3: How can I perform a forced degradation study to understand the stability of my compound?

A3: A forced degradation study, or stress testing, is essential to identify potential degradation products and establish the stability-indicating nature of your analytical methods.[14] This involves subjecting the compound to conditions more severe than those it would experience during normal handling and storage.[11][14]

Data on Related Compounds

Table 1: Stability of Nicotinate Esters in Solution

CompoundSolution/FormulationStorage ConditionsDegradation RatePrimary Degradation Product
Methyl NicotinateAqueous Solution4°C~0.5% per year[1][2][3]Nicotinic Acid
Myristyl NicotinateDermatological CreamRoom Temperature<0.05% over 3 years[12]Nicotinic Acid

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study. The goal is to generate a modest amount of degradation (5-20%) to allow for the detection and characterization of degradants.[15]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile, or water) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for various time points (e.g., 2, 4, 8, 24 hours).
  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for various time points (e.g., 1, 2, 4, 8 hours). Neutralize the solution with an equivalent amount of acid before analysis.
  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for various time points (e.g., 2, 4, 8, 24 hours).[11]
  • Thermal Degradation: Incubate the stock solution (in a sealed vial) at a high temperature (e.g., 80°C) for various time points (e.g., 24, 48, 72 hours).
  • Photodegradation: Expose the stock solution in a photostability chamber to light with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/m².[5] A control sample should be wrapped in aluminum foil to exclude light.

3. Sample Analysis:

  • At each time point, withdraw an aliquot of the stressed solution.
  • Dilute the sample to an appropriate concentration for analysis.
  • Analyze the sample using a stability-indicating HPLC method, typically with a UV or PDA detector.[5]
  • Characterize the degradation products using LC-MS and/or NMR.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis cluster_outcome Outcome stock Prepare Stock Solution acid Acid Hydrolysis stock->acid base Base Hydrolysis stock->base oxid Oxidation stock->oxid thermal Thermal stock->thermal photo Photolytic stock->photo hplc HPLC Analysis acid->hplc base->hplc oxid->hplc thermal->hplc photo->hplc lcms LC-MS/NMR Characterization hplc->lcms pathway Identify Degradation Pathway lcms->pathway

Caption: Workflow for a forced degradation study.

degradation_pathway cluster_products Potential Degradation Products parent This compound hydrolysis 2-(Aminomethyl)nicotinic acid parent->hydrolysis Hydrolysis (H⁺/OH⁻) oxidation Oxidized derivatives parent->oxidation Oxidation (e.g., H₂O₂) ring_cleavage Ring-opened products parent->ring_cleavage Harsh Conditions (e.g., Heat, Light)

Caption: Potential degradation pathways.

References

Technical Support Center: Methyl 2-(aminomethyl)nicotinate Crystallization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the crystallization of Methyl 2-(aminomethyl)nicotinate.

Troubleshooting Crystallization Issues

This section addresses common problems encountered during the crystallization of this compound in a question-and-answer format.

Q1: My product has "oiled out" and is not forming crystals. What should I do?

A1: "Oiling out," where the compound separates as a liquid instead of a solid, is a common issue. It often occurs when the solution is supersaturated at a temperature above the compound's melting point in the chosen solvent system.

  • Immediate Steps:

    • Re-heat the solution until the oil redissolves completely.

    • Add a small amount of additional solvent to decrease the saturation level.

    • Allow the solution to cool much more slowly. You can insulate the flask to slow down the cooling rate.

    • Try scratching the inside of the flask with a glass rod at the liquid-air interface to induce nucleation.

  • If the problem persists:

    • Consider a different solvent or a solvent/anti-solvent system. Your compound may be too soluble in the current solvent.

    • The presence of impurities can also lower the melting point and promote oiling out. Consider an additional purification step, such as column chromatography, before crystallization.

Q2: No crystals are forming, even after the solution has cooled to room temperature.

A2: A lack of crystal formation is typically due to either the solution not being sufficiently supersaturated or nucleation being inhibited.

  • Troubleshooting Steps:

    • Induce Nucleation:

      • Scratch the inner surface of the flask with a glass rod.

      • Add a seed crystal of this compound if available.

      • Cool the solution in an ice bath to further decrease solubility.

    • Increase Supersaturation:

      • If nucleation techniques fail, you may have too much solvent. Gently heat the solution to evaporate a portion of the solvent and then allow it to cool again.[1]

    • Solvent Considerations:

      • The chosen solvent may be too good at solvating the molecule. Consider adding a miscible anti-solvent (a solvent in which your compound is poorly soluble) dropwise to the solution until it becomes slightly turbid, then heat until the solution is clear again before cooling.

Q3: The crystallization happened too quickly, resulting in a fine powder instead of well-defined crystals. What is the concern and how can I fix it?

A3: Rapid crystallization can trap impurities within the crystal lattice, diminishing the effectiveness of the purification.[1]

  • To achieve slower crystal growth:

    • Re-dissolve the powder by heating the solution.

    • Add a bit more solvent than the minimum required for dissolution at high temperature.

    • Ensure a slow cooling process. Allow the flask to cool to room temperature on the bench, undisturbed, before moving it to a colder environment like a refrigerator.

Q4: My crystal yield is very low. How can I improve it?

A4: A low yield can be attributed to several factors.

  • Potential Causes and Solutions:

    • Excessive Solvent: You may have used too much solvent, causing a significant portion of your compound to remain in the mother liquor.[1] To check this, take a small sample of the mother liquor and evaporate it. A large amount of residue indicates significant product loss. You can recover this by concentrating the mother liquor and attempting a second crystallization.

    • Incomplete Precipitation: Cooling the solution to a lower temperature (e.g., in a freezer) can sometimes increase the yield, provided the solvent does not freeze.

    • Premature Filtration: Ensure that crystallization is complete before filtering.

Q5: The resulting crystals are colored, but the pure compound should be white. How do I remove the colored impurities?

A5: Colored impurities can sometimes be removed by treating the solution with activated carbon.

  • Procedure:

    • Dissolve the crude product in the hot crystallization solvent.

    • Add a small amount of activated carbon (a spatula tip is often sufficient).

    • Keep the solution heated for a few minutes while stirring.

    • Perform a hot filtration to remove the activated carbon.

    • Allow the filtrate to cool and crystallize.

    Caution: Using too much activated carbon can lead to the loss of your desired product.

Frequently Asked Questions (FAQs)

Q: What is a good starting point for solvent selection for this compound crystallization?

A: Due to the presence of a polar aminomethyl group and an ester, a range of solvents could be effective. Based on structurally similar compounds, a good starting point would be alcohols (like ethanol or methanol) or a solvent/anti-solvent system. For instance, dissolving the compound in a minimal amount of a polar solvent like ethanol and then slowly adding a less polar solvent like diethyl ether or a hydrocarbon (e.g., hexane) until turbidity is observed can be an effective strategy.

It is highly recommended to perform small-scale solubility tests with a variety of solvents to identify the most suitable system.

Q: Should I crystallize the free base or a salt form of this compound?

A: Amines can often be more readily crystallized as their hydrochloride salts. The salt formation increases the molecule's rigidity and can lead to a more ordered crystal lattice. The hydrochloride salt of this compound is commercially available, suggesting this is a viable and effective method for purification and handling.[2]

Q: How can I prepare the hydrochloride salt for crystallization?

A: A common method is to dissolve the free base in a suitable solvent (e.g., methanol, ethanol, or diethyl ether) and then add a solution of hydrochloric acid (e.g., HCl in ethanol or gaseous HCl) until the pH is acidic. The salt will often precipitate directly from the solution or upon cooling.

Data Presentation

Table 1: Estimated Solubility and Potential Crystallization Solvents for this compound

Solvent/SystemEstimated Solubility at Room TemperatureEstimated Solubility at Elevated TemperatureRecommended Crystallization MethodNotes
Methanol/Ethanol Moderately SolubleHighly SolubleCooling CrystallizationGood starting point for single-solvent crystallization.
Water Likely Soluble (especially as a salt)Highly SolubleCooling CrystallizationMay require conversion to a salt for good crystal formation.
Ethyl Acetate Sparingly SolubleModerately SolubleCooling CrystallizationMay be a good single solvent.
Dichloromethane SolubleHighly SolubleAnti-Solvent CrystallizationLikely too soluble for cooling crystallization; can be used as the solvent with a non-polar anti-solvent.
Diethyl Ether Poorly SolubleSparingly SolubleAnti-SolventCan be used as an anti-solvent with more polar solvents like ethanol or methanol.
Hexane/Heptane InsolubleInsolubleAnti-SolventGood as an anti-solvent.

Disclaimer: The solubility data is estimated based on the properties of structurally similar molecules and should be confirmed experimentally.

Experimental Protocols

Protocol 1: General Procedure for Crystallization of this compound Hydrochloride

  • Dissolution: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., ethanol) in an Erlenmeyer flask.

  • Salt Formation: While stirring, slowly add a solution of hydrochloric acid in the same solvent (e.g., ethanolic HCl) dropwise until the solution is acidic (test with pH paper).

  • Heating: Gently heat the solution until all the solid has dissolved. If any undissolved material remains, it may be an insoluble impurity that can be removed by hot filtration.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. To promote slower cooling, the flask can be placed in an insulated container.

  • Crystal Growth: Once the solution has reached room temperature, crystal formation should be observed. If not, initiate nucleation by scratching the inside of the flask or adding a seed crystal.

  • Further Cooling: To maximize the yield, cool the flask in an ice bath or refrigerator for a few hours.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining mother liquor.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Mandatory Visualization

experimental_workflow Crystallization Workflow for this compound cluster_prep Preparation cluster_crystallization Crystallization cluster_isolation Isolation & Drying start Start with Crude Product dissolve Dissolve in Minimal Hot Solvent start->dissolve charcoal Add Activated Carbon (Optional for Color Removal) dissolve->charcoal if colored cool Slow Cooling to Room Temperature dissolve->cool if not colored hot_filter Hot Filtration charcoal->hot_filter hot_filter->cool induce Induce Crystallization (Scratch/Seed) cool->induce if no crystals ice_bath Cool in Ice Bath cool->ice_bath induce->ice_bath vac_filter Vacuum Filtration ice_bath->vac_filter wash Wash with Cold Solvent vac_filter->wash dry Dry Crystals Under Vacuum wash->dry end Pure Crystalline Product dry->end troubleshooting_logic Troubleshooting Logic for Crystallization Issues cluster_solutions Problem & Solution Pathways start Crystallization Attempted issue Issue Encountered? start->issue oiling_out Oiling Out issue->oiling_out Yes (Oiling) no_crystals No Crystals Form issue->no_crystals Yes (None) low_yield Low Yield issue->low_yield Yes (Poor) end Successful Crystallization issue->end No solution_oiling Reheat, Add Solvent, Cool Slowly oiling_out->solution_oiling solution_no_crystals Scratch/Seed, Concentrate Solution no_crystals->solution_no_crystals solution_low_yield Cool Further, Recrystallize Mother Liquor low_yield->solution_low_yield solution_oiling->end solution_no_crystals->end solution_low_yield->end

References

Technical Support Center: Optimization of Methyl 2-(aminomethyl)nicotinate Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of Methyl 2-(aminomethyl)nicotinate.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to prepare this compound?

A1: While direct synthesis methods are not extensively documented in publicly available literature, a common and logical approach involves a two-step process starting from Methyl 2-methylnicotinate. This process includes:

  • Free-Radical Bromination: The methyl group at the 2-position of Methyl 2-methylnicotinate is brominated to form Methyl 2-(bromomethyl)nicotinate.

  • Amination: The resulting bromo compound is then reacted with an ammonia source to yield this compound.

An alternative, though less detailed in the available literature, is the reduction of Methyl 2-cyanonicotinate.

Q2: What is a common starting material for the synthesis?

A2: A readily available starting material is Methyl 2-methylnicotinate. A patented method for its synthesis involves the reaction of 1,1,3,3-tetramethoxypropane with a beta-aminocrotonic acid ester.[1]

Q3: What are the critical parameters to control during the bromination step?

A3: The key parameters for a successful free-radical bromination are:

  • Initiator Concentration: The amount of radical initiator (e.g., AIBN or benzoyl peroxide) is crucial. Too little will result in a slow or incomplete reaction, while too much can lead to side products.

  • Temperature: The reaction needs to be maintained at a temperature appropriate for the chosen initiator to ensure a steady generation of radicals.

  • Solvent: A non-polar solvent that is inert to the reaction conditions, such as carbon tetrachloride or cyclohexane, is typically used.

Q4: What are common side reactions during the amination step?

A4: The primary side reaction of concern during amination is over-alkylation, where the product, this compound, acts as a nucleophile and reacts with the starting material, Methyl 2-(bromomethyl)nicotinate, to form a secondary amine impurity. Using a large excess of the ammonia source can help to minimize this.

Q5: How can I purify the final product?

A5: Purification of this compound typically involves:

  • Extraction: To remove water-soluble impurities and byproducts.

  • Column Chromatography: To separate the desired product from unreacted starting materials and side products. The choice of solvent system will depend on the polarity of the compounds.

Troubleshooting Guides

Problem 1: Low yield of Methyl 2-(bromomethyl)nicotinate in the bromination step.
Possible Cause Suggested Solution
Incomplete reaction- Increase reaction time.- Increase the amount of radical initiator (e.g., AIBN or benzoyl peroxide) in small increments.- Ensure the reaction temperature is optimal for the chosen initiator.
Degradation of product- Avoid excessive heating or prolonged reaction times.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Impure starting material- Ensure the Methyl 2-methylnicotinate is pure before starting the reaction.
Problem 2: Formation of multiple products in the amination step.
Possible Cause Suggested Solution
Over-alkylation (formation of secondary and tertiary amines)- Use a large excess of the aminating agent (e.g., ammonia in methanol or ammonium hydroxide).- Add the Methyl 2-(bromomethyl)nicotinate slowly to the ammonia solution to maintain a high concentration of ammonia relative to the alkylating agent.
Reaction with solvent- If using a nucleophilic solvent, consider switching to a more inert solvent.
Problem 3: Difficulty in isolating the pure product.
Possible Cause Suggested Solution
Product is water-soluble- During aqueous workup, saturate the aqueous layer with a salt (e.g., NaCl) to decrease the solubility of the product and improve extraction efficiency.
Co-elution of impurities during chromatography- Optimize the solvent system for column chromatography. A gradient elution might be necessary.- Consider using a different stationary phase for chromatography.
Product is unstable- Store the purified product under an inert atmosphere and at a low temperature, as recommended for similar compounds.[2]

Experimental Protocols

Protocol 1: Synthesis of Methyl 2-(bromomethyl)nicotinate

This protocol is based on a similar synthesis of a brominated nicotinate derivative.[3]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve Methyl 2-methylnicotinate (1 equivalent) in a suitable solvent (e.g., carbon tetrachloride).

  • Reagent Addition: Add N-bromosuccinimide (NBS) (1.0-1.1 equivalents) and a catalytic amount of a radical initiator such as benzoyl peroxide or AIBN (0.02-0.1 equivalents).

  • Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress by TLC or GC. The reaction is typically complete within a few hours.

  • Workup: Cool the reaction mixture to room temperature. Filter off the succinimide byproduct. Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by a brine wash.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Protocol 2: Synthesis of this compound
  • Reaction Setup: In a sealed pressure vessel, dissolve Methyl 2-(bromomethyl)nicotinate (1 equivalent) in a solution of ammonia in methanol (a large excess, e.g., 7N solution).

  • Reaction Conditions: Stir the mixture at room temperature or with gentle heating. Monitor the reaction by TLC or GC until the starting material is consumed.

  • Workup: Cool the reaction mixture and carefully vent any excess pressure. Concentrate the mixture under reduced pressure to remove the excess ammonia and methanol.

  • Purification: Dissolve the residue in a suitable organic solvent and wash with water to remove any ammonium salts. Dry the organic layer, concentrate, and purify the crude product by column chromatography.

Data Presentation

Table 1: Reaction Parameters for Bromination of Methyl 2-methylnicotinate

ParameterRecommended RangeNotes
Molar Ratio (Substrate:NBS) 1:1.0 - 1:1.1A slight excess of NBS can ensure complete conversion.
Initiator (AIBN/BPO) 0.02 - 0.1 equivalentsThe amount may need to be optimized based on the scale of the reaction.
Temperature RefluxDepends on the boiling point of the chosen solvent.
Reaction Time 2 - 8 hoursMonitor by TLC or GC for completion.

Table 2: Troubleshooting Amination Reaction Conditions

IssueParameter to AdjustRecommended ChangeExpected Outcome
Low Conversion TemperatureIncrease temperature (e.g., from room temp to 40-50 °C)Faster reaction rate
Over-alkylation Molar Ratio (Ammonia:Substrate)Increase the excess of ammoniaFavors the formation of the primary amine
Low Yield Reaction TimeOptimize reaction time; avoid prolonged heatingPrevents product degradation

Visualizations

Reaction_Workflow cluster_bromination Step 1: Bromination cluster_amination Step 2: Amination cluster_purification Purification A Methyl 2-methylnicotinate C Reflux in CCl4 A->C B NBS, Initiator (e.g., AIBN) B->C D Methyl 2-(bromomethyl)nicotinate C->D E Methyl 2-(bromomethyl)nicotinate G Room Temperature E->G F Excess NH3 in MeOH F->G H This compound G->H I Crude Product J Workup & Extraction I->J K Column Chromatography J->K L Pure Product K->L

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic cluster_bromination_solutions Bromination Troubleshooting cluster_amination_solutions Amination Troubleshooting cluster_purification_solutions Purification Troubleshooting Start Low Yield or Impure Product Q1 Which step shows poor results? Start->Q1 Bromination Bromination Q1->Bromination Step 1 Amination Amination Q1->Amination Step 2 Purification Purification Q1->Purification Final Stage B_Sol1 Increase initiator/time Bromination->B_Sol1 B_Sol2 Check starting material purity Bromination->B_Sol2 B_Sol3 Optimize temperature Bromination->B_Sol3 A_Sol1 Increase excess of ammonia Amination->A_Sol1 A_Sol2 Control temperature Amination->A_Sol2 A_Sol3 Slow addition of substrate Amination->A_Sol3 P_Sol1 Optimize chromatography solvent Purification->P_Sol1 P_Sol2 Adjust workup pH Purification->P_Sol2 P_Sol3 Use salting out during extraction Purification->P_Sol3

Caption: Troubleshooting decision tree for synthesis optimization.

References

Technical Support Center: Methyl 2-(aminomethyl)nicotinate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 2-(aminomethyl)nicotinate. The following sections address common purification challenges and offer detailed experimental protocols.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am having difficulty removing polar impurities from my crude this compound. What should I do?

A1: Polar impurities, such as unreacted nicotinic acid derivatives or byproducts from side reactions, are a common issue. Due to the basic nature of the aminomethyl group, your product can be manipulated using acid-base extraction.

  • Troubleshooting Steps:

    • Dissolve your crude product in an organic solvent like ethyl acetate or dichloromethane (DCM).

    • Wash the organic layer with a mild aqueous base, such as a saturated sodium bicarbonate solution. This will deprotonate any acidic impurities, like residual nicotinic acid, and pull them into the aqueous layer.

    • To recover your product, you can then wash the organic layer with brine, dry it over anhydrous sodium sulfate or magnesium sulfate, and concentrate it under reduced pressure.

    • Alternatively, if your product is in the aqueous layer as a salt, you can basify the aqueous layer to a pH of 8-9 and extract your free-base product with an organic solvent.

Q2: My purified this compound appears oily and is difficult to handle. How can I obtain a solid product?

A2: "Oiling out" is a common problem, especially when working with hydrochloride salts of amines. This often occurs during crystallization if the cooling process is too rapid. Converting the free base to its hydrochloride salt can improve its crystallinity and handling properties.

  • Troubleshooting Steps:

    • Salt Formation: To form the hydrochloride salt, you can dissolve the free base in an anhydrous solvent like diethyl ether or methanol and bubble gaseous HCl through the solution. Alternatively, you can add a solution of HCl in an alcohol, but this should be done at low temperatures (0-5°C) to prevent ester hydrolysis.

    • Recrystallization: For recrystallization of the hydrochloride salt, consider using a solvent-antisolvent system. Good results have been reported for similar compounds using methanol/ethyl acetate (e.g., in a 1:10 v/v ratio) or ethanol/diisopropyl ether.

    • Controlled Cooling: Employ a slow cooling rate (e.g., 0.5°C per minute) during recrystallization. Seeding the solution with a small crystal of the pure product at a supersaturated state (e.g., around 40°C) can also help to promote proper crystal growth and prevent oiling out.

Q3: I am seeing multiple spots on my TLC plate after column chromatography. How can I improve the separation?

A3: Ineffective separation during column chromatography can be due to an inappropriate solvent system or issues with the stationary phase. The basicity of the aminomethyl group can cause streaking on silica gel.

  • Troubleshooting Steps:

    • Solvent System Optimization: Experiment with different solvent systems. For aminonicotinates, gradients of dichloromethane (DCM) and methanol (MeOH) are often effective. A common starting point is a DCM/MeOH mixture (e.g., 20:1 v/v), gradually increasing the polarity by increasing the proportion of methanol. Adding a small amount of a basic modifier, like triethylamine (e.g., 0.1-1%), to the eluent can help to reduce tailing on the silica gel.

    • Alternative Stationary Phases: If silica gel continues to give poor results, consider using a different stationary phase, such as alumina (basic or neutral), which can be more suitable for the purification of basic compounds.

Q4: My final product has a low yield and appears to have degraded. What could be the cause?

A4: Degradation, particularly hydrolysis of the methyl ester to the corresponding carboxylic acid, can occur under harsh acidic or basic conditions, especially at elevated temperatures.

  • Troubleshooting Steps:

    • pH Control: During workup and purification, avoid strong acids and bases, or limit the exposure time. When performing acid-base extractions, use mild reagents like sodium bicarbonate.

    • Temperature Management: Keep the temperature low during all purification steps, especially when concentrating the product or performing reactions. For distillations, use high vacuum to lower the boiling point.

    • Inert Atmosphere: For sensitive compounds, performing purification steps under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.

Data Presentation

Table 1: Summary of Purification Methods for Nicotinate Derivatives

CompoundPurification MethodSolvent/Eluent SystemAchieved PurityYield
Methyl 2-methylnicotinateVacuum DistillationN/A>98%65-73%
Menthyl nicotinateVacuum DistillationN/A~99.55%83-87%
Methyl 4-hydroxy-6-methylnicotinateSilica Gel Column ChromatographyDichloromethane/Methanol (20:1)Not specified88%
Methyl 4-bromo-6-methylnicotinateSilica Gel Column ChromatographyPetroleum Ether/Ethyl Acetate (4:1)Not specified82%
Methyl 5-(aminomethyl)nicotinate HClRecrystallizationMethanol/Ethyl Acetate (1:10)>99%Not specified

Experimental Protocols

Protocol 1: Purification of this compound by Acid-Base Extraction
  • Dissolution: Dissolve the crude product in ethyl acetate (10 mL per 1 g of crude material).

  • Acidic Wash (Optional): If starting from a basic reaction mixture, wash the organic layer with a 1 M HCl solution to protonate the amine and transfer it to the aqueous layer, leaving non-basic impurities in the organic phase.

  • Basification: Separate the aqueous layer and adjust the pH to ~9 with a 1 M NaOH solution while cooling in an ice bath.

  • Extraction: Extract the aqueous layer three times with ethyl acetate.

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the purified free base.

Protocol 2: Purification by Silica Gel Column Chromatography
  • Adsorption: Dissolve the crude this compound in a minimal amount of dichloromethane (DCM). In a separate flask, add silica gel (approximately 5 times the weight of the crude product) and create a slurry with DCM. Add the dissolved product to the slurry and concentrate to dryness to create a dry-loaded sample.

  • Column Packing: Pack a chromatography column with silica gel using a mixture of DCM and a small amount of methanol (e.g., 50:1 DCM/MeOH) as the eluent.

  • Loading: Carefully add the dry-loaded sample to the top of the packed column.

  • Elution: Elute the column with a gradient of DCM and methanol. Start with a low polarity mixture (e.g., 50:1 DCM/MeOH) and gradually increase the methanol concentration. To prevent streaking, 0.5% triethylamine can be added to the eluent.

  • Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 3: Recrystallization of this compound Hydrochloride
  • Dissolution: Dissolve the crude hydrochloride salt in a minimal amount of hot methanol.

  • Antisolvent Addition: Slowly add ethyl acetate (approximately 10 times the volume of methanol) as an antisolvent while the solution is still warm.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then place it in a refrigerator to complete the crystallization process.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the collected crystals with a small amount of cold ethyl acetate.

  • Drying: Dry the crystals under vacuum to obtain the purified product.

Mandatory Visualization

Purification_Workflow Crude Crude this compound Dissolve Dissolve in Organic Solvent (e.g., Ethyl Acetate) Crude->Dissolve AcidBase Acid-Base Workup Dissolve->AcidBase Initial Cleanup Column Column Chromatography AcidBase->Column Further Purification PureProduct Pure this compound (Free Base or HCl Salt) AcidBase->PureProduct If Sufficiently Pure Recrystallization Recrystallization (as HCl salt) Column->Recrystallization Final Polishing Column->PureProduct If Sufficiently Pure Recrystallization->PureProduct

Caption: General purification workflow for this compound.

Troubleshooting_Logic Start Purification Issue Identified OilyProduct Product is Oily Start->OilyProduct PolarImpurities Polar Impurities Present Start->PolarImpurities PoorSeparation Poor TLC/Column Separation Start->PoorSeparation Action_Recrystallize Action: Convert to HCl Salt and Recrystallize Slowly OilyProduct->Action_Recrystallize Action_AcidBase Action: Perform Acid-Base Extraction PolarImpurities->Action_AcidBase Action_OptimizeColumn Action: Optimize Eluent (add base) or Change Stationary Phase PoorSeparation->Action_OptimizeColumn

Caption: Troubleshooting logic for common purification challenges.

Technical Support Center: Synthesis of Methyl 2-(aminomethyl)nicotinate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of methyl 2-(aminomethyl)nicotinate. It is intended for researchers, scientists, and drug development professionals to help identify and resolve common side reactions and challenges encountered during the synthetic process.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, presented in a question-and-answer format.

Q1: My reaction to reduce the nitrile group in methyl 2-cyanonicotinate to the aminomethyl group is showing poor yield and multiple spots on my TLC plate. What could be the cause?

A1: Incomplete reduction or over-reduction are common issues in this step. The presence of multiple spots on a Thin Layer Chromatography (TLC) plate suggests a mixture of starting material, the desired product, and potentially side products.

  • Incomplete Reduction: The nitrile group may not be fully converted to the primary amine. This can be due to insufficient reducing agent, deactivated catalyst (if using catalytic hydrogenation), or inadequate reaction time.

  • Over-reduction: While less common for the aminomethyl group itself, if harsh reducing agents are used, the ester group could be reduced to an alcohol, or the pyridine ring could be hydrogenated.

  • Hydrolysis: If the reaction is worked up under aqueous acidic or basic conditions for an extended period, the methyl ester can hydrolyze to the corresponding carboxylic acid.

Troubleshooting Steps:

  • Verify Reagent Stoichiometry: Ensure the correct molar ratio of the reducing agent to the starting material is used.

  • Catalyst Activity: If using catalytic hydrogenation (e.g., Pd/C), ensure the catalyst is fresh and active. Catalyst poisoning can be an issue and may require the use of additives like triethylamine to prevent over-reduction of the pyridine ring[1].

  • Reaction Monitoring: Monitor the reaction progress closely using TLC or LC-MS to determine the optimal reaction time.

  • Work-up Conditions: Neutralize the reaction mixture promptly and avoid prolonged exposure to strong acids or bases to prevent hydrolysis of the ester.

Q2: I am observing the formation of a significant amount of a dimeric impurity. How can I prevent this?

A2: Dimerization can occur through intermolecular reactions between two molecules of your product or intermediates. The primary amine of one molecule can react with the ester group of another molecule to form an amide linkage, resulting in a dimer.

Prevention Strategies:

  • Protecting Groups: Consider protecting the primary amine with a suitable protecting group (e.g., Boc, Cbz) before subsequent reaction steps that might involve harsh conditions or reagents that can react with the amine.

  • Controlled Reaction Conditions: Maintain a low reaction temperature and ensure slow addition of reagents to minimize intermolecular side reactions.

  • High Dilution: Running the reaction at a higher dilution can disfavor intermolecular reactions and favor the desired intramolecular reaction.

Q3: My final product is contaminated with the corresponding carboxylic acid. How did this happen and how can I remove it?

A3: The presence of 2-(aminomethyl)nicotinic acid is a common impurity resulting from the hydrolysis of the methyl ester. This can occur during the reaction, work-up, or purification if exposed to acidic or basic conditions, especially in the presence of water.

Mitigation and Removal:

  • Anhydrous Conditions: Ensure all solvents and reagents are anhydrous, particularly in steps where the ester is sensitive to hydrolysis.

  • Purification:

    • Extraction: The carboxylic acid impurity can often be removed by washing the organic layer with a mild aqueous base (e.g., saturated sodium bicarbonate solution) during work-up. The desired product, being more basic, might also be extracted, so careful pH control is necessary.

    • Chromatography: Silica gel column chromatography can effectively separate the more polar carboxylic acid from the desired methyl ester product.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions to be aware of during the synthesis of this compound?

A1: The most prevalent side reactions include:

  • Incomplete reaction: Starting materials remaining in the final product.

  • Hydrolysis: Conversion of the methyl ester to the carboxylic acid.

  • Dimerization/Polymerization: Intermolecular reactions leading to larger molecules.

  • Over-reduction: Reduction of the ester or pyridine ring if using strong reducing agents.

  • Oxidation: The aminomethyl group can be susceptible to oxidation to form an imine or amide under certain conditions[1].

Q2: How can I best purify the final product?

A2: Purification of this compound typically involves the following steps:

  • Aqueous Work-up: Neutralization of the reaction mixture followed by extraction with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Washing with brine can help remove water-soluble impurities.

  • Column Chromatography: Silica gel column chromatography is a standard method for purifying the crude product. A gradient elution system, for example, starting with a non-polar solvent and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate in hexanes, or methanol in dichloromethane), is often effective.

  • Crystallization/Salt Formation: If the product is a solid, crystallization from a suitable solvent system can be an excellent final purification step. Alternatively, forming a hydrochloride salt can aid in purification and improve the stability and handling of the compound[1].

Q3: What analytical techniques are recommended for characterizing the product and identifying impurities?

A3: A combination of analytical techniques is recommended for full characterization:

  • Thin Layer Chromatography (TLC): For rapid monitoring of reaction progress and assessing the purity of column fractions.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the desired product and identify major impurities.

  • Mass Spectrometry (MS): To determine the molecular weight of the product and identify impurities.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis of purity.

  • Infrared (IR) Spectroscopy: To identify the presence of key functional groups (e.g., C=O of the ester, N-H of the amine).

Data Summary

Table 1: Common Side Products in the Synthesis of this compound and their Characteristics

Side Product NameMolecular FormulaMolecular Weight ( g/mol )Potential CauseDistinguishing Analytical Feature
2-(Aminomethyl)nicotinic acidC₇H₈N₂O₂152.15Ester hydrolysisAbsence of methyl ester peak in ¹H NMR (~3.9 ppm); More polar on TLC
Methyl 2-cyanonicotinateC₈H₆N₂O₂162.15Incomplete nitrile reductionPresence of nitrile peak in IR (~2230 cm⁻¹); Less polar on TLC
Dimer (Amide-linked)C₁₅H₁₅N₃O₃285.30Intermolecular amidationHigher molecular weight in MS; Complex NMR spectrum
2-(Hydroxymethyl)nicotinic acid methyl esterC₈H₉NO₃167.16Over-reduction of esterPresence of hydroxyl peak in IR and ¹H NMR

Experimental Protocols

A common synthetic route to this compound starts from methyl 2-cyanonicotinate.

Protocol: Reduction of Methyl 2-cyanonicotinate via Catalytic Hydrogenation

  • Reaction Setup: In a suitable hydrogenation vessel, dissolve methyl 2-cyanonicotinate (1.0 eq) in a solvent such as methanol or ethanol.

  • Catalyst Addition: Add 10% Palladium on Carbon (Pd/C) catalyst (typically 5-10 mol%). To prevent over-reduction of the pyridine ring, 0.1 equivalents of triethylamine can be added[1].

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 1-10 bar) and stir the reaction mixture vigorously at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up:

    • Carefully filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

    • Wash the celite pad with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane).

Visualizations

Synthesis_Pathway Start Methyl 2-cyanonicotinate Intermediate This compound (Desired Product) Start->Intermediate Reduction (e.g., H₂, Pd/C) Side3 Over-reduction Products Start->Side3 Harsh Reducing Agents Side1 2-(Aminomethyl)nicotinic acid (Hydrolysis) Intermediate->Side1 H₂O / H⁺ or OH⁻ Side2 Dimerization Product Intermediate->Side2 Intermolecular Reaction

Caption: Main synthetic pathway and potential side reactions.

Troubleshooting_Workflow Start Synthesis Issue Encountered CheckPurity Analyze Crude Product (TLC, LC-MS, NMR) Start->CheckPurity MultipleSpots Multiple Spots on TLC? CheckPurity->MultipleSpots IncompleteReaction Incomplete Reaction: - Increase reaction time - Add more reagent/catalyst MultipleSpots->IncompleteReaction Yes SideProducts Side Products Formed MultipleSpots->SideProducts No OptimizePurification Optimize Purification (Chromatography, Recrystallization) IncompleteReaction->OptimizePurification IdentifyImpurity Identify Impurity Structure (NMR, MS) SideProducts->IdentifyImpurity Hydrolysis Hydrolysis Product: - Use anhydrous conditions - Mild work-up IdentifyImpurity->Hydrolysis Carboxylic Acid Dimer Dimerization: - Use high dilution - Lower temperature IdentifyImpurity->Dimer Dimer Hydrolysis->OptimizePurification Dimer->OptimizePurification End Pure Product Obtained OptimizePurification->End

Caption: Troubleshooting workflow for synthesis issues.

References

Technical Support Center: Scaling Up Methyl 2-(aminomethyl)nicotinate Production

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the production of Methyl 2-(aminomethyl)nicotinate. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during synthesis and scale-up.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for this compound?

A1: The two most common synthetic routes for this compound are:

  • Catalytic Hydrogenation of Methyl 2-cyanonicotinate: This method involves the reduction of the nitrile group to a primary amine using a metal catalyst under a hydrogen atmosphere.

  • Amination of Methyl 2-(chloromethyl)nicotinate: This route involves the displacement of the chloride from Methyl 2-(chloromethyl)nicotinate with an amine source, typically ammonia.

Q2: What are the critical safety precautions to consider during the scale-up of this synthesis?

A2: Both primary synthetic routes involve potential hazards that require careful management, especially during scale-up:

  • Catalytic Hydrogenation: This reaction is typically performed under high pressure with flammable hydrogen gas. It is crucial to use appropriately rated high-pressure reactors and ensure a properly ventilated workspace. The catalyst, often Raney Nickel or Palladium on carbon, can be pyrophoric and must be handled with care, especially when dry.

  • Amination: The use of ammonia, a corrosive and toxic gas, requires a well-ventilated fume hood and appropriate personal protective equipment (PPE). Reactions involving chlorinated starting materials also necessitate careful handling to avoid exposure.

Q3: How can I monitor the progress of the reaction?

A3: Reaction progress can be monitored using standard analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography-Mass Spectrometry (GC-MS). These methods can help determine the consumption of the starting material and the formation of the desired product.

Troubleshooting Guides

Route 1: Catalytic Hydrogenation of Methyl 2-cyanonicotinate
Issue Potential Cause(s) Recommended Solution(s)
Low or No Conversion of Starting Material 1. Inactive Catalyst. 2. Insufficient Hydrogen Pressure. 3. Low Reaction Temperature. 4. Presence of Catalyst Poisons (e.g., sulfur compounds).1. Use fresh, high-quality catalyst. Ensure proper handling to prevent deactivation. 2. Increase hydrogen pressure within the safe limits of the reactor. 3. Gradually increase the reaction temperature. 4. Ensure starting materials and solvents are free from impurities.
Formation of Secondary Amine By-product The primary amine product reacts with the intermediate imine.Add ammonia or ammonium hydroxide to the reaction mixture to suppress the formation of secondary amines.
Inconsistent Reaction Rates at Larger Scales Poor mixing and mass transfer of hydrogen gas into the liquid phase.Optimize the agitation speed and reactor design to ensure efficient gas-liquid mixing. Consider using a reactor with a hollow-shaft gas-inducing agitator for better hydrogen dispersion.
Difficulty in Filtering the Catalyst Post-Reaction Fine catalyst particles leading to slow filtration.Use a filter aid such as Celite to improve filtration speed. Ensure the catalyst is fully settled before attempting filtration.
Route 2: Amination of Methyl 2-(chloromethyl)nicotinate
Issue Potential Cause(s) Recommended Solution(s)
Incomplete Reaction 1. Insufficient amount of ammonia. 2. Low reaction temperature.1. Use a larger excess of ammonia. 2. Increase the reaction temperature, ensuring it remains within the safe operating limits of the equipment.
Formation of Quaternary Ammonium Salt Over-alkylation of the desired primary amine.Use a large excess of ammonia to favor the formation of the primary amine over further alkylation.
Product is Difficult to Isolate from the Reaction Mixture The product may be soluble in the aqueous phase, especially if it is in a salt form.Adjust the pH of the aqueous layer to the isoelectric point of the product to precipitate it. Alternatively, perform a liquid-liquid extraction with a suitable organic solvent.

Experimental Protocols

Protocol 1: Catalytic Hydrogenation of Methyl 2-cyanonicotinate

Materials:

  • Methyl 2-cyanonicotinate

  • Methanol (or Ethanol)

  • Raney Nickel (or 5% Pd/C)

  • Ammonia solution (optional)

  • Hydrogen gas

  • High-pressure autoclave reactor

Procedure:

  • In a high-pressure autoclave, prepare a solution of Methyl 2-cyanonicotinate in methanol.

  • Carefully add the Raney Nickel catalyst (as a slurry in the solvent) to the reactor. The typical catalyst loading is 5-10% by weight relative to the starting material.

  • (Optional) Add a solution of ammonia in methanol to the reactor to minimize the formation of secondary amine by-products.

  • Seal the reactor and purge it several times with nitrogen, followed by purging with hydrogen gas.

  • Pressurize the reactor with hydrogen to the desired pressure (e.g., 5 bar).

  • Heat the reaction mixture to the target temperature (e.g., 50-70°C) with vigorous stirring.

  • Monitor the reaction progress by observing hydrogen uptake or by analyzing samples withdrawn at intervals.

  • Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Purge the reactor with nitrogen.

  • Filter the reaction mixture through a bed of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or crystallization.

Protocol 2: Amination of Methyl 2-(chloromethyl)nicotinate

Materials:

  • Methyl 2-(chloromethyl)nicotinate

  • Aqueous ammonia (concentrated)

  • Organic solvent (e.g., Dichloromethane or Ethyl Acetate)

  • Sodium bicarbonate solution

  • Brine

Procedure:

  • Dissolve Methyl 2-(chloromethyl)nicotinate in a suitable organic solvent in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Slowly add a large excess of concentrated aqueous ammonia with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for several hours until the starting material is consumed (as monitored by TLC or HPLC).

  • Separate the organic and aqueous layers.

  • Extract the aqueous layer with the organic solvent.

  • Combine the organic layers and wash with a saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography or crystallization.

Data Presentation

Table 1: Comparison of Synthetic Routes

Parameter Catalytic Hydrogenation Amination
Starting Material Methyl 2-cyanonicotinateMethyl 2-(chloromethyl)nicotinate
Key Reagents H₂, Metal Catalyst (e.g., Ra-Ni, Pd/C)Ammonia
Typical Yield >80%60-75%
Key By-products Secondary amineQuaternary ammonium salt
Scale-up Challenges High-pressure equipment, pyrophoric catalyst handlingHandling of corrosive ammonia, potential for over-alkylation

Visualizations

Synthesis_Pathway cluster_0 Route 1: Catalytic Hydrogenation cluster_1 Route 2: Amination Methyl 2-cyanonicotinate Methyl 2-cyanonicotinate This compound This compound Methyl 2-cyanonicotinate->this compound H2, Catalyst (e.g., Ra-Ni) Methyl 2-(chloromethyl)nicotinate Methyl 2-(chloromethyl)nicotinate Product_2 This compound Methyl 2-(chloromethyl)nicotinate->Product_2 NH3

Caption: Synthetic pathways to this compound.

Troubleshooting_Workflow Start Low Yield or Incomplete Reaction Check_Purity Check Starting Material Purity Start->Check_Purity Check_Conditions Verify Reaction Conditions (Temp, Pressure, Time) Start->Check_Conditions Byproduct_Analysis Analyze for By-products Start->Byproduct_Analysis Check_Catalyst Evaluate Catalyst Activity (Route 1) Check_Conditions->Check_Catalyst Check_Reagent Check Reagent Excess (Route 2) Check_Conditions->Check_Reagent Optimize Optimize Reaction Parameters Check_Catalyst->Optimize Check_Reagent->Optimize Purification_Strategy Adjust Purification Strategy Byproduct_Analysis->Purification_Strategy

Caption: Troubleshooting workflow for low yield issues.

Logical_Relationships Hydrogen_Pressure Hydrogen Pressure (Route 1) Reaction_Rate Reaction Rate Hydrogen_Pressure->Reaction_Rate Increases Ammonia_Excess Ammonia Excess (Route 2) Primary_Amine_Selectivity Primary Amine Selectivity Ammonia_Excess->Primary_Amine_Selectivity Increases Reaction_Rate->Primary_Amine_Selectivity Can Decrease (side reactions)

Caption: Key parameter relationships in the synthesis.

Technical Support Center: Methyl 2-(aminomethyl)nicotinate Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for experiments involving Methyl 2-(aminomethyl)nicotinate. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges in their work with this compound.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound and its solutions?

A1: For long-term storage, this compound hydrochloride should be stored under an inert atmosphere (nitrogen or argon) at 2-8°C.[1] Stock solutions should be stored at -20°C for up to one month or -80°C for up to six months, protected from light. It is advisable to aliquot the solution after preparation to avoid repeated freeze-thaw cycles.[2]

Q2: What is the stability of the methyl ester group to hydrolysis?

A2: The methyl ester of nicotinate derivatives is generally stable. Studies on the related compound, methyl nicotinate, in aqueous solution show that it is chemically and biologically stable, with the major degradation product being nicotinic acid.[3][4] The rate of this hydrolysis is slow, approximately 0.5% of the initial concentration per year when stored at 4°C.[3][4] However, prolonged exposure to acidic or basic conditions during experimental workups should be avoided to minimize hydrolysis.

Q3: What are the main safety precautions to consider when handling this compound?

A3: this compound is a substituted aminopyridine. Compounds in this class are typically handled with standard laboratory safety protocols. This includes using a well-ventilated area, wearing personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat.[5][6] Avoid breathing vapors or dust.[5] It is incompatible with strong oxidizing agents and strong acids.[7][8] In case of contact with skin or eyes, rinse immediately and thoroughly with water.[9]

Troubleshooting Guides

Synthesis & Purification

Problem 1: Low yield during esterification of 2-(aminomethyl)nicotinic acid.

Potential Cause Troubleshooting Step
Incomplete reaction Esterification of nicotinic acid derivatives can be a slow process.[10] Ensure sufficient reaction time and temperature. For acid-catalyzed esterification with methanol, refluxing for several hours is common.[2][10] Consider using a stronger esterification agent like thionyl chloride in methanol at a controlled temperature (e.g., 0°C to room temperature).[11]
Side reactions The primary amine of the aminomethyl group can react with activating agents used for esterification (e.g., DCC). This can be avoided by using a protecting group on the amine, such as Boc or Fmoc, before esterification.[7][8]
Difficult workup The basicity of the pyridine nitrogen and the primary amine can complicate extraction. During aqueous workup, carefully adjust the pH to ensure the product is in the organic layer. Extraction with a suitable organic solvent like ethyl acetate or dichloromethane may be necessary.[2]

Problem 2: Formation of a suspected byproduct during synthesis or workup.

Potential Cause Troubleshooting Step
Intramolecular Cyclization (Lactam Formation) The aminomethyl group can nucleophilically attack the ester carbonyl, leading to the formation of a six-membered lactam, pyrido[2,3-c]pyridin-5(6H)-one. This is a known intramolecular reaction for similar ortho-substituted aminomethylaryl esters.[9] This side reaction can be favored by heat or basic conditions. To minimize this, use mild reaction conditions and avoid prolonged heating. If the lactam is formed, it may be separable by column chromatography.
N-Acylurea Formation (if using DCC) If using dicyclohexylcarbodiimide (DCC) for esterification, the intermediate O-acylisourea can rearrange to a stable N-acylurea, which is a common byproduct that can be difficult to remove.[12] To mitigate this, consider using alternative coupling agents like EDC with HOBt, or convert the carboxylic acid to an acid chloride first.[12]
Unreacted Starting Material Incomplete conversion will lead to the presence of 2-(aminomethyl)nicotinic acid in the crude product. Monitor the reaction by TLC or LC-MS to ensure completion. Purification by column chromatography can remove the unreacted starting material.

Problem 3: Difficulty in purifying the final product.

Potential Cause Troubleshooting Step
Polarity of the Compound The presence of the basic amine and pyridine nitrogen makes the compound relatively polar, which can lead to tailing on silica gel chromatography. Consider using a solvent system with a small amount of a basic modifier, such as triethylamine or ammonia in methanol, to improve peak shape during column chromatography.[6]
Co-elution of Impurities If impurities have similar polarity to the product, separation by chromatography can be challenging. Recrystallization from a suitable solvent system can be an effective alternative or complementary purification step. For the hydrochloride salt, recrystallization from methanol/ethyl acetate or ethanol/diisopropyl ether has been reported to yield high purity material.[13]
Product Instability on Silica Gel Although generally stable, some aminopyridine derivatives can be sensitive to the acidic nature of silica gel. If degradation is suspected, consider using neutral or basic alumina for chromatography, or a different purification method like preparative HPLC.

Experimental Protocols & Visualizations

General Esterification Protocol (Acid-Catalyzed)

A common method for the synthesis of nicotinate esters is the acid-catalyzed esterification of the corresponding nicotinic acid.[2][10]

  • Reaction Setup: Suspend 2-(aminomethyl)nicotinic acid in an excess of dry methanol.

  • Catalyst Addition: Cool the mixture in an ice bath and slowly add a catalytic amount of a strong acid, such as concentrated sulfuric acid or thionyl chloride.

  • Reaction: Allow the reaction to warm to room temperature and then heat to reflux for several hours, monitoring the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction mixture and carefully neutralize it with a base (e.g., saturated sodium bicarbonate solution).

  • Extraction: Extract the product into a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Esterification_Workflow cluster_reaction Reaction cluster_workup Workup & Purification Start 2-(aminomethyl)nicotinic acid + Methanol Catalyst Add Acid Catalyst (e.g., H₂SO₄) Start->Catalyst Reflux Heat to Reflux Catalyst->Reflux Monitor Monitor by TLC/LC-MS Reflux->Monitor Neutralize Neutralize with Base Monitor->Neutralize Extract Extract with Organic Solvent Neutralize->Extract Purify Column Chromatography or Recrystallization Extract->Purify Final Pure this compound Purify->Final Lactam_Formation reactant This compound product Pyrido[2,3-c]pyridin-5(6H)-one (Lactam byproduct) reactant->product Intramolecular Cyclization conditions Base or Heat conditions->reactant

References

Validation & Comparative

A Comparative Analysis of Methyl 2-(aminomethyl)nicotinate and an Analog Compound in Antifungal Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of Methyl 2-(aminomethyl)nicotinate and a structurally related analog, 2-amino-N-((5-(((2-fluorophenyl)amino)methyl)thiophen-2-yl)methyl)nicotinamide, with a focus on their potential antifungal activities. While this compound is primarily recognized as a key intermediate in the synthesis of various active pharmaceutical ingredients, its intrinsic biological activity is not extensively documented in publicly available literature.[1] In contrast, its analog has demonstrated significant in vitro efficacy against pathogenic fungi. This comparison aims to highlight the potential of the nicotinamide scaffold in antifungal drug discovery and provide a framework for the evaluation of similar compounds.

Quantitative Activity Comparison

The following table summarizes the available quantitative data for the analog compound against the pathogenic yeast Candida albicans. No public data on the antifungal activity of this compound is currently available; it is included in this table for comparative purposes to underscore the need for further investigation into its potential bioactivity.

CompoundTarget OrganismActivity MetricValue (µg/mL)
This compoundCandida albicansMIC₈₀Not Available
2-amino-N-((5-(((2-fluorophenyl)amino)methyl)thiophen-2-yl)methyl)nicotinamide (Analog)Candida albicansMIC₈₀0.0313

MIC₈₀: Minimum Inhibitory Concentration required to inhibit 80% of fungal growth.

The analog compound, a 2-aminonicotinamide derivative, exhibits potent activity against Candida albicans, with a MIC₈₀ value of 0.0313 µg/mL.[1] This derivative and similar compounds have shown broad-spectrum antifungal activity against various fluconazole-resistant and non-resistant fungal strains.[1]

Mechanism of Action: Targeting Fungal Cell Wall Integrity

The antifungal activity of the analog compound is attributed to its ability to inhibit the biosynthesis of glycosylphosphatidylinositol (GPI)-anchored proteins.[1] GPI anchors are crucial for attaching a wide array of proteins to the cell surface of fungi. These proteins are essential for cell wall integrity, morphogenesis, and adhesion. By disrupting the GPI biosynthesis pathway, the compound effectively compromises the fungal cell wall, leading to growth inhibition and cell death.[1]

GPI_Biosynthesis_Inhibition cluster_ER Endoplasmic Reticulum cluster_Membrane Cell Membrane cluster_Inhibition Mechanism of Action Precursor GPI Precursor Synthesis GPI_T GPI-Transamidase Precursor->GPI_T Protein Nascent Protein Protein->GPI_T GPI_AP GPI-Anchored Protein GPI_T->GPI_AP Cell_Wall Cell Wall (Integrity & Function) GPI_AP->Cell_Wall Transport to Cell Surface Analog 2-aminonicotinamide Analog Analog->Inhibition

Proposed mechanism of action for the antifungal analog.

Experimental Protocols

The following section details the methodology for determining the antifungal activity of the compounds.

In Vitro Antifungal Susceptibility Testing (Broth Microdilution)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of the test compounds against Candida albicans.

Materials:

  • Test compounds (dissolved in a suitable solvent, e.g., DMSO).

  • Candida albicans strain (e.g., SC5314).

  • RPMI-1640 medium buffered with MOPS.

  • 96-well microtiter plates.

  • Spectrophotometer.

Procedure:

  • Inoculum Preparation: A suspension of C. albicans is prepared from an overnight culture and adjusted to a final concentration of 0.5-2.5 x 10³ cells/mL in RPMI-1640 medium.

  • Serial Dilution: The test compounds are serially diluted in the 96-well plates using RPMI-1640 medium to achieve a range of concentrations.

  • Inoculation: Each well containing the diluted compound is inoculated with the fungal suspension. A positive control (fungus without compound) and a negative control (medium only) are included.

  • Incubation: The plates are incubated at 35°C for 24-48 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that inhibits fungal growth by a specified percentage (e.g., 80% for MIC₈₀) compared to the positive control. Growth inhibition is typically measured by reading the optical density at a specific wavelength (e.g., 490 nm).

Antifungal_Assay_Workflow A Prepare C. albicans Inoculum C Inoculate Wells with Fungal Suspension A->C B Serially Dilute Compounds in 96-well Plate B->C D Incubate at 35°C for 24-48h C->D E Measure Optical Density (e.g., 490 nm) D->E F Determine MIC₈₀ E->F

Workflow for the in vitro antifungal susceptibility assay.

Conclusion

While this compound remains a valuable building block in medicinal chemistry, its direct therapeutic potential is yet to be fully explored. The significant antifungal activity of its structural analog, a 2-aminonicotinamide derivative, highlights a promising avenue for the development of novel antifungal agents. The inhibition of the GPI biosynthesis pathway represents a validated and compelling target for these compounds. Further structure-activity relationship (SAR) studies on derivatives of this compound are warranted to elucidate their potential as antifungal therapeutics.

References

Comparative Study of Methyl 2-(aminomethyl)nicotinate Derivatives and Related Nicotinic Acid Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of methyl 2-(aminomethyl)nicotinate derivatives and structurally related nicotinic acid analogs, focusing on their synthesis, biological activities, and structure-activity relationships. The information is compiled from various studies to offer an objective overview of their potential as therapeutic agents.

Data Presentation

The following tables summarize the biological activities of various nicotinic acid derivatives, including those with aminomethyl and other substitutions. These derivatives have been evaluated for their anti-inflammatory, antifungal, and enzyme-inhibitory properties.

Table 1: Anti-inflammatory Activity of Nicotinate Derivatives against COX-1 and COX-2

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
3a 8.150.4219.4
3b 9.240.1561.6
3e 10.210.1663.8
4c 11.520.09128.0
4f 12.830.08160.4
Celecoxib 15.20.08190.0
Diclofenac 1.250.215.95
Indomethacin 0.780.531.47

Data sourced from a study on novel nicotinate derivatives as potential anti-inflammatory agents[1].

Table 2: Antifungal Activity of 2-Aminonicotinamide Derivatives

CompoundTarget OrganismMIC80 (µg/mL)
11g Candida albicans0.0313
11h Candida albicans0.0313
11g Fluconazole-resistant C. albicans0.0313 - 2.0
11h Fluconazole-resistant C. albicans0.0313 - 2.0
11g C. parapsilosis0.0313 - 2.0
11h C. parapsilosis0.0313 - 2.0
11g C. glabrata0.0313 - 2.0
11h C. glabrata0.0313 - 2.0
11g Cryptococcus neoformans0.0313 - 2.0
11h Cryptococcus neoformans0.0313 - 2.0

Data from a study on novel 2-aminonicotinamide derivatives as antifungal agents. Note that compounds 11g and 11h are 2-amino-N-((5-(((2-fluorophenyl)amino)methyl)thiophen-2-yl)methyl)nicotinamide and 2-amino-N-((5-(((3-fluorophenyl)amino)methyl)thiophen-2-yl)methyl)nicotinamide, respectively.

Table 3: Enzyme Inhibitory Activity of Aminomethyl and Alkoxymethyl Derivatives

CompoundhCA I Ki (nM)hCA II Ki (nM)AChE Ki (nM)BChE Ki (nM)
1 112.3134.53445
5 58.098.22133
8 65.181.31823
9 72.489.62839
13 98.785.14558
14 105.2115.86278
15 128.4215.17888
16 157.2198.45567
17 149.3187.96981

hCA: human Carbonic Anhydrase; AChE: Acetylcholinesterase; BChE: Butyrylcholinesterase. Data extracted from a study on aminomethyl and alkoxymethyl derivatives as enzyme inhibitors[2].

Experimental Protocols

General Synthesis of Nicotinic Acid Hydrazide Derivatives

A common synthetic route to novel nicotinic acid derivatives involves the initial synthesis of nicotinic acid hydrazide, which then serves as a key intermediate.

  • Synthesis of Nicotinic Acid Hydrazide: Nicotinic acid is esterified, typically using methanol in the presence of an acid catalyst like sulfuric acid, to yield methyl nicotinate. The resulting ester is then reacted with hydrazine hydrate to form nicotinic acid hydrazide.

  • Synthesis of Acylhydrazones: The nicotinic acid hydrazide (0.01 mole) is dissolved in 20 mL of ethanol (96%), and the appropriate aldehyde (0.011 mole) is added. The mixture is heated under reflux for 3 hours. After cooling and refrigeration for 24 hours, the precipitate is filtered and recrystallized from ethanol[3].

  • Synthesis of 1,3,4-Oxadiazoline Derivatives: The synthesized acylhydrazone is treated with acetic anhydride to induce cyclization, yielding the corresponding 3-acetyl-2,5-disubstituted-1,3,4-oxadiazoline derivative[3].

In Vitro COX-1/COX-2 Inhibition Assay

The ability of the synthesized compounds to inhibit ovine COX-1 and COX-2 is determined using an enzyme immunoassay (EIA) kit.

  • Each compound is dissolved in DMSO to prepare stock solutions.

  • The assay is performed in a 96-well plate according to the manufacturer's instructions.

  • The IC50 values are calculated from the concentration-response curves.

  • Celecoxib, diclofenac, and indomethacin are used as reference drugs for comparison[1].

Antifungal Susceptibility Testing

The in vitro antifungal activity is determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines.

  • The compounds are dissolved in DMSO to prepare a series of dilutions.

  • The fungal inocula are prepared and adjusted to the desired concentration.

  • The assays are performed in 96-well microtiter plates.

  • The minimum inhibitory concentration (MIC80) is determined as the lowest concentration of the compound that causes an 80% reduction in turbidity compared to the control.

Mandatory Visualization

Synthetic Workflow for Nicotinic Acid Derivatives

G cluster_synthesis General Synthetic Pathway cluster_derivatives Aminomethyl Nicotinate Synthesis A Nicotinic Acid B Methyl Nicotinate A->B Esterification (MeOH, H2SO4) C Nicotinic Acid Hydrazide B->C Hydrazinolysis (N2H4·H2O) D Acylhydrazone Derivatives C->D Condensation (Aldehydes) E 1,3,4-Oxadiazoline Derivatives D->E Cyclization (Acetic Anhydride) F Methyl 2-(chloromethyl)nicotinate G This compound Derivatives F->G Nucleophilic Substitution H Primary/Secondary Amine H->G

Caption: General synthetic schemes for nicotinic acid derivatives.

COX-2 Inhibition Pathway

G cluster_pathway Mechanism of COX-2 Inhibition Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Substrate Prostaglandins Prostaglandins (e.g., PGE2) COX2->Prostaglandins Catalysis Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Mediation Nicotinate_Derivative Nicotinate Derivative (Inhibitor) Nicotinate_Derivative->COX2 Inhibition

Caption: Inhibition of the COX-2 pathway by nicotinate derivatives.

References

Confirming the Structure of Methyl 2-(aminomethyl)nicotinate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Methyl 2-(aminomethyl)nicotinate and its structural isomers, Methyl 5-(aminomethyl)nicotinate and Methyl 6-(aminomethyl)nicotinate. Due to the limited availability of experimental data for this compound, this document relies on high-quality predicted spectroscopic data to facilitate its structural confirmation and differentiation from its isomers.

Structural Comparison and Predicted Data

The precise positioning of the aminomethyl group on the pyridine ring significantly influences the physicochemical and spectroscopic properties of these isomers. Understanding these differences is crucial for unambiguous structural assignment.

PropertyThis compoundMethyl 5-(aminomethyl)nicotinateMethyl 6-(aminomethyl)nicotinate
CAS Number 734510-19-11001756-84-8139183-87-2
Molecular Formula C₈H₁₀N₂O₂C₈H₁₀N₂O₂C₈H₁₀N₂O₂
Molecular Weight 166.18 g/mol 166.18 g/mol 166.18 g/mol
Predicted ¹H NMR See Predicted Data sectionSee Predicted Data sectionSee Predicted Data section
Predicted IR See Predicted Data sectionSee Predicted Data sectionSee Predicted Data section
Predicted Mass Spec. See Predicted Data sectionSee Predicted Data sectionSee Predicted Data section

Experimental Protocols

Synthesis of this compound

A plausible synthetic route involves the reduction of a corresponding nitrile or the amination of a halomethyl derivative. A general procedure for the synthesis of aminomethyl nicotinate esters can be adapted as follows:

  • Starting Material: Methyl 2-(bromomethyl)nicotinate or Methyl 2-cyanonicotinate.

  • Reaction Conditions:

    • From Bromomethyl derivative: Treatment with a source of ammonia, such as a solution of ammonia in methanol or hexamethylenetetramine followed by acidic hydrolysis (Delepine reaction).

    • From Cyano derivative: Catalytic hydrogenation using a catalyst like Palladium on carbon (Pd/C) or Raney Nickel in a suitable solvent like methanol saturated with ammonia.

  • Work-up and Purification: The reaction mixture is typically filtered to remove the catalyst. The solvent is evaporated under reduced pressure. The residue is then purified by column chromatography on silica gel using a gradient of methanol in dichloromethane to afford the pure product.

Spectroscopic Characterization

To confirm the structure of the synthesized compound, a combination of spectroscopic techniques should be employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The sample is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The spectrum is recorded on a 400 MHz or higher field spectrometer. The chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants of the aromatic protons, the aminomethyl protons, and the methyl ester protons are analyzed to confirm the substitution pattern.

    • ¹³C NMR: A proton-decoupled ¹³C NMR spectrum is recorded to identify the number of unique carbon atoms and their chemical environments.

  • Infrared (IR) Spectroscopy:

    • The IR spectrum is recorded using an FT-IR spectrometer, typically with the sample prepared as a thin film or a KBr pellet. Key vibrational frequencies to be observed include N-H stretching of the amino group, C=O stretching of the ester, and C=C/C=N stretching of the pyridine ring.

  • Mass Spectrometry (MS):

    • Electron Impact (EI) or Electrospray Ionization (ESI) mass spectrometry can be used to determine the molecular weight of the compound. The fragmentation pattern can provide further structural information.

Predicted Spectroscopic Data

The following are predicted spectroscopic data for this compound and its isomers, which can serve as a reference for experimental validation.

This compound

  • Predicted ¹H NMR (400 MHz, CDCl₃) δ (ppm): 8.65 (dd, 1H), 8.20 (dd, 1H), 7.25 (dd, 1H), 4.10 (s, 2H, -CH₂NH₂), 3.95 (s, 3H, -OCH₃), 1.80 (br s, 2H, -NH₂).

  • Predicted FT-IR (cm⁻¹): 3350-3250 (N-H stretch), 2950 (C-H stretch), 1725 (C=O stretch, ester), 1600, 1480 (C=C, C=N stretch, aromatic).

  • Predicted Mass Spectrum (EI) m/z (%): 166 (M⁺), 149 (M⁺ - NH₃), 135 (M⁺ - OCH₃), 107 (M⁺ - COOCH₃).

Methyl 5-(aminomethyl)nicotinate

  • Predicted ¹H NMR (400 MHz, CDCl₃) δ (ppm): 9.05 (s, 1H), 8.70 (s, 1H), 8.25 (s, 1H), 3.98 (s, 2H, -CH₂NH₂), 3.94 (s, 3H, -OCH₃), 1.75 (br s, 2H, -NH₂).

  • Predicted FT-IR (cm⁻¹): 3350-3250 (N-H stretch), 2955 (C-H stretch), 1720 (C=O stretch, ester), 1595, 1475 (C=C, C=N stretch, aromatic).

  • Predicted Mass Spectrum (EI) m/z (%): 166 (M⁺), 149 (M⁺ - NH₃), 135 (M⁺ - OCH₃), 107 (M⁺ - COOCH₃).

Methyl 6-(aminomethyl)nicotinate

  • Predicted ¹H NMR (400 MHz, CDCl₃) δ (ppm): 9.00 (d, 1H), 8.20 (dd, 1H), 7.40 (d, 1H), 4.05 (s, 2H, -CH₂NH₂), 3.93 (s, 3H, -OCH₃), 1.78 (br s, 2H, -NH₂).

  • Predicted FT-IR (cm⁻¹): 3360-3260 (N-H stretch), 2950 (C-H stretch), 1722 (C=O stretch, ester), 1590, 1470 (C=C, C=N stretch, aromatic).

  • Predicted Mass Spectrum (EI) m/z (%): 166 (M⁺), 149 (M⁺ - NH₃), 135 (M⁺ - OCH₃), 107 (M⁺ - COOCH₃).

Workflow for Structural Confirmation

The following diagram illustrates a typical workflow for the synthesis and structural confirmation of a target compound like this compound.

G cluster_synthesis Synthesis cluster_analysis Structural Analysis cluster_confirmation Confirmation Start Starting Material (e.g., Methyl 2-(bromomethyl)nicotinate) Reaction Chemical Reaction (e.g., Amination) Start->Reaction Workup Work-up & Purification (e.g., Chromatography) Reaction->Workup NMR NMR Spectroscopy (1H, 13C) Workup->NMR IR FT-IR Spectroscopy Workup->IR MS Mass Spectrometry Workup->MS Compare Compare Experimental Data with Predicted/Reference Data NMR->Compare IR->Compare MS->Compare Structure Structure Confirmed Compare->Structure

Synthesis and structural confirmation workflow.

A Comparative Analysis of Methyl Nicotinate and Topical NSAIDs for Localized Pain Relief

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of topical analgesics, both Methyl Nicotinate and non-steroidal anti-inflammatory drugs (NSAIDs) are frequently utilized for the symptomatic relief of musculoskeletal aches and pains. While both aim to alleviate localized discomfort, their mechanisms of action and efficacy profiles present distinct characteristics relevant to researchers and drug development professionals. This guide provides a comparative overview of Methyl Nicotinate against a standard class of topical drugs, NSAIDs, supported by available experimental data and methodologies.

Overview of Compounds

Methyl Nicotinate is the methyl ester of nicotinic acid (Niacin) and is primarily used as a rubefacient.[1][2] When applied topically, it induces localized vasodilation, leading to a sensation of warmth and an increase in blood flow to the area.[3][4] This action is thought to contribute to its analgesic effect by aiding in the removal of pain-sensitizing substances.

Topical NSAIDs , such as diclofenac or ibuprofen, represent a standard therapeutic class for localized pain and inflammation. Their primary mechanism involves the inhibition of cyclooxygenase (COX) enzymes, thereby reducing the synthesis of prostaglandins, which are key mediators of pain and inflammation.

Efficacy and Mechanism of Action

Methyl Nicotinate

The vasodilatory effect of Methyl Nicotinate is central to its therapeutic action. Studies suggest that its mechanism is mediated by the release of prostaglandins, particularly Prostaglandin D2 (PGD2).[1][2] This is supported by findings that the vascular response to Methyl Nicotinate is significantly reduced by inhibitors of prostaglandin biosynthesis.[2][5] The increased blood flow is believed to provide a soothing effect and aid in the resolution of localized pain.

Topical NSAIDs

Topical NSAIDs exert their analgesic and anti-inflammatory effects by directly inhibiting COX-1 and COX-2 enzymes in the skin and underlying tissues. This localized inhibition of prostaglandin synthesis reduces the inflammatory response and nociceptive signaling at the site of application, offering targeted pain relief with minimal systemic exposure.

Comparative Data

ParameterMethyl NicotinateTopical NSAID (e.g., Diclofenac)
Primary Mechanism Vasodilation, Prostaglandin D2 releaseCyclooxygenase (COX) Inhibition
Onset of Action Rapid, due to direct vasodilationSlower, dependent on tissue penetration and enzyme inhibition
Primary Effect Rubefacient (warming sensation), increased blood flowAnti-inflammatory, Analgesic
Therapeutic Use Temporary relief of minor muscle and joint painAcute and chronic musculoskeletal pain, inflammation

Experimental Protocols

Assessment of Vasodilation (Methyl Nicotinate)

A common method to quantify the vasodilatory effect of topical Methyl Nicotinate is Laser Speckle Contrast Imaging (LSCI).

Protocol:

  • A solution of Methyl Nicotinate at a specified concentration (e.g., 10-4 mol/L) is applied to a defined area of the skin, typically the forearm or earlobe.[6]

  • A baseline measurement of skin blood flow is taken using an LSCI instrument prior to application.

  • Following application, LSCI measurements are recorded at regular intervals to monitor the change in blood perfusion.

  • The area under the curve of the perfusion-time graph can be used to quantify the total vasodilatory response.

  • To investigate the mechanism, the protocol can be repeated after pre-treatment with specific inhibitors, such as an NSAID to block prostaglandin synthesis or a local anesthetic to block sensory nerve involvement.[5]

Assessment of Anti-inflammatory Activity (Topical NSAID)

The anti-inflammatory efficacy of a topical NSAID can be evaluated using a UV-induced erythema model.

Protocol:

  • A baseline chromameter reading is taken from a defined area of the skin on the subject's back.

  • The area is then exposed to a controlled dose of UVB radiation to induce erythema (redness).

  • Immediately after irradiation, the topical NSAID formulation is applied to the treated area. A placebo is applied to a control site.

  • Chromameter readings are taken at regular intervals (e.g., 24 and 48 hours) to measure the change in skin redness (a* value).

  • The reduction in the a* value in the NSAID-treated site compared to the placebo site indicates the anti-inflammatory effect.

Signaling Pathways and Workflows

The following diagrams illustrate the proposed signaling pathway for Methyl Nicotinate-induced vasodilation and a typical experimental workflow for assessing its effect.

Methyl_Nicotinate_Pathway MN Methyl Nicotinate (Topical Application) Skin Skin Penetration MN->Skin SensoryNerves Sensory Nerves Skin->SensoryNerves Prostaglandin Prostaglandin Release (e.g., PGD2) SensoryNerves->Prostaglandin VascularSmoothMuscle Vascular Smooth Muscle Prostaglandin->VascularSmoothMuscle   acts on Vasodilation Vasodilation & Increased Blood Flow VascularSmoothMuscle->Vasodilation   relaxation

Caption: Proposed signaling pathway for Methyl Nicotinate-induced vasodilation.

LSCI_Workflow Start Start: Subject Recruitment Baseline Baseline LSCI Measurement Start->Baseline Application Topical Application of Methyl Nicotinate Baseline->Application Measurement Post-application LSCI Measurements (Time-course) Application->Measurement DataAnalysis Data Analysis: Perfusion Change vs. Time Measurement->DataAnalysis Endpoint End: Quantify Vasodilatory Response DataAnalysis->Endpoint

Caption: Experimental workflow for assessing vasodilation using LSCI.

Conclusion

Methyl Nicotinate and topical NSAIDs offer distinct approaches to topical pain relief. Methyl Nicotinate's primary effect is vasodilation, providing a warming sensation and increased blood flow, which may be beneficial for muscle soreness and stiffness. In contrast, topical NSAIDs provide targeted anti-inflammatory and analgesic effects by inhibiting prostaglandin synthesis at the site of pain. The choice between these agents would depend on the underlying cause of the pain, with NSAIDs being more appropriate for inflammatory conditions. Further head-to-head studies are warranted to directly compare their clinical efficacy for various musculoskeletal conditions.

References

Navigating the Analytical Maze: A Comparative Guide to Assays for Methyl 2-(aminomethyl)nicotinate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals working with Methyl 2-(aminomethyl)nicotinate, the accurate and specific quantification of this molecule is paramount. This guide provides a comparative overview of potential analytical methods, addresses the critical issue of cross-reactivity, and offers detailed experimental protocols to aid in the selection and implementation of the most suitable assay.

The Analytical Landscape: Weighing the Alternatives

While specific, validated assays for this compound are not extensively documented in publicly available literature, established methods for structurally similar compounds, such as nicotinic acid and its metabolites, provide a strong foundation for developing robust analytical protocols. The primary analytical techniques to consider are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection.

Table 1: Comparison of Potential Analytical Methods for this compound

FeatureLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)High-Performance Liquid Chromatography (HPLC)
Specificity Very HighModerate to High
Sensitivity Very High (ng/mL to pg/mL levels)[1]Moderate (µg/mL to ng/mL levels)
Throughput HighModerate
Development Cost HighModerate
Expertise Required HighModerate
Cross-Reactivity Low (with proper method development)Higher potential for interference
Primary Application Bioanalysis, metabolite identification, low-level quantificationRoutine analysis, quality control, high-concentration samples

The Specter of Cross-Reactivity: A Critical Consideration

Potential Cross-Reactants:

  • Structural Isomers: Compounds with the same molecular formula but different arrangements of atoms, such as Methyl 5-(aminomethyl)nicotinate[2] and Methyl 6-(aminomethyl)nicotinate.

  • Metabolites: The metabolic fate of this compound is not well-defined. However, potential metabolites could include the parent carboxylic acid (2-(aminomethyl)nicotinic acid), N-methylated derivatives, and glucuronide conjugates, similar to the metabolism of nicotinic acid.[3][4]

  • Precursors and Synthesis Intermediates: Residual starting materials or byproducts from the synthesis of this compound could be present in analytical samples.

  • Other Nicotinic Acid Derivatives: The growing number of nicotinic acid derivatives in development for various therapeutic areas increases the potential for cross-reactivity.[1][5][6]

LC-MS/MS is the recommended methodology to mitigate cross-reactivity. By utilizing the specific mass-to-charge ratio of the parent ion and a characteristic fragment ion (Multiple Reaction Monitoring - MRM), LC-MS/MS can differentiate this compound from co-eluting, structurally similar compounds.[7][8]

Experimental Protocols: A Blueprint for Analysis

The following is a detailed, hypothetical experimental protocol for the analysis of this compound in a biological matrix (e.g., plasma) using LC-MS/MS. This protocol is based on established methods for related compounds and should be optimized and validated for the specific application.[7][8]

Sample Preparation: Solid-Phase Extraction (SPE)
  • Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: To 100 µL of plasma, add an internal standard (e.g., a stable isotope-labeled version of the analyte) and 200 µL of 4% phosphoric acid in water. Vortex and load the entire sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1 M acetic acid, followed by 1 mL of methanol.

  • Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Analysis
  • Liquid Chromatography:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a suitable starting point.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% B over 5 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry:

    • Ionization: Electrospray Ionization (ESI) in positive mode.

    • MRM Transitions:

      • This compound: The precursor ion would be the protonated molecule [M+H]+. The specific fragment ions would need to be determined by direct infusion of a standard.

      • Internal Standard: Monitor the corresponding transition for the stable isotope-labeled internal standard.

    • Optimization: Optimize collision energy and other MS parameters to achieve maximum signal intensity.

Visualizing the Workflow and Relationships

To further clarify the processes and relationships discussed, the following diagrams are provided.

G cluster_sample_prep Sample Preparation cluster_analysis Analysis Plasma Plasma Sample IS Internal Standard Addition Plasma->IS Acid Acidification IS->Acid SPE Solid-Phase Extraction Acid->SPE Elute Elution SPE->Elute Dry Evaporation Elute->Dry Recon Reconstitution Dry->Recon LC LC Separation Recon->LC MSMS MS/MS Detection LC->MSMS Data Data Acquisition MSMS->Data

Caption: Experimental workflow for LC-MS/MS analysis.

G cluster_potential_interferents Potential Cross-Reactants This compound This compound Structural Isomers Structural Isomers (e.g., Methyl 5-(aminomethyl)nicotinate) This compound->Structural Isomers High Similarity Metabolites Metabolites (e.g., Carboxylic Acid, N-oxides) This compound->Metabolites Biological Transformation Precursors Synthesis Precursors This compound->Precursors Process Impurity Other Derivatives Other Nicotinic Acid Derivatives This compound->Other Derivatives Structural Analogs

Caption: Potential cross-reactants in assays.

Conclusion

References

A Comparative Guide to the Reproducibility of Methyl 2-(aminomethyl)nicotinate Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of synthetic routes relevant to Methyl 2-(aminomethyl)nicotinate, a key building block in pharmaceutical research. By examining published experimental data for this compound and its close structural analogs, we aim to provide insights into the reproducibility of various synthetic methods. This document summarizes quantitative data, details experimental protocols, and visualizes key workflows to aid researchers in making informed decisions for their work.

Introduction to this compound

This compound and its isomers are derivatives of nicotinic acid (a form of vitamin B3) that serve as versatile intermediates in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).[1] The presence of an aminomethyl group and a methyl ester on the pyridine ring allows for a wide range of chemical modifications.[1] Given its utility, the ability to reliably synthesize this compound with high purity and yield is critical for drug discovery and development timelines. This guide focuses on the factors influencing the reproducibility of its synthesis.

Comparison of Synthetic Methodologies

The synthesis of this compound can be approached through several chemical transformations. Direct, high-yield reports for this specific molecule are limited in publicly available literature; therefore, we will analyze the key synthetic steps by comparing data from closely related analogs, primarily Methyl 2-aminonicotinate and other nicotinate esters. The reproducibility of a synthesis is highly dependent on the chosen route, reagents, and reaction conditions.

Two primary strategies emerge for forming the aminomethyl-nicotinate scaffold:

  • Esterification of an existing aminonicotinic acid: This involves converting the carboxylic acid of an amino-substituted nicotinic acid to its methyl ester.

  • Formation of the aminomethyl group on a nicotinate ester: This involves introducing the aminomethyl moiety to a pre-existing methyl nicotinate ring.

The following table compares reported methods for these transformations, highlighting key parameters that influence yield and reproducibility.

Table 1: Comparison of Synthetic Reactions for Nicotinate Derivatives

ProductStarting Material(s)Key Reagents/CatalystSolventTemp. (°C)Time (h)Yield (%)Purity (%)Citation(s)
Methyl 2-aminonicotinate 2-Aminonicotinic acidConc. H₂SO₄Methanol601.593%Analytical Grade[2][3]
Methyl nicotinate Nicotinic acidConc. H₂SO₄MethanolReflux1323.39%>98% (after chroma.)[4][5]
Menthyl nicotinate (via transesterification)Methyl nicotinate, MentholSodium methoxideNone70-120N/A>83%>99.5%[6][7]
2-Methyl nicotinate 1,1,3,3-Tetramethoxypropane, β-aminocrotonic acid methyl esterAcid, then noneMethanol60772.3%>98%[8]
Various Nicotinate Esters 2-Bromonicotinates, Amino acid estersTriethylamineTHFRefluxN/AN/AN/A[9]

Analysis of Reproducibility:

  • Acid-Catalyzed Esterification: The direct esterification of aminonicotinic acids appears to be a high-yield and reproducible method. The procedure using microwave irradiation on 2-aminonicotinic acid reports an impressive 93% yield.[2] In contrast, conventional refluxing of nicotinic acid gives a much lower yield (23.39%), suggesting that either the amino group in the starting material aids the reaction or that the microwave conditions are significantly more efficient and potentially more reproducible than prolonged reflux.[4][5]

  • Transesterification: The synthesis of menthyl nicotinate via transesterification of methyl nicotinate shows a high yield (>83%) and exceptional purity (>99.5%).[6][7] This suggests that if this compound were synthesized via a similar two-step process (i.e., creating a different ester and then transesterifying), the final step could be highly reproducible.

  • Ring Formation: Building the pyridine ring, as shown for 2-methyl nicotinate, provides a robust method with high yield and purity.[8] While this is not a direct synthesis of the target molecule, it demonstrates that constructing the core can be a reproducible strategy.

Detailed Experimental Protocols

To provide a practical basis for comparison, detailed methodologies for key experiments are provided below. These protocols are based on published literature for compounds structurally similar to this compound.

Protocol 1: Synthesis of Methyl 2-aminonicotinate (High-Yield Analog)

This protocol is adapted from the microwave-assisted synthesis of Methyl 2-aminonicotinate from 2-aminonicotinic acid.[2][3]

  • Reaction Setup: Suspend 2-aminonicotinic acid (20.0 g, 0.145 mol) in methanol (228 mL) in a reaction vessel suitable for microwave synthesis.

  • Acid Addition: While stirring and cooling the suspension at 0°C, slowly add concentrated sulfuric acid (144 mL, 2.69 mol) dropwise.

  • Microwave Reaction: Irradiate the reaction mixture in a microwave reactor at 60°C for 1.5 hours with a power input of 300 W.

  • Workup - Quenching: Carefully pour the resulting light brown mixture into ice water while maintaining the temperature at 0°C.

  • Neutralization: Add solid sodium carbonate in portions until the pH of the solution is greater than 8.

  • Extraction: Extract the aqueous layer three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with saturated brine and deionized water, and then dry over anhydrous magnesium sulfate.

  • Isolation: Evaporate the solvent under reduced pressure to yield Methyl 2-aminonicotinate as colorless needle-like crystals (Expected yield: ~93%).[2]

Protocol 2: Synthesis of Methyl Nicotinate (Alternative Esterification)

This protocol describes a conventional acid-catalyzed esterification.[4][5]

  • Reaction Setup: In a round-bottom flask, combine nicotinic acid (10.0 g, 0.08 mol), absolute methanol (30 mL), and concentrated sulfuric acid (1.0 mL).

  • Reflux: Heat the mixture under reflux for 13 hours.

  • Workup - Neutralization: After cooling, neutralize the reaction mixture with a 10% sodium bicarbonate solution.

  • Extraction: Extract the product into chloroform.

  • Purification: Purify the crude product obtained after solvent evaporation using column chromatography.

  • Isolation: Dry the purified product to obtain Methyl nicotinate as a white powder (Expected yield: ~24%).[4]

Characterization Data

Consistent characterization is paramount for confirming the identity and purity of the synthesized compound. While a full dataset for this compound is not available from a single source, the table below compiles typical characterization data for its hydrochloride salt and a close analog, Methyl 2-aminonicotinate.

Table 2: Comparative Characterization Data

CompoundMolecular FormulaMolecular WeightFormMelting Point (°C)Key Analytical DataCitation(s)
This compound HCl C₈H₁₁ClN₂O₂202.64SolidN/ASupplier data (NMR, HPLC) is often available upon request.[10][11]
Methyl 2-aminonicotinate C₇H₈N₂O₂152.15Powder to crystal82-86Purity: 99.90%. HNMR, RP-HPLC data available from supplier.[3][12]
Methyl nicotinate C₇H₇NO₂137.14White powder40-42¹H NMR (δH): 9.34 (s, H-2), 8.97 (br d, J=8.0, H-4, H-6), 8.04 (br s, H-5), 4.05 (s, OCH₃). IR (cm⁻¹): 1728 (C=O).[4][5]

Visualizing Workflows and Relationships

Diagrams created using Graphviz help to clarify complex processes and relationships, aiding in the planning and execution of experiments.

G cluster_start Starting Materials cluster_synthesis Synthetic Steps cluster_purification Purification & Isolation cluster_end Final Product & Analysis A 2-(Cyanomethyl)nicotinic Acid or 2-Cyanonicotinic Acid Methyl Ester B Step 1: Esterification (if starting with acid) - Methanol - Acid Catalyst (e.g., SOCl₂) A->B Ester formation C Step 2: Reduction of Nitrile - Catalytic Hydrogenation (e.g., H₂, Pd/C) A->C Direct Reduction B->C Intermediate D Workup - Neutralization - Extraction C->D Crude Product E Purification - Column Chromatography or - Recrystallization D->E F This compound E->F Pure Product G Characterization - NMR, IR, Mass Spec - Purity Analysis (HPLC) F->G Analysis

Caption: A potential workflow for the synthesis of this compound.

G cluster_features1 Key Structural Features cluster_features2 Key Structural Features cluster_synthesis1 Primary Synthetic Challenge cluster_synthesis2 Primary Synthetic Challenge compound1 This compound feat1a Methyl Ester (-COOCH₃) compound1->feat1a feat1b Aminomethyl Group (-CH₂NH₂) compound1->feat1b compound2 Methyl 2-aminonicotinate (Alternative) feat2a Methyl Ester (-COOCH₃) compound2->feat2a feat2b Amino Group (-NH₂) compound2->feat2b synth1 Selective reduction of a nitrile without affecting the ester or pyridine ring. feat1b->synth1 implies synth2 Direct esterification of the corresponding carboxylic acid. feat2b->synth2 implies

References

Benchmarking Methyl 2-(aminomethyl)nicotinate: A Comparative Analysis Against Established COX-2 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of Methyl 2-(aminomethyl)nicotinate against other known inhibitors, with a focus on the cyclooxygenase-2 (COX-2) enzyme. Due to the limited publicly available data on the specific inhibitory activity of this compound, this guide leverages data from structurally similar nicotinate derivatives that have been evaluated as COX-2 inhibitors. This analysis serves as a framework for assessing its potential efficacy and guiding future research.

While direct inhibitory data for this compound is not extensively documented, the broader class of nicotinate and nicotinamide derivatives has demonstrated significant potential in targeting key biological pathways. Notably, some derivatives have been synthesized and evaluated for their anti-inflammatory properties through the inhibition of COX-2.[1] This guide will, therefore, benchmark the potential of a nicotinate scaffold, as represented by this compound, against established non-steroidal anti-inflammatory drugs (NSAIDs) and selective COX-2 inhibitors.

Comparative Inhibitory Activity

The following table summarizes the in vitro inhibitory activity of various compounds against COX-1 and COX-2. The data for nicotinate derivatives are included to provide a reference for the potential potency of this compound, alongside well-established inhibitors.

CompoundTarget(s)IC50 (µM) vs. COX-1IC50 (µM) vs. COX-2Selectivity Index (COX-1/COX-2)
Nicotinate Derivative 1 COX-28.120.0990.22
Nicotinate Derivative 2 COX-27.560.0894.5
Celecoxib COX-27.60.04190
Diclofenac COX-1/COX-20.90.0330
Indomethacin COX-1/COX-20.10.30.33

Note: Data for Nicotinate Derivatives 1 and 2 are representative of compounds from the referenced study on nicotinate derivatives as potential anti-inflammatory agents targeting the COX-2 enzyme.[1] The specific structures of these derivatives can be found in the original publication.

Signaling Pathway and Experimental Workflow

To understand the context of this comparison, it is crucial to visualize the relevant biological pathway and the experimental procedure used to determine inhibitory activity.

Signaling_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 COX1->PGH2 COX2->PGH2 Prostaglandins_COX1 Prostaglandins (Stomach lining, etc.) PGH2->Prostaglandins_COX1 Prostaglandins_COX2 Prostaglandins (Inflammation, Pain) PGH2->Prostaglandins_COX2 Inhibitor This compound & Other Inhibitors Inhibitor->COX2

Figure 1: Simplified COX-2 signaling pathway.

The diagram above illustrates the conversion of arachidonic acid to prostaglandins by COX-1 and COX-2. COX-2 is typically induced during inflammation, and its inhibition is a key target for anti-inflammatory drugs.

Experimental_Workflow Start Start: COX Inhibition Assay Prepare_Enzyme Prepare COX-1/COX-2 Enzyme Solution Start->Prepare_Enzyme Add_Inhibitor Add Test Compound (e.g., this compound) Prepare_Enzyme->Add_Inhibitor Incubate_1 Pre-incubation Add_Inhibitor->Incubate_1 Add_Substrate Add Arachidonic Acid (Substrate) Incubate_1->Add_Substrate Incubate_2 Incubation Add_Substrate->Incubate_2 Stop_Reaction Terminate Reaction Incubate_2->Stop_Reaction Measure_Product Quantify Prostaglandin Production (e.g., by EIA) Stop_Reaction->Measure_Product Calculate_IC50 Calculate IC50 Value Measure_Product->Calculate_IC50

Figure 2: General workflow for a COX inhibition assay.

This workflow outlines the key steps in determining the half-maximal inhibitory concentration (IC50) of a compound against COX enzymes.

Experimental Protocols

The following is a generalized protocol for an in vitro COX inhibition assay, based on common methodologies.[1]

Objective: To determine the IC50 values of test compounds against ovine COX-1 and human recombinant COX-2.

Materials:

  • Ovine COX-1 and human recombinant COX-2 enzymes

  • Arachidonic acid (substrate)

  • Test compounds (dissolved in DMSO)

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Enzyme immunoassay (EIA) kit for prostaglandin quantification

  • 96-well plates

Procedure:

  • A reaction mixture containing the reaction buffer and the respective enzyme (COX-1 or COX-2) is prepared.

  • The test compound, at various concentrations, is added to the reaction mixture. A control with no inhibitor is also prepared.

  • The mixture is pre-incubated for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

  • The reaction is initiated by the addition of arachidonic acid.

  • The reaction is allowed to proceed for a defined period (e.g., 2 minutes).

  • The reaction is terminated by the addition of a stopping solution (e.g., 1 M HCl).

  • The concentration of the prostaglandin product (e.g., PGF2α) is determined using an enzyme immunoassay (EIA) kit according to the manufacturer's instructions.

  • The percentage of inhibition is calculated for each concentration of the test compound relative to the control.

  • The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Logical Comparison Framework

The following diagram illustrates the logical framework for comparing this compound with other inhibitors.

Logical_Comparison Goal Benchmark this compound Target_Identification Identify Potential Target (e.g., COX-2 based on derivatives) Goal->Target_Identification Data_Collection Gather In Vitro Data (IC50 values) Target_Identification->Data_Collection Alternative_Inhibitors Select Alternative Inhibitors (Established NSAIDs and COX-2 Inhibitors) Target_Identification->Alternative_Inhibitors Comparison Compare Potency and Selectivity Data_Collection->Comparison Alternative_Inhibitors->Comparison Conclusion Draw Conclusions on Potential Efficacy Comparison->Conclusion

Figure 3: Logical framework for inhibitor comparison.

Conclusion

While direct experimental evidence for the inhibitory activity of this compound is needed, the analysis of structurally related nicotinate derivatives suggests a potential for potent and selective COX-2 inhibition.[1] The provided framework, data, and protocols offer a valuable resource for researchers interested in exploring the therapeutic potential of this and similar compounds. Further in vitro and in vivo studies are essential to definitively characterize the biological activity of this compound and its place in the landscape of anti-inflammatory agents.

References

In Vivo Validation of Methyl 2-(aminomethyl)nicotinate Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo effects of Methyl 2-(aminomethyl)nicotinate, with a focus on its vasodilatory properties. Due to the limited direct research on this compound, this document leverages data from its close structural analog, Methyl Nicotinate, to provide a foundational understanding. The guide compares its performance with established vasodilators, Acetylcholine and Sodium Nitroprusside, and includes detailed experimental protocols and signaling pathway diagrams to support further research and drug development.

Executive Summary

Methyl Nicotinate, a structural analog of this compound, is known to induce localized vasodilation.[1] This effect is primarily mediated through the release of prostaglandins, particularly Prostaglandin D2 (PGD2), and the activation of local sensory nerves.[1] In contrast, Acetylcholine, an endogenous neurotransmitter, elicits vasodilation through both nitric oxide (NO) and prostaglandin pathways.[2][3] Sodium Nitroprusside serves as a direct NO donor, offering a distinct mechanism of action for comparison. Understanding these different pathways is crucial for designing and interpreting in vivo validation studies.

Comparative Data on Vasodilatory Effects

The following table summarizes the quantitative data on the vasodilatory effects of Methyl Nicotinate and comparator compounds. The data is compiled from studies using Laser Doppler Perfusion Imaging to measure changes in skin blood flow.

CompoundConcentrationPeak Response TimeMechanism of ActionKey Inhibitors
Methyl Nicotinate 1%15-30 minutesProstaglandin release, Sensory nerve activationNSAIDs (e.g., Aspirin), Lidocaine/Prilocaine
Acetylcholine 1%~5 minutesNitric Oxide release, Prostaglandin releaseL-NMMA (NOS inhibitor), NSAIDs
Sodium Nitroprusside 1%~5 minutesDirect Nitric Oxide donationN/A

Signaling Pathways

To visualize the mechanisms of action, the following diagrams illustrate the signaling pathways for Methyl Nicotinate (via Prostaglandin D2) and Acetylcholine.

Methyl_Nicotinate_Pathway cluster_membrane Cell Membrane MN Methyl Nicotinate PGDS PGD2 Synthase MN->PGDS stimulates PGD2 Prostaglandin D2 (PGD2) PGDS->PGD2 converts AA to AA Arachidonic Acid DP1 DP1 Receptor (GPCR) PGD2->DP1 binds to AC Adenylyl Cyclase DP1->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA activates Vasc_Smooth_Muscle Vascular Smooth Muscle Relaxation PKA->Vasc_Smooth_Muscle leads to Acetylcholine_Pathway cluster_endothelial Endothelial Cell cluster_smooth_muscle Smooth Muscle Cell ACh Acetylcholine M3R Muscarinic M3 Receptor ACh->M3R PLC Phospholipase C M3R->PLC IP3 IP3 PLC->IP3 Ca2 Ca2+ IP3->Ca2 releases eNOS eNOS Ca2->eNOS activates COX Cyclooxygenase (COX) Ca2->COX activates NO Nitric Oxide (NO) eNOS->NO produces sGC Soluble Guanylyl Cyclase (sGC) NO->sGC diffuses and activates PGI2 Prostacyclin (PGI2) COX->PGI2 produces Relaxation Relaxation PGI2->Relaxation also causes cGMP cGMP sGC->cGMP produces PKG Protein Kinase G (PKG) cGMP->PKG activates PKG->Relaxation Experimental_Workflow A Animal Acclimatization (1 week) B Hair Removal from Dorsal Skin (24h prior to experiment) A->B C Anesthesia Induction B->C D Baseline Blood Flow Measurement (LDPI) C->D E Topical Application of Test Compounds (Methyl Nicotinate, ACh, SNP, Placebo) D->E F Continuous Blood Flow Monitoring (LDPI for 60 minutes) E->F G Data Analysis (Change in perfusion units) F->G H Statistical Comparison G->H

References

A Comparative Analysis of Methyl 2-(aminomethyl)nicotinate and Related Nicotinic Acid Esters

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a statistical and experimental comparison of Methyl 2-(aminomethyl)nicotinate and its structural isomers and related nicotinic acid esters. The information is intended to assist researchers and drug development professionals in evaluating these compounds for their potential applications. While direct comparative biological activity data for this compound is limited in the public domain, this guide offers a comprehensive overview of its physicochemical properties, synthesis, and the established biological pathways of related nicotinic acid derivatives.

Physicochemical Properties: A Comparative Overview

The following table summarizes the key physicochemical properties of this compound hydrochloride and its related isomers and analogs. These parameters are crucial for understanding the compound's potential for formulation, absorption, and distribution.

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Density (g/cm³)
This compound hydrochloride 151509-01-2C₈H₁₁ClN₂O₂202.64[1]Not AvailableNot AvailableNot Available
Methyl 6-(aminomethyl)nicotinate139183-87-2C₈H₁₀N₂O₂166.18[2][3]Not Available276.1±30.0[3]1.182±0.06[3]
Methyl 2-aminonicotinate14667-47-1C₇H₈N₂O₂152.15[4]82-86[4]251.3±20.0[4]1.238±0.06[4]
Methyl 6-aminonicotinate36052-24-1C₇H₈N₂O₂152.15[5]Not AvailableNot AvailableNot Available
Methyl 2-methylnicotinate65719-09-7C₈H₉NO₂151.16[6]34[7]160 / 106 mmHg[7]Not Available
Methyl nicotinate93-60-7C₇H₇NO₂137.138[8]39[8]209[8]Not Available

Synthesis and Purification: Experimental Protocol

The synthesis of nicotinic acid esters, such as this compound, typically involves the esterification of the corresponding nicotinic acid derivative. Below is a representative experimental protocol for the synthesis of a related compound, Methyl nicotinate, which can be adapted for similar structures.

Synthesis of Methyl Nicotinate

This procedure details the sulfuric acid-catalyzed esterification of nicotinic acid.

Materials:

  • Nicotinic acid

  • Methanol (reagent grade)

  • Concentrated Sulfuric Acid

  • 10% Sodium Carbonate solution

  • Chloroform

  • Round bottom flask

  • Reflux condenser

  • Water bath

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • In a round-bottomed flask, suspend 10 g (0.081 mol) of nicotinic acid in 30 ml of methanol with constant stirring.[9]

  • Slowly add 4 ml of concentrated sulfuric acid dropwise to the mixture.[9]

  • Attach a reflux condenser and heat the reaction mixture on a water bath for approximately 13 hours.[9]

  • After cooling to room temperature, neutralize the reaction mixture with a 10% sodium carbonate solution.[9]

  • Extract the product into 20 ml of chloroform using a separatory funnel.[9]

  • Remove the chloroform by distillation to obtain the solid crystalline product of Methyl nicotinate.[9]

Purification: The crude product can be further purified by silica gel column chromatography using a suitable solvent system, such as petroleum ether/ethyl acetate.[10] The purity of the synthesized compound can be ascertained by Thin Layer Chromatography (TLC).[10]

Below is a workflow diagram illustrating the general synthesis and purification process for methyl nicotinate.

G Synthesis and Purification of Methyl Nicotinate cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification A Nicotinic Acid + Methanol B Add H₂SO₄ (catalyst) A->B C Reflux (13 hours) B->C D Neutralize with Na₂CO₃ C->D E Extract with Chloroform D->E F Distill Chloroform E->F G Column Chromatography F->G H TLC for Purity Check G->H I Pure Methyl Nicotinate H->I

A generalized workflow for the synthesis and purification of methyl nicotinate.

Biological Activity and Signaling Pathways

The activation of nAChRs by agonists like nicotinic acid and its derivatives leads to the opening of the ion channel, allowing the influx of cations such as Na⁺ and Ca²⁺. This influx can trigger a cascade of downstream signaling events.

The following diagram illustrates a simplified signaling pathway associated with nAChR activation.

G Nicotinic Acetylcholine Receptor Signaling Pathway Agonist Nicotinic Agonist (e.g., Nicotinic Acid Derivative) nAChR Nicotinic Acetylcholine Receptor (nAChR) Agonist->nAChR Ion_Channel Ion Channel Opening nAChR->Ion_Channel Cation_Influx Na⁺ / Ca²⁺ Influx Ion_Channel->Cation_Influx Depolarization Membrane Depolarization Cation_Influx->Depolarization Ca_Signaling Ca²⁺ Signaling Cascade Cation_Influx->Ca_Signaling Cellular_Response Cellular Response (e.g., Neurotransmitter Release, Gene Expression) Depolarization->Cellular_Response Ca_Signaling->Cellular_Response

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Methyl 2-(aminomethyl)nicotinate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in the fast-paced world of drug development, meticulous adherence to safety protocols is paramount. The proper disposal of chemical reagents, such as Methyl 2-(aminomethyl)nicotinate and its hydrochloride salt (CAS No. 151509-01-2), is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step information to ensure the safe handling and disposal of this compound.

Immediate Safety and Handling Protocols

Before proceeding with disposal, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety glasses, chemical-resistant gloves, and a lab coat. Ensure adequate ventilation to avoid inhalation of any dust or vapors. In the event of a spill, contain the material using an inert absorbent and collect it in a suitable, labeled container for disposal. Do not allow the chemical to enter drains or waterways.

Quantitative Safety Data Summary

ParameterGuidelineCitation
Personal Protective Equipment (PPE) Safety glasses, chemical-resistant gloves, lab coat.[1][2][3]
Spill Containment Use inert absorbent material.[1]
Environmental Precautions Should not be released into the environment. Do not empty into drains.[1][2]
Disposal Method Dispose of as hazardous waste through an approved waste disposal plant.[1][4]
Container Disposal Dispose of empty containers to an approved waste disposal plant.[1]

Step-by-Step Disposal Procedure

The disposal of this compound must be conducted in accordance with local, regional, and national regulations. The following is a general procedural outline:

  • Waste Identification and Segregation:

    • Identify the waste as "this compound" or by its CAS number (151509-01-2).

    • Segregate it from other chemical waste streams to avoid incompatible reactions.

  • Containerization:

    • Use a dedicated, properly labeled, and sealed container for the waste. The container should be made of a material compatible with the chemical.

    • The label should clearly indicate the contents, associated hazards, and the accumulation start date.

  • Storage:

    • Store the waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.

    • Ensure the storage area is away from incompatible materials.

  • Engage a Licensed Waste Disposal Service:

    • Contact a certified hazardous waste disposal company to arrange for pickup and proper disposal.

    • Provide the waste disposal company with all necessary information about the chemical, including any available safety data.

  • Documentation:

    • Maintain a record of the waste disposal, including the name of the disposal company, the date of pickup, and the quantity of waste disposed of.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

start Start: Unused or Waste This compound ppe Wear Appropriate PPE: - Safety Glasses - Gloves - Lab Coat start->ppe Safety First identify_waste Identify and Quantify Waste segregate Segregate from Incompatible Materials identify_waste->segregate ppe->identify_waste containerize Place in a Labeled, Sealed, and Compatible Waste Container segregate->containerize storage Store in Designated Hazardous Waste Area containerize->storage contact_vendor Contact Licensed Hazardous Waste Disposal Vendor storage->contact_vendor provide_info Provide Waste Information (SDS if available) contact_vendor->provide_info schedule_pickup Schedule Waste Pickup provide_info->schedule_pickup document Document Disposal (Manifest, Records) schedule_pickup->document end End: Proper Disposal Complete document->end

Disposal Workflow for this compound

By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, thereby protecting personnel and the environment. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and requirements.

References

Personal protective equipment for handling Methyl 2-(aminomethyl)nicotinate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of specialized chemical compounds is paramount. This guide provides immediate, essential safety and logistical information for handling Methyl 2-(aminomethyl)nicotinate, including personal protective equipment (PPE) recommendations, operational protocols, and disposal plans.

Hazard Summary and Personal Protective Equipment

While a specific, detailed Safety Data Sheet (SDS) for this compound with comprehensive hazard classification is not consistently available, data from structurally similar compounds, such as Methyl 2-aminonicotinate and Methyl nicotinate, indicate potential hazards. These include skin and eye irritation, respiratory irritation, and potential harm if swallowed or in contact with skin.[1] Therefore, a cautious approach to handling is essential. The following table summarizes the recommended personal protective equipment.

Protection Type Recommended Equipment Specification/Standard
Eye and Face Protection Safety glasses with side-shields or gogglesConforming to EN166 (EU) or NIOSH (US) approved standards.[2]
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber)Inspect gloves prior to use. Follow manufacturer's specifications for breakthrough time and permeability.[2][3]
Skin and Body Protection Laboratory coat, long-sleeved clothing. Chemical resistant apron may be necessary for larger quantities.Impervious clothing to prevent skin contact.[3]
Respiratory Protection Effective dust mask or respiratorUse a NIOSH (US) or CEN (EU) approved respirator if ventilation is inadequate or dust is generated.

Safe Handling and Operational Protocol

Adherence to a strict operational protocol is crucial to minimize exposure and ensure a safe laboratory environment.

1. Engineering Controls:

  • Work in a well-ventilated area, preferably in a chemical fume hood.[2]

  • Ensure that eyewash stations and safety showers are readily accessible.[4]

2. Pre-Handling Preparations:

  • Read and understand the Safety Data Sheet (SDS) for this compound and any similar compounds.

  • Inspect all PPE for integrity before use.

  • Ensure all necessary handling equipment (spatulas, weighing paper, containers) is clean and readily available.

3. Handling the Compound:

  • Avoid direct contact with skin, eyes, and clothing.[3]

  • Do not breathe dust or vapors.[3]

  • Weigh the compound in a ventilated enclosure or fume hood.

  • Keep the container tightly closed when not in use.[3]

4. Post-Handling Procedures:

  • Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[3]

  • Clean the work area and any equipment used.

  • Remove and properly store or dispose of contaminated PPE.

Emergency Procedures

In the event of an exposure or spill, immediate action is critical.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[1]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[3]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]

  • Spill: Evacuate the area. Wear appropriate PPE and ventilate the area. For solid spills, carefully sweep or scoop up the material and place it in a designated, labeled container for disposal. Avoid generating dust.

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Classification: Unused this compound should be considered chemical waste.

  • Containerization: Collect waste material in a clearly labeled, sealed container.

  • Disposal Route: Dispose of the chemical waste through a licensed professional waste disposal service. Do not allow the product to enter drains or waterways.[5]

  • Contaminated PPE: Used gloves, lab coats, and other disposable protective equipment should be collected in a designated waste container and disposed of as chemical waste.

Experimental Workflow for Safe Handling

The following diagram illustrates the key steps and decision points for the safe handling of this compound in a laboratory setting.

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response prep_sds Review SDS prep_ppe Inspect & Don PPE prep_sds->prep_ppe prep_workspace Prepare Workspace in Fume Hood prep_ppe->prep_workspace handling_weigh Weigh Compound prep_workspace->handling_weigh handling_use Perform Experiment handling_weigh->handling_use handling_store Store Unused Compound handling_use->handling_store emergency_spill Spill handling_use->emergency_spill emergency_exposure Exposure handling_use->emergency_exposure cleanup_decontaminate Decontaminate Workspace & Equipment handling_store->cleanup_decontaminate cleanup_dispose_waste Dispose of Chemical Waste cleanup_decontaminate->cleanup_dispose_waste cleanup_remove_ppe Remove & Dispose of PPE cleanup_dispose_waste->cleanup_remove_ppe cleanup_wash Wash Hands Thoroughly cleanup_remove_ppe->cleanup_wash emergency_action Follow Emergency Procedures emergency_spill->emergency_action emergency_exposure->emergency_action

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.